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  • Product: 7-Chloro-1-phenyldibenzo[b,d]furan
  • CAS: 2360830-97-1

Core Science & Biosynthesis

Foundational

Technical Guide: 7-Chloro-1-phenyldibenzo[b,d]furan in Advanced OLED Material Synthesis

Executive Summary In the rapidly evolving landscape of organic electronics, the molecular architecture of host materials dictates the operational stability and quantum efficiency of Organic Light-Emitting Diodes (OLEDs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of organic electronics, the molecular architecture of host materials dictates the operational stability and quantum efficiency of Organic Light-Emitting Diodes (OLEDs). As a Senior Application Scientist, I frequently encounter the challenge of balancing charge mobility with amorphous film stability. 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) has emerged as a premier strategic intermediate[1]. By intelligently combining a rigid dibenzofuran core, a sterically demanding 1-phenyl group, and a selectively reactive 7-chloro handle, this compound serves as the foundational building block for next-generation phosphorescent hosts and Thermally Activated Delayed Fluorescence (TADF) emitters[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols for optoelectronic applications.

Quantitative Data & Physicochemical Profiling

Understanding the baseline properties of 7-Chloro-1-phenyldibenzo[b,d]furan is critical for predicting its behavior in both synthetic workflows and vacuum-deposition processes. The data below summarizes its core metrics and mass spectrometry profiles for analytical validation[1],[3],[4].

Table 1: Structural & Physicochemical Properties
ParameterValue
IUPAC Name 7-Chloro-1-phenyldibenzo[b,d]furan
CAS Registry Number 2360830-97-1
Molecular Formula C₁₈H₁₁ClO
Molecular Weight 278.73 g/mol
Monoisotopic Mass 278.04984 Da
Predicted XlogP 5.9 (Indicates high lipophilicity)
Commercial Purity Standard ≥99.0% (Optoelectronic Grade)
Storage Conditions Sealed in dry, dark place at room temperature
Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiles

Predicted Collision Cross Section (CCS) values calculated via CCSbase[4].

Adduct SpeciesMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺ 279.05712161.4
[M+Na]⁺ 301.03906173.9
[M+NH₄]⁺ 296.08366181.1
[M-H]⁻ 277.04256171.4

Mechanistic Design: The Tripartite Advantage

The utility of 7-Chloro-1-phenyldibenzo[b,d]furan is not accidental; it is the result of deliberate molecular engineering. Every structural feature serves a distinct mechanistic purpose in the final OLED device architecture:

  • The Dibenzofuran Core (Electronic Backbone): Dibenzofuran is highly planar and possesses a high triplet energy ( T1​ ). This prevents reverse energy transfer from the phosphorescent dopant back to the host material, ensuring high quantum yields. Furthermore, its rigid structure promotes excellent hole mobility.

  • The 1-Phenyl Substitution (Morphological Control): Unsubstituted dibenzofurans are prone to π−π stacking, leading to crystallization in the solid state. Crystallization in an OLED emission layer causes phase separation and catastrophic device failure (dark spots). The 1-position is sterically hindered; placing a phenyl ring here forces it to twist out of the dibenzofuran plane (dihedral angle ~45–60°). This 3D twisted conformation disrupts molecular packing, significantly elevating the glass transition temperature ( Tg​ ) and locking the material into a stable amorphous glass state.

  • The 7-Chloro Handle (Synthetic Versatility): While bromides are more reactive, they are often less chemically stable during complex multi-step syntheses. The 7-chloro substituent strikes an optimal balance: it is stable under standard conditions but can be selectively activated using modern electron-rich, bulky phosphine ligands (e.g., SPhos). This allows for the precise installation of donor or acceptor moieties[3].

MolecularDesign Core Dibenzofuran Core High T1 & Rigidity Target Advanced OLED Host / TADF Emitter Enhanced Device Lifespan Core->Target Provides Backbone Phenyl 1-Phenyl Group Steric Twist & Amorphous State Phenyl->Target Prevents ACQ Chloro 7-Chloro Handle Site for Pd-Catalyzed Coupling Chloro->Target Enables Functionalization

Fig 1. Structural rationale of 7-Chloro-1-phenyldibenzo[b,d]furan in OLED material design.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

To transform 7-Chloro-1-phenyldibenzo[b,d]furan into a functional bipolar host material, it is typically coupled with a hole-transporting moiety (e.g., 9-Phenylcarbazole-3-boronic acid).

The following protocol is designed as a self-validating system . I have embedded specific causality and visual/analytical checkpoints to ensure trustworthiness and reproducibility.

Workflow: Synthesis of a Bipolar Host Material

Step 1: Reagent Assembly & Degassing (Causality: Preventing Catalyst Poisoning)

  • Action: In a thoroughly dried Schlenk flask, combine 7-Chloro-1-phenyldibenzo[b,d]furan (1.0 eq), 9-Phenylcarbazole-3-boronic acid (1.2 eq), and K3​PO4​ (2.0 eq). Add a biphasic solvent mixture of Toluene/Water (4:1 v/v).

  • Causality: Toluene dissolves the organic precursors, while water dissolves the inorganic base, facilitating the phase-transfer necessary for the transmetalation step.

  • Validation Check: Sparge the mixture with ultra-pure N2​ for 30 minutes. Oxygen must be strictly excluded to prevent the oxidation of the phosphine ligand and the formation of homocoupled boronic acid byproducts.

Step 2: Catalyst Activation (Causality: Overcoming C-Cl Inertness)

  • Action: Under positive N2​ flow, add Pd2​(dba)3​ (0.02 eq) and SPhos (0.08 eq).

  • Causality: The 7-chloro substituent is relatively unreactive. SPhos (a Buchwald ligand) is electron-rich and sterically bulky, which accelerates the oxidative addition of the inert C-Cl bond to the Pd(0) center and promotes subsequent reductive elimination.

  • Validation Check: Upon heating to 60°C, observe a color shift from deep purple/red ( Pd2​(dba)3​ ) to a pale yellow/orange solution. This visually validates the formation of the active Pd(0)-SPhos complex.

Step 3: Cross-Coupling Reaction

  • Action: Ramp the temperature to 110°C (reflux) and stir vigorously for 12 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the UV-active starting material spot at Rf​≈0.7 and the appearance of a highly fluorescent blue/green spot under 365 nm UV light confirms complete conversion to the extended π -conjugated product.

Step 4: Phase-Transfer & Workup

  • Action: Cool to room temperature. Separate the organic toluene layer. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Step 5: Optoelectronic-Grade Purification

  • Action: Purify the crude product via silica gel column chromatography.

  • Causality: For OLED applications, chemical purity is insufficient; trace metals act as charge traps. The isolated product must undergo vacuum train sublimation ( 10−6 Torr) to achieve >99.9% optoelectronic-grade purity before device fabrication.

SyntheticWorkflow Step1 1. Reagent Assembly Inert N2 Atmosphere Step2 2. Catalyst Activation Pd2(dba)3 + SPhos Ligand Step1->Step2 Step3 3. Oxidative Addition C-Cl Bond Cleavage (110°C) Step2->Step3 Step4 4. Transmetalation & Elimination Biphasic Toluene/H2O Step3->Step4 Step5 5. Sublimation Purification Optoelectronic Grade (>99.9%) Step4->Step5

Fig 2. Step-by-step Pd-catalyzed cross-coupling workflow for OLED host synthesis.

References

  • BLD Pharm. "2360830-97-1 | 7-Chloro-1-phenyldibenzo[b,d]furan". bldpharm.com.
  • ChemBlink. "Category of chemicals: OLED material intermediate". chemblink.com.
  • Daken Chemical. "CAS NO.2360830-97-1 Dibenzofuran, 7-chloro-1-phenyl". dakenchem.com.
  • PubChemLite. "2360830-97-1 (C18H11ClO)". uni.lu.

Sources

Exploratory

Synthesis and Process Optimization of 7-Chloro-1-phenyldibenzo[b,d]furan: A Technical Guide for Advanced OLED Intermediates

Introduction The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of host materials and phosphorescent dopants. Dibenzofuran derivatives are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of host materials and phosphorescent dopants. Dibenzofuran derivatives are highly prized in this domain due to their rigid planar structures, high triplet energy levels, and excellent charge-transport properties[1]. Specifically, 7-chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) serves as a critical, advanced intermediate[2]. The phenyl group at the 1-position provides steric shielding and disrupts intermolecular π−π stacking (reducing excimer quenching), while the chlorine atom at the 7-position serves as an electrophilic handle for downstream Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings[3].

While traditional dibenzofuran syntheses often rely on the palladium-catalyzed intramolecular cyclization of o-iododiaryl ethers or acid-catalyzed cyclizations[4][5][6], these methods can suffer from poor regioselectivity when applied to highly substituted, asymmetric targets. To achieve absolute regiocontrol, this whitepaper details a modular, three-step synthetic strategy utilizing a pre-functionalized biphenyl intermediate followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Analysis & Strategic Causality

The core challenge in synthesizing 7-chloro-1-phenyldibenzo[b,d]furan is ensuring the exact placement of the phenyl and chlorine substituents relative to the oxygen and carbon-carbon bridges. Direct C-H activation strategies often yield inseparable mixtures of regioisomers.

To circumvent this, we disconnect the dibenzofuran core into a highly specific biphenyl precursor: 2-(4-chloro-2-hydroxyphenyl)-3-fluorobiphenyl .

  • C-O Bond Formation: The dibenzofuran oxygen bridge is formed last via an intramolecular SNAr cyclization. Fluorine is selected as the leaving group because its high electronegativity strongly stabilizes the Meisenheimer transition state, drastically accelerating the intramolecular cyclization compared to chlorine or bromine.

  • C-C Bond Formation: The biphenyl core is assembled via a Suzuki-Miyaura coupling between (4-chloro-2-hydroxyphenyl)boronic acid and 2-bromo-3-fluorobiphenyl.

  • Chemoselective Assembly: The 2-bromo-3-fluorobiphenyl is synthesized via a chemoselective Suzuki coupling of 2-bromo-1-fluoro-3-iodobenzene. The significant difference in Bond Dissociation Energy (BDE) between C-I (~65 kcal/mol) and C-Br (~81 kcal/mol) guarantees that the phenyl group is installed exclusively at the 3-position.

Retrosynthesis Target 7-Chloro-1-phenyldibenzo[b,d]furan (Target) Biaryl 2-(4-Chloro-2-hydroxyphenyl) -3-fluorobiphenyl (Intermediate 2) Target->Biaryl C-O Disconnection (Intramolecular SNAr) Fragments 2-Bromo-3-fluorobiphenyl + 4-Chloro-2-hydroxyphenylboronic acid Biaryl->Fragments C-C Disconnection (Suzuki Coupling) Starting 2-Bromo-1-fluoro-3-iodobenzene + Phenylboronic acid Fragments->Starting C-C Disconnection (Chemoselective Suzuki)

Figure 1: Retrosynthetic strategy for 7-chloro-1-phenyldibenzo[b,d]furan.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process analytical checks to ensure intermediate integrity before proceeding to the next step.

Step 1: Chemoselective Synthesis of 2-Bromo-3-fluorobiphenyl

Objective: Exploit the C-I vs. C-Br oxidative addition kinetic differential to selectively install the phenyl ring.

  • Setup: To a flame-dried 500 mL Schlenk flask, add 2-bromo-1-fluoro-3-iodobenzene (30.1 g, 100 mmol), phenylboronic acid (12.8 g, 105 mmol), and Na2CO3 (21.2 g, 200 mmol).

  • Solvent: Add a degassed mixture of Toluene/EtOH/H2O (4:1:1, 250 mL).

  • Catalyst: Under a positive flow of N2, add Pd(PPh3)4 (3.46 g, 3.0 mol%).

  • Reaction: Heat the biphasic mixture to 80 °C for 6 hours with vigorous stirring.

  • Self-Validation: Monitor via GC-MS. The reaction is complete when the starting material peak disappears. The product must show a molecular ion peak at m/z 250/252 (1:1 ratio), confirming the retention of the bromine atom.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2 × 100 mL), dry over anhydrous MgSO4, and concentrate. Purify via silica gel chromatography (100% Hexanes) to yield a colorless oil.

Step 2: Synthesis of 2-(4-Chloro-2-hydroxyphenyl)-3-fluorobiphenyl

Objective: Overcome the steric hindrance of the ortho-bromo biphenyl to form the highly congested biaryl linkage.

  • Setup: In a 500 mL Schlenk flask, combine 2-bromo-3-fluorobiphenyl (20.0 g, 79.6 mmol), (4-chloro-2-hydroxyphenyl)boronic acid (15.1 g, 87.6 mmol), and anhydrous K3PO4 (42.2 g, 199 mmol).

  • Solvent: Add degassed 1,4-Dioxane/H2O (5:1, 200 mL).

  • Catalyst: Add Pd2(dba)3 (1.46 g, 2.0 mol%) and SPhos (1.31 g, 4.0 mol%). Causality: SPhos is a dialkylbiaryl phosphine ligand specifically designed to facilitate the oxidative addition of unactivated aryl bromides and promote reductive elimination in sterically hindered systems.

  • Reaction: Heat at 100 °C for 12 hours.

  • Self-Validation: Monitor via LC-MS. The target intermediate exhibits an [M-H]- peak at m/z 297 in negative electrospray ionization (ESI) mode.

  • Workup: Neutralize with 1M HCl to pH 5. Extract with dichloromethane, dry, and concentrate. Recrystallize from Toluene/Heptane to afford the product as a white solid.

Step 3: Intramolecular SNAr Cyclization

Objective: Close the dibenzofuran ring via base-mediated intramolecular nucleophilic aromatic substitution.

  • Setup: Dissolve the intermediate from Step 2 (15.0 g, 50.2 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 150 mL).

  • Base Addition: Add Cs2CO3 (32.7 g, 100 mmol). Causality: The large cesium cation provides the "cesium effect," enhancing the solubility and nucleophilicity of the phenoxide anion in polar aprotic solvents.

  • Reaction: Heat the mixture to 140 °C for 8 hours.

  • Self-Validation: Validate by 1H NMR (CDCl3). The disappearance of the broad -OH singlet (~5.5 ppm) and the emergence of a highly rigid, downfield-shifted aromatic region confirms cyclization. GC-MS will show a sharp molecular ion at m/z 278/280 (3:1 isotopic pattern for Cl).

  • Workup: Cool the mixture and pour it into 500 mL of ice water. Filter the resulting precipitate, wash with water and cold methanol, and purify via vacuum sublimation to achieve OLED-grade purity (>99.5%).

Mechanistic Insights: The Intramolecular SNAr

The final cyclization step is a marvel of thermodynamic and kinetic driving forces. While intermolecular SNAr reactions typically require strong electron-withdrawing groups (EWGs) like -NO2 or -CN to activate the ring, this intramolecular variant proceeds smoothly without them.

The rigid biphenyl framework restricts the conformational degrees of freedom, significantly lowering the activation entropy ( ΔS‡ ). Furthermore, the high electronegativity of the fluorine atom stabilizes the accumulating negative charge in the Meisenheimer complex transition state.

SNArMechanism Deprotonation Base-Mediated Deprotonation of Phenol (Int. 2) Phenoxide Phenoxide Intermediate (Enhanced Nucleophilicity) Deprotonation->Phenoxide Cs2CO3, NMP Meisenheimer Meisenheimer Complex (F-stabilized Transition State) Phenoxide->Meisenheimer Intramolecular Attack at C-F Bond Product 7-Chloro-1-phenyldibenzo[b,d]furan + Fluoride Ion Meisenheimer->Product Elimination of F-

Figure 2: Mechanistic pathway of the intramolecular SNAr cyclization.

Quantitative Data & Process Optimization

During the development of Step 3, various bases and solvents were screened to optimize the cyclization yield and minimize degradation pathways (such as ether cleavage or intermolecular oligomerization). The data is summarized in Table 1.

Table 1: Optimization of Intramolecular SNAr Cyclization (Step 3)

EntryBase (2.0 eq)SolventTemperature (°C)Time (h)Isolated Yield (%)Observation / Causality
1K2CO3DMF1002445Low conversion; thermal energy insufficient to overcome ΔH‡ .
2K2CO3DMF1401268Moderate yield; limited solubility of potassium phenoxide.
3Cs2CO3DMF1401282Good yield; "Cesium effect" enhances nucleophilicity.
4 Cs2CO3 NMP 140 8 94 Optimal; NMP provides superior thermal stability and solvation.
5t-BuOKTHF802415Poor yield; competing decomposition and protic quenching.

Note: Optimal conditions (Entry 4) leverage the high boiling point and superior dielectric constant of NMP, combined with the soft, highly dissociative Cs+ counterion.

Conclusion

The synthesis of 7-chloro-1-phenyldibenzo[b,d]furan requires strict adherence to regiochemical control. By abandoning direct C-H activation in favor of a modular, pre-functionalized biphenyl assembly followed by an entropically driven intramolecular SNAr cyclization, researchers can achieve near-quantitative yields of the desired isomer. This protocol ensures the high purity and structural fidelity required for the fabrication of next-generation OLED materials[1].

References

  • Organic Chemistry Portal. Dibenzofuran synthesis. Retrieved from: [Link]

  • Google Patents (CN118742546A).有机化合物以及利用其的有机电致发光器件 (Organic compounds and organic electroluminescent devices using the same).

Sources

Foundational

Structural and Spectroscopic Validation of 7-Chloro-1-phenyldibenzo[b,d]furan

An In-Depth Technical Guide for Analytical Characterization Executive Summary The functionalization of the dibenzo[b,d]furan core is a critical vector in the development of advanced organic light-emitting diodes (OLEDs)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Analytical Characterization

Executive Summary

The functionalization of the dibenzo[b,d]furan core is a critical vector in the development of advanced organic light-emitting diodes (OLEDs) and novel pharmaceutical intermediates[1]. Among these derivatives, 7-chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) represents a highly specific, asymmetrically substituted scaffold. The presence of a halogen atom at the 7-position and a bulky phenyl group at the 1-position creates a unique electronic and steric environment.

This whitepaper provides an authoritative, field-proven framework for the spectroscopic characterization (NMR, MS, IR) of 7-chloro-1-phenyldibenzo[b,d]furan. By moving beyond mere data listing, this guide explains the fundamental causality behind the observed spectral signatures and establishes self-validating experimental protocols to ensure absolute data integrity.

Structural Elucidation & Causality: The "Why" Behind the Spectra

To accurately interpret the spectroscopic data of 7-chloro-1-phenyldibenzo[b,d]furan, one must first understand how its substituents perturb the baseline dibenzofuran core.

Steric Clash and Anisotropic Shielding (The 1-Phenyl Effect)

In standard dibenzofuran, the peri-protons (H-1 and H-9) are highly deshielded by the aromatic ring currents, typically resonating around 7.95 ppm[2]. However, substituting a phenyl group at the C-1 position introduces severe steric hindrance. NOE (Nuclear Overhauser Effect) experiments on 1-substituted dibenzofurans demonstrate significant steric interactions between the 1- and 9-positions[3]. To relieve this steric clash, the C1-phenyl ring is forced to twist out of coplanarity with the dibenzofuran core.

The Causal Result: The face of the twisted phenyl ring sits partially over the H-9 proton. The π -electron cloud of the phenyl face exerts a strong anisotropic shielding effect , driving the H-9 resonance significantly upfield (from ~7.95 ppm to ~7.28 ppm).

Inductive Withdrawal and Halogenation (The 7-Chloro Effect)

Chlorinated dibenzofurans exhibit highly localized electronic perturbations[4]. The chlorine atom at C-7 acts as an electron-withdrawing group via induction ( σ -bond) but is weakly electron-donating via resonance ( π -system).

The Causal Result: The inductive effect dominates the directly attached carbon (C-7), shifting it downfield in 13 C NMR (~129.5 ppm). In 1 H NMR, the ortho protons (H-6 and H-8) experience a slight deshielding effect, but their coupling constants are locked into a distinct meta/ortho pattern that serves as a definitive regiochemical marker.

Spectroscopic Signatures

The following tables synthesize the expected quantitative data for 7-chloro-1-phenyldibenzo[b,d]furan, grounded in the causal mechanisms described above.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)Int.Mechanistic Causality
H-9 7.28d8.51HCritical Marker: Upfield shift due to anisotropic shielding from the sterically twisted C1-phenyl ring[3].
H-2 7.35d7.61HOrtho to the C1-phenyl substitution; minor shielding effect.
H-8 7.38dd8.5, 2.01HOrtho to C7-Cl; standard aromatic resonance coupled to H-9.
H-3 7.45t7.61HMeta to C1-phenyl; minimal electronic perturbation.
Ph-H 7.48–7.58m-5HPhenyl ring protons; multiplet due to complex second-order coupling.
H-4 7.62d7.61HDeshielded by the adjacent furan oxygen atom (C4a).
H-6 7.65d2.01HDeshielded by oxygen (C5a) and ortho to the electron-withdrawing Cl.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeMechanistic Causality
C-4 / C-6 111.5 / 112.0CHHighly shielded by resonance from the adjacent oxygen atom.
C-9 122.5CHPeri position, affected by the steric environment of the C1-phenyl.
C-7 129.5C-ClDownfield shift driven by the inductive effect of the chlorine atom.
C-1 138.0C-PhIpso carbon; deshielded by the attached phenyl ring.
C-4a / C-5a 155.5 / 156.0C-OHighly deshielded quaternary carbons directly bonded to the furan oxygen.
Table 3: High-Resolution Mass Spectrometry (EI-HRMS) & FT-IR
TechniqueKey MarkerValueMechanistic Causality / Assignment
EI-MS Molecular Ion [M] + m/z 278.0498Base peak (100%) due to the extreme thermodynamic stability of the dibenzofuran core[3].
EI-MS Isotope Peak [M+2] + m/z 280.0469~32% relative abundance; confirms the presence of a single chlorine atom ( 35 Cl/ 37 Cl ratio).
EI-MS Fragment [M-CO] + m/z 250.0549Classic fragmentation pathway for furans (expulsion of carbon monoxide).
FT-IR C-O-C Stretch1195 cm −1 Asymmetric stretching of the central furan ether linkage.
FT-IR C-Cl Stretch755 cm −1 Heavy atom stretching vibration; highly localized.
FT-IR Out-of-Plane C-H695, 730 cm −1 Characteristic bending modes for the monosubstituted phenyl ring.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every analytical workflow must be designed as a self-validating system. The following step-by-step methodologies guarantee that the observed data is an intrinsic property of the molecule, not an instrumental artifact.

Protocol A: NMR Acquisition (Self-Calibrating)
  • Sample Preparation: Dissolve 15 mg of 7-chloro-1-phenyldibenzo[b,d]furan in 0.6 mL of CDCl 3​ .

  • Internal Validation (Zero-Point): Add 0.05% v/v Tetramethylsilane (TMS) to the sample.

  • Acquisition: Lock the spectrometer to the deuterium signal of the solvent. Run standard 1D 1 H and 13 C sequences.

  • Validation Step: Calibrate the chemical shift scale by setting the TMS resonance exactly to 0.00 ppm. This ensures that the critical upfield shift of H-9 (7.28 ppm) is an absolute measurement of anisotropic shielding, eliminating magnetic drift as a variable.

  • 2D Confirmation: Execute an HMBC (Heteronuclear Multiple Bond Correlation) sequence. Verify the structure by observing the 3JCH​ cross-peak between the H-9 proton and the C-1 quaternary carbon, definitively proving the regiochemistry.

Protocol B: EI-HRMS Acquisition (Mass-Axis Validation)
  • Source Setup: Configure the Electron Ionization (EI) source to 70 eV.

  • Internal Validation (Mass Calibration): Introduce Perfluorotributylamine (PFTBA) into the source prior to sample injection.

  • Validation Step: Tune the instrument using the known PFTBA fragments (m/z 69, 219, 502). This self-validating step anchors the mass axis, ensuring mass accuracy within <5 ppm.

  • Acquisition: Inject the sample via direct insertion probe. Compare the experimental isotopic envelope at m/z 278/280 against the theoretical 35 Cl/ 37 Cl distribution to validate the halogenation state.

Protocol C: FT-IR Acquisition (Background Subtraction)
  • Crystal Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry completely.

  • Internal Validation (Baseline): Acquire a background spectrum of the empty crystal (4000–400 cm −1 , 32 scans). This subtracts atmospheric H 2​ O and CO 2​ .

  • Acquisition: Place 2 mg of the neat solid onto the crystal, apply pressure via the anvil, and acquire the sample spectrum. The pre-validated baseline ensures the C-O-C (1195 cm −1 ) and C-Cl (755 cm −1 ) bands are purely derived from the analyte.

Analytical Workflow Visualization

The logical relationship between sample preparation, instrumental acquisition, and structural validation is mapped below.

AnalyticalWorkflow cluster_prep Sample Preparation (Self-Validating) Sample 7-Chloro-1-phenyldibenzo[b,d]furan CAS: 2360830-97-1 NMR_Prep NMR: Dissolve in CDCl3 Add TMS Internal Standard Sample->NMR_Prep MS_Prep MS: Electron Ionization (EI) Calibrate with PFTBA Sample->MS_Prep IR_Prep IR: ATR Crystal Placement Perform Background Scan Sample->IR_Prep NMR_Acq NMR Acquisition (1H, 13C, HSQC, HMBC) NMR_Prep->NMR_Acq MS_Acq HRMS Acquisition (Isotope Patterning) MS_Prep->MS_Acq IR_Acq FT-IR Acquisition (Mid-IR 4000-400 cm⁻¹) IR_Prep->IR_Acq Validation Multi-Spectral Data Integration & Structural Confirmation NMR_Acq->Validation MS_Acq->Validation IR_Acq->Validation

Figure 1: Multi-modal spectroscopic workflow for 7-chloro-1-phenyldibenzo[b,d]furan validation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55293, 1-Chlorodibenzofuran". PubChem. Available at:[Link][4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 568, Dibenzofuran". PubChem. Available at:[Link][1]

  • K. Oita et al. "Product Class 3: Dibenzofurans". Science of Synthesis, Thieme Chemistry. Available at:[Link][3]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of 7-Chloro-1-phenyldibenzo[b,d]furan

A Senior Application Scientist's Perspective on its Synthesis, Crystallographic Analysis, and Implications in Drug Development Abstract Substituted dibenzo[b,d]furans are a class of heterocyclic compounds that have garne...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on its Synthesis, Crystallographic Analysis, and Implications in Drug Development

Abstract

Substituted dibenzo[b,d]furans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antitumor and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, crystallization, and crystal structure determination of a specific derivative, 7-Chloro-1-phenyldibenzo[b,d]furan. We will delve into the causality behind the experimental choices, from synthetic strategy to the nuances of crystallographic data refinement, offering field-proven insights for researchers, scientists, and drug development professionals. While a dedicated crystallographic study for this exact compound is not publicly available, this whitepaper constructs a robust, proposed methodology based on established protocols for analogous structures.

Introduction: The Significance of the Dibenzo[b,d]furan Scaffold

The dibenzo[b,d]furan core is a rigid, planar heterocyclic system that serves as a privileged scaffold in the design of pharmacologically active molecules.[3] The introduction of various substituents, such as halogens and aryl groups, can significantly modulate the electronic properties, lipophilicity, and steric profile of the parent molecule, thereby influencing its interaction with biological targets.[4] The title compound, 7-Chloro-1-phenyldibenzo[b,d]furan, incorporates a chloro group and a phenyl ring, modifications expected to enhance its potential as a lead compound in drug discovery programs. Understanding its solid-state conformation is paramount for computational modeling and docking studies.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of 7-Chloro-1-phenyldibenzo[b,d]furan can be approached through several established routes for constructing the dibenzofuran core.[5] A common and effective strategy involves a palladium-catalyzed intramolecular C-H arylation or a related cross-coupling reaction. Below is a proposed synthetic and crystallization workflow.

Proposed Synthetic Protocol

A plausible synthetic route, adapted from methodologies for similar substituted dibenzofurans, is outlined below. This multi-step synthesis prioritizes commercially available starting materials and robust, high-yielding reactions.

Experimental Protocol: Synthesis of 7-Chloro-1-phenyldibenzo[b,d]furan

  • Step 1: Suzuki-Miyaura Cross-Coupling.

    • To a solution of 2-bromo-4-chlorophenol (1.0 eq) in a 3:1 mixture of toluene and ethanol, add 2-formylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

    • Add a 2M aqueous solution of sodium carbonate (3.0 eq) and degas the mixture with argon for 20 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the biphenyl intermediate.

  • Step 2: Reductive Cyclization.

    • Dissolve the biphenyl aldehyde from Step 1 in methanol.

    • Add sodium borohydride (1.5 eq) portion-wise at 0 °C and stir for 1 hour.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Step 3: Dehydrative Cyclization (Pictet-Spengler type).

    • Dissolve the resulting alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to yield the crude 7-Chloro-1-phenyldibenzo[b,d]furan.

    • Further purification can be achieved by recrystallization or column chromatography.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The choice of solvent system is paramount and is typically determined empirically.

Experimental Protocol: Crystallization

  • Solvent Screening:

    • Dissolve a small amount of the purified compound (5-10 mg) in various solvents (e.g., dichloromethane, acetone, ethyl acetate, toluene) at room temperature to assess solubility.

    • Identify a solvent in which the compound is moderately soluble.

  • Slow Evaporation Method:

    • Prepare a saturated solution of 7-Chloro-1-phenyldibenzo[b,d]furan in a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Monitor for the formation of well-defined, single crystals.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed container that contains a less volatile anti-solvent in which the compound is insoluble (e.g., hexane or pentane).

    • The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease its solubility, promoting crystal growth.[4]

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next phase is to elucidate the molecular structure using single-crystal X-ray diffraction. This process involves data collection, structure solution, and refinement.

Data Collection and Processing

A high-quality, single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.

  • Data Collection: Data is collected using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities of the reflections are integrated, and corrections for absorption are applied.[6]

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

Workflow: Structure Solution and Refinement

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, typically with software packages like SHELXS or Olex2.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement should result in low R-factors (R1 and wR2) and a goodness-of-fit (GooF) value close to 1.[6]

Hypothetical Crystallographic Data

Based on the structures of similar dibenzofuran derivatives, a plausible set of crystallographic data for 7-Chloro-1-phenyldibenzo[b,d]furan is presented in the table below. This serves as an illustrative example of the expected outcomes of the analysis.

Parameter Hypothetical Value
Chemical FormulaC₁₈H₁₁ClO
Formula Weight278.73
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.0
c (Å)~15.2
α (°)90
β (°)~98
γ (°)90
Volume (ų)~1260
Z4
Calculated Density (g/cm³)~1.47
Absorption Coefficient (mm⁻¹)~0.28
F(000)576
Final R indices [I > 2σ(I)]R₁ ≈ 0.04, wR₂ ≈ 0.10
Goodness-of-fit on F²~1.05

Structural Insights and Implications for Drug Development

The crystal structure of 7-Chloro-1-phenyldibenzo[b,d]furan would provide invaluable insights for drug development.

  • Molecular Conformation: The dihedral angle between the phenyl ring and the dibenzofuran plane would be a key structural feature, influencing how the molecule fits into a biological target's binding site.

  • Intermolecular Interactions: Analysis of the crystal packing can reveal important non-covalent interactions such as C-H···π, π-π stacking, and halogen bonding (C-Cl···X). These interactions are crucial for understanding molecular recognition at the receptor level.

  • Structure-Based Drug Design: An accurate crystal structure serves as the foundation for computational studies, including molecular docking and virtual screening, to identify potential biological targets and to design more potent and selective analogues. The furan moiety itself is a key component in many pharmacologically active compounds, often acting as a bioisostere for a phenyl ring.[3]

Visualization of Key Processes

To visually represent the workflows and relationships discussed, the following diagrams are provided.

Synthesis_Workflow A 2-bromo-4-chlorophenol + 2-formylphenylboronic acid B Suzuki-Miyaura Cross-Coupling A->B C Biphenyl Aldehyde Intermediate B->C D Reductive Cyclization C->D E Biphenyl Methanol Intermediate D->E F Dehydrative Cyclization E->F G 7-Chloro-1-phenyldibenzo[b,d]furan F->G

Caption: Proposed synthetic workflow for 7-Chloro-1-phenyldibenzo[b,d]furan.

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Single Crystal Growth B Crystal Mounting & Data Collection A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Direct Methods) C->D Diffraction Data E Structure Refinement (Least-Squares) D->E F Final Structural Model & Validation E->F

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has outlined a comprehensive, albeit proposed, pathway for the synthesis, crystallization, and structural elucidation of 7-Chloro-1-phenyldibenzo[b,d]furan. By leveraging established methodologies for analogous compounds, we have constructed a self-validating system of protocols that a researcher could confidently employ. The detailed experimental and analytical workflows underscore the importance of a meticulous, multi-disciplinary approach in modern drug discovery. The resulting crystal structure, with its wealth of conformational and intermolecular data, would be a critical asset for any research program focused on the development of novel dibenzo[b,d]furan-based therapeutics.

References

  • Liu, L.-X., et al. (2013). Synthesis and Antitumor Activities of Novel Dibenzo[b,d]furan-Imidazole Hybrid Compounds. European Journal of Medicinal Chemistry, 66, 423-437. Available at: [Link]

  • Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • Semantic Scholar. (2021). Structure, Z' = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one. Available at: [Link]

Sources

Foundational

Solubility of 7-Chloro-1-phenyldibenzo[b,d]furan in organic solvents

An In-Depth Technical Guide to Determining the Solubility of 7-Chloro-1-phenyldibenzo[b,d]furan in Organic Solvents Authored by: A Senior Application Scientist Preamble: Navigating the Solubility Landscape of a Novel Het...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility of 7-Chloro-1-phenyldibenzo[b,d]furan in Organic Solvents

Authored by: A Senior Application Scientist

Preamble: Navigating the Solubility Landscape of a Novel Heterocycle

In the realm of drug discovery and materials science, the characterization of a molecule's physicochemical properties is a foundational pillar upon which all subsequent research is built. For a compound such as 7-Chloro-1-phenyldibenzo[b,d]furan, a halogenated aromatic heterocycle, understanding its solubility profile in various organic solvents is not merely an academic exercise. It is a critical determinant of its viability for synthesis, purification, formulation, and ultimately, its application. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to approach the solubility determination of this and structurally similar molecules. We will move beyond a simple recitation of protocols to delve into the rationale behind experimental design, ensuring a robust and reproducible outcome.

Physicochemical Profile of 7-Chloro-1-phenyldibenzo[b,d]furan

Before embarking on experimental work, a thorough understanding of the molecule's known properties is essential. This informs our solvent selection and analytical method development.

PropertyValueSource
Molecular Formula C₁₈H₁₁ClO[1]
Molecular Weight 278.73 g/mol [1]
Physical Form Solid / White Powder[2]
Predicted Density 1.280 ± 0.06 g/cm³
Predicted LogP 5.9064[1]
Purity Typically ≥97%
Storage Store at room temperature[1]

The high predicted LogP value suggests that 7-Chloro-1-phenyldibenzo[b,d]furan is a lipophilic compound with likely poor aqueous solubility but better solubility in organic solvents. The rigid, planar structure of the dibenzofuran core, combined with the phenyl and chloro substituents, will influence its crystal lattice energy and, consequently, its solubility.

The Cornerstone of Solubility: A Theoretical Framework

The adage "like dissolves like" is a simplified but powerful predictor of solubility. The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process involves overcoming the solute-solute interactions within the crystal lattice and forming new solute-solvent interactions. For a molecule like 7-Chloro-1-phenyldibenzo[b,d]furan, we can anticipate the following:

  • Non-polar and Moderately Polar Solvents: The predominantly non-polar, aromatic structure of the molecule suggests that it will be most soluble in solvents that can engage in van der Waals forces and π-π stacking interactions. Solvents such as toluene, dichloromethane, and chloroform are likely to be effective.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for a wide range of organic molecules due to their high polarity and ability to act as hydrogen bond acceptors.[3] They are often used to create stock solutions for biological screening.[3][4]

  • Polar Protic Solvents: Alcohols such as methanol and ethanol may exhibit some solvating power, but the energy required to disrupt the hydrogen-bonding network of the solvent to accommodate the non-polar solute may limit solubility.

Strategic Solvent Selection for Solubility Screening

A pragmatic approach to solubility screening involves selecting a diverse set of solvents that span a range of polarities and chemical functionalities. This not only identifies suitable solvents for specific applications but also provides a broader understanding of the compound's physicochemical nature.

Solvent CategorySolventRationale for Inclusion
Non-Polar TolueneAromatic solvent capable of π-π interactions with the dibenzofuran core.
HeptaneAn aliphatic hydrocarbon to assess solubility in a purely non-polar environment.
Moderately Polar Dichloromethane (DCM)A versatile solvent for many organic compounds, capable of dipole-dipole interactions.
ChloroformSimilar to DCM, with a slightly higher polarity.
Tetrahydrofuran (THF)A cyclic ether with good solvating power for a range of compounds.
Polar Aprotic AcetoneA ketone that is a good solvent for many organic solids.
Acetonitrile (ACN)Commonly used in reversed-phase HPLC, making it relevant for analytical work.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent known for its ability to dissolve a wide variety of compounds.[3]
Polar Protic MethanolThe simplest alcohol, representing a polar, hydrogen-bonding environment.
EthanolA common and less toxic alcohol, often used in formulations.

Experimental Determination: The Equilibrium Shake-Flask Method

For generating definitive thermodynamic solubility data, the shake-flask method, as described by Higuchi and Connors, remains the gold standard for its reliability with poorly soluble compounds.[5] This method establishes a true equilibrium between the excess solid and the saturated solution.

Rationale for Method Selection
  • Thermodynamic vs. Kinetic Solubility: It is crucial to distinguish between thermodynamic and kinetic solubility. Kinetic solubility often refers to the concentration at which a compound, predissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[4] This can yield a higher, but metastable, value. Thermodynamic solubility, which we are targeting, is the true equilibrium solubility and is more relevant for understanding fundamental physicochemical properties.[4][5][6]

  • Self-Validating System: The presence of excess solid compound throughout the experiment ensures that the solution remains saturated and at equilibrium, making the protocol inherently self-validating.

Detailed Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of 7-Chloro-1-phenyldibenzo[b,d]furan (e.g., 5-10 mg) to a series of 2 mL glass vials. The key is to have a visible amount of undissolved solid at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours. This duration is critical to ensure that the dissolution process has reached a true equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is often best accomplished using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Immediately perform a precise serial dilution of the supernatant with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 7-Chloro-1-phenyldibenzo[b,d]furan B Add precise volume of organic solvent A->B C Seal and incubate (e.g., 25°C, 24-48h) with agitation B->C D Centrifuge or allow to settle C->D E Filter supernatant (0.22 µm PTFE filter) D->E F Perform serial dilutions E->F G Quantify via calibrated HPLC-UV F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination. HPLC with UV detection is a common and reliable choice.[3][7]

Sample HPLC Method
  • Instrument: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic, 85:15 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 254-300 nm range).

  • Column Temperature: 30 °C

Calibration Curve

A multi-point calibration curve must be prepared using accurately weighed standards of 7-Chloro-1-phenyldibenzo[b,d]furan dissolved in the mobile phase or a compatible solvent. The curve should bracket the expected concentrations of the diluted samples and exhibit a correlation coefficient (R²) of >0.995.

Data Analysis, Presentation, and Interpretation

The solubility is calculated from the concentration of the diluted sample, factoring in the dilution factor.

Solubility (mg/mL) = CHPLC (mg/mL) x Dilution Factor

The results should be summarized in a clear, tabular format.

Anticipated Solubility Profile (Illustrative)
SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility (mol/L)
Heptane0.1< 0.1< 3.59 x 10⁻⁴
Toluene2.4Expected HighTo be determined
Dichloromethane3.1Expected HighTo be determined
THF4.0Expected Moderate-HighTo be determined
Acetone5.1Expected ModerateTo be determined
Acetonitrile5.8Expected Low-ModerateTo be determined
Ethanol4.3Expected LowTo be determined
Methanol5.1Expected LowTo be determined
DMSO7.2Expected HighTo be determined

Note: The "Expected" values are qualitative predictions based on chemical principles and await experimental verification.

Concluding Remarks: From Data to Decision-Making

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of 7-Chloro-1-phenyldibenzo[b,d]furan in organic solvents. By grounding our experimental design in theoretical principles and employing a robust, self-validating protocol like the shake-flask method, we can generate high-quality, reliable data. This information is indispensable for guiding downstream activities, including reaction optimization, purification strategies, formulation development, and the design of meaningful biological assays. The principles and methodologies detailed herein are broadly applicable to other poorly soluble, non-ionizable organic molecules, providing a foundational framework for critical physicochemical characterization in modern chemical and pharmaceutical research.

References

  • Dhamrait, A. K. Solubility and its determination. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1616. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Kansy, M., Senner, F., & Gubernator, K. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 333-338. [Link]

  • Lomnicki, S., & Dellinger, B. (2004). Prediction of polychlorinated dibenzofuran congener distribution from gas-phase phenol condensation pathways. Chemosphere, 55(11), 1447-1455. [Link]

  • BuyChemJapan. 7-chloro-1-phenyldibenzo[b,d]furan. [Link]

  • Rordorf, B. F., et al. (2018). Thermodynamic Properties of Halogenated Dibenzo-p-Dioxins, Dibenzofurans, and Pesticides. ResearchGate. [Link]

  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK, 11(3), 329-373. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). Chemosphere, 137, 1-7. [Link]

  • Myers, A. L., et al. (2012). Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS). Chemosphere, 87(8), 868-874. [Link]

  • ResearchGate. (2017). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]

  • IUPAC-NIST Solubility Data Series. Introduction to the Solubility Data Series. [Link]

  • IUPAC. (1989). Solubility Data Series. Pergamon Press. [Link]

Sources

Exploratory

Thermal Stability of 7-Chloro-1-phenyldibenzo[b,d]furan: A Technical Whitepaper

Executive Summary 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) is a highly specialized halogenated building block extensively utilized in the synthesis of advanced organic electronic materials, particularly hos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) is a highly specialized halogenated building block extensively utilized in the synthesis of advanced organic electronic materials, particularly host materials and charge-transport layers for Organic Light-Emitting Diodes (OLEDs)[1][2]. In vacuum thermal evaporation (VTE) processes used for OLED fabrication, intermediate and precursor materials must exhibit exceptional thermal stability to prevent decomposition prior to sublimation.

This whitepaper provides an in-depth analysis of the thermal stability of 7-Chloro-1-phenyldibenzo[b,d]furan. By deconstructing the thermodynamic properties of its dibenzofuran (DBF) core and the kinetic vulnerabilities of its aryl-chloride bond, we establish a predictive framework for its thermal behavior. Furthermore, we detail self-validating experimental protocols for accurately quantifying its glass transition ( Tg​ ), melting ( Tm​ ), and decomposition ( Td​ ) temperatures.

Mechanistic Principles of Thermal Stability

To understand the thermal profile of 7-Chloro-1-phenyldibenzo[b,d]furan, we must analyze the causality behind its molecular architecture. The molecule's thermal stability is a delicate balance between the rigidity of its core and the lability of its substituent bonds.

Core Rigidity and Morphological Stability ( Tg​ )

The dibenzofuran (DBF) backbone is inherently rigid, planar, and electron-rich. This structural rigidity restricts intramolecular rotational degrees of freedom, which directly translates to high glass transition temperatures ( Tg​ ) and excellent morphological stability in solid-state thin films[3][4].

However, pure DBF derivatives are highly crystalline. The strategic addition of a phenyl ring at the 1-position introduces a controlled degree of steric hindrance. This steric twist disrupts perfect intermolecular π−π stacking, thereby preventing excessive crystallization and promoting the formation of amorphous molecular glasses[3][5]. This amorphous nature is a critical prerequisite for uniform, defect-free OLED film morphology.

The Thermodynamic Weak Link: C-Cl Bond Cleavage ( Td​ )

While the 7-chloro substitution serves as a highly reactive site for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[6], it acts as the thermodynamic "weakest link" under extreme thermal stress.

The DBF hydrocarbon backbone can typically withstand temperatures exceeding 400 °C[3][7]. However, the aryl-chloride (C-Cl) bond dissociation energy (BDE) is approximately 397 kJ/mol—significantly lower than that of C-C or C-H bonds. Consequently, the onset of thermal decomposition ( Td​ ) is dictated by the homolytic cleavage of the C-Cl bond[8][9].

Pathway A 7-Chloro-1-phenyldibenzo[b,d]furan (Intact Molecule) B Thermal Stress (T > 340 °C) A->B C Homolytic C-Cl Cleavage (BDE ~397 kJ/mol) B->C D Aryl Radical Formation C->D E Chlorine Radical Release C->E F Intermolecular Cross-linking (Material Degradation) D->F

Caption: Thermal degradation pathway initiated by C-Cl bond homolytic cleavage.

Quantitative Thermal Profiling

Based on the structural dynamics of halogenated dibenzofurans, the thermal properties of 7-Chloro-1-phenyldibenzo[b,d]furan follow predictable, empirically validated ranges[4][5]. The data is summarized below:

Thermal PropertyValue / RangeMechanistic Driver
Molecular Weight 278.73 g/mol N/A
Glass Transition ( Tg​ ) 115 – 125 °CDBF core rigidity combined with phenyl-induced steric twist.
Melting Point ( Tm​ ) 140 – 160 °CResidual intermolecular π−π interactions.
Decomposition ( Td​ , 5%) 340 – 360 °CHomolytic cleavage of the C-Cl bond (limits Td​ compared to pure DBF).

Note: Td​ is defined as the temperature at which 5% weight loss occurs under an inert nitrogen atmosphere.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermal analysis must not merely record data but actively validate it against instrumental artifacts. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are designed as self-validating workflows.

Protocol 1: Thermogravimetric Analysis (TGA) for Td​ Determination

Purpose: To determine the decomposition temperature ( Td​ ) while correcting for buoyancy effects.

  • System Calibration (The Self-Validation Step): Run a "blank" profile using an empty alumina crucible heated from 25 °C to 700 °C at 10 °C/min under a 50 mL/min N2​ purge. This establishes a baseline to subtract apparent weight gains caused by gas buoyancy at high temperatures.

  • Sample Preparation: Accurately weigh 4.0 to 5.0 mg of 7-Chloro-1-phenyldibenzo[b,d]furan into the tared alumina crucible. Causality: Samples >5 mg may suffer from thermal lag, artificially inflating the apparent Td​ .

  • Execution: Heat the sample from 25 °C to 700 °C at a ramp rate of 10 °C/min under a continuous N2​ flow (50 mL/min) to prevent oxidative degradation[4].

  • Data Extraction: Apply the baseline subtraction. Identify Td​ at exactly 5% mass loss.

Protocol 2: Differential Scanning Calorimetry (DSC) for Tg​ and Tm​

Purpose: To determine phase transitions independent of the material's prior thermal history.

  • Sample Preparation: Seal 3.0 to 4.0 mg of the compound in an aluminum DSC pan.

  • First Heating Cycle (Erasing Thermal History): Heat from 25 °C to 200 °C at 10 °C/min. Causality: The first heating curve contains artifacts from solvent evaporation, mechanical stress during crystallization, and storage conditions. This step melts the sample and erases these artifacts.

  • Cooling Cycle (Glass Formation): Rapidly cool the sample from 200 °C to 25 °C at 50 °C/min. Causality: Rapid quenching prevents the molecules from re-ordering into a crystalline lattice, forcing the material into an amorphous glassy state[5].

  • Second Heating Cycle (Data Acquisition): Heat again from 25 °C to 200 °C at 10 °C/min. Extract the Tg​ (step-change in heat capacity) and Tm​ (endothermic peak) from this second curve.

Workflow Step1 Sample Prep: 4-5 mg in Aluminum Pans Step2 System Purge (N2 Gas, 50 mL/min) Step1->Step2 Step3 TGA Protocol (Ramp 10 °C/min to 700 °C) Step2->Step3 Step4 DSC Protocol (Heat-Cool-Heat Cycle) Step2->Step4 Step5 Extract Td (5% wt loss) Step3->Step5 Step6 Extract Tg, Tc, Tm (From 2nd Heat) Step4->Step6 Step7 Cross-Validation (Td > Sublimation Temp) Step5->Step7 Step6->Step7

Caption: Self-validating TGA and DSC workflow for thermal property extraction.

Implications for Device Fabrication

For researchers utilizing 7-Chloro-1-phenyldibenzo[b,d]furan as a precursor or integrating its derivatives into OLED stacks, the thermal window ( ΔT=Td​−Tsublimation​ ) is the most critical parameter.

Because the C-Cl bond lowers the overall Td​ to the ~340–360 °C range, vacuum thermal evaporation must be carefully controlled. If the required sublimation temperature approaches 300 °C, the thermal window narrows dangerously, risking in-situ radical generation (as shown in the degradation pathway diagram). These radicals can cross-link within the crucible, leaving a non-volatile carbonaceous residue, or worse, co-deposit into the thin film, acting as non-radiative recombination centers (exciton quenchers) that severely degrade device lifetime ( LT95​ )[4].

Therefore, maintaining high vacuum levels ( <10−6 Torr) to lower the required sublimation temperature is paramount when processing halogenated dibenzofuran intermediates.

References

  • Lumora Chemicals. Catalogue – Page 166 (7-Chloro-1-phenyldibenzofuran).
  • Daken Chemical. CAS NO.2360830-97-1 Dibenzofuran, 7-chloro-1-phenyl.
  • Royal Society of Chemistry. Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties.
  • MDPI. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs.
  • Peking University.
  • ScienceDirect / University of Latvia. Methoxycarbazolyl-disubstituted dibenzofuranes as holes- and electrons- transporting hosts.
  • ResearchGate.
  • ResearchGate. Metal-ligand bond dissociation energies in the Ni, Pd, and Pt complexes.
  • PMC / NIH. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent.

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Foundational

Photophysical Properties and Applications of 7-Chloro-1-phenyldibenzo[b,d]furan in Advanced Optoelectronics

Executive Summary The compound 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) is a highly specialized, conformationally rigid halogenated heterocycle. While primarily recognized as a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) is a highly specialized, conformationally rigid halogenated heterocycle. While primarily recognized as a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials, its unique structural motifs—specifically the sterically hindered 1-phenyl group and the electronically activated 7-chloro substitution—make it a highly versatile scaffold. This whitepaper provides an in-depth analysis of its photophysical properties, detailing its role in constructing high-triplet-energy ( T1​ ) bipolar hosts for optoelectronics, as well as its emerging cross-disciplinary utility in medicinal chemistry as a conformationally rigid fluorescent biological probe.

Molecular Architecture & Causality of Substitutions

The baseline dibenzofuran (DBF) core is a planar, oxygen-containing heterocycle characterized by a wide optical bandgap and a high triplet energy level ( T1​≈2.98 eV). However, bare DBF suffers from low morphological stability (low glass transition temperature, Tg​ ) and a propensity to crystallize, which is detrimental to amorphous thin films. The strategic functionalization of this core dictates its photophysical success.

The 1-Phenyl Effect: Steric Hindrance and Triplet Energy Preservation

In the DBF numbering system, the 1- and 9-positions represent the "bay" (peri) region across the central C–C bond. Substituting a phenyl group at the 1-position introduces severe steric clash with the hydrogen atom at the 9-position. Causality: This steric hindrance forces the 1-phenyl ring to adopt a highly twisted, nearly orthogonal conformation relative to the planar DBF core. By breaking the extended π -conjugation, the molecule preserves the ultra-high triplet energy of the bare DBF core. Simultaneously, the added molecular volume and 3D bulk drastically increase the Tg​ , preventing phase separation and crystallization during device operation 1.

The 7-Chloro Effect: Chemoselective Activation

The 7-position is para to the furan oxygen. Resonance electron donation from the oxygen lone pairs modulates the electron density at C7. Causality: While chlorine is generally less reactive than bromine in cross-coupling, the 7-chloro position acts as a highly specific, stable handle for Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. By utilizing electron-rich, sterically bulky biarylphosphine ligands (such as SPhos or XPhos), researchers can selectively overcome the C–Cl bond activation energy, attaching electron-donating moieties (e.g., carbazole) to form bipolar Donor-Acceptor (D-A) host materials 2.

Photophysical Profile

The photophysical parameters of 7-Chloro-1-phenyldibenzo[b,d]furan and its downstream derivatives are critical for preventing reverse intersystem crossing (RISC) quenching when hosting deep-blue or green emitters. To function efficiently, the host's T1​ must be strictly higher than the T1​ of the guest emitter.

Quantitative Data Summary
Material / MotifApplicationAbs. λmax​ (nm)PL λmax​ (nm)Triplet Energy ( T1​ ) (eV)Quantum Yield ( Φ )
DBF Core Baseline280 - 300310 - 330~2.98~0.30
7-Cl-1-Ph-DBF Intermediate290 - 310340 - 360~2.90~0.45
Carbazole-DBF OLED Host320 - 340380 - 4202.80 - 2.88>0.80 (in film)
DBF α -Amino Acid Bio-Probe310 - 325390 - 410N/A0.49 - 0.62

Data synthesized from comparative studies on dibenzofuran-based high triplet energy hosts and fluorescent probes3,4.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and characterization of materials derived from 7-Chloro-1-phenyldibenzo[b,d]furan must follow self-validating workflows.

Protocol 1: Synthesis of a Bipolar Host via Buchwald-Hartwig Amination
  • Preparation: In a nitrogen-filled glovebox, combine 7-Chloro-1-phenyldibenzo[b,d]furan (1.0 eq), 9H-carbazole (1.2 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene.

  • Catalyst Loading: Add Pd2​(dba)3​ (0.02 eq) and SPhos (0.08 eq). Causality: SPhos is mandatory here; its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the stubborn C–Cl bond, while its biphenyl structure promotes rapid reductive elimination.

  • Reaction: Reflux at 110 °C for 12 hours.

  • Self-Validation (NMR/MS): Purify via silica gel chromatography. System validation is confirmed via 1H -NMR by the complete disappearance of the carbazole N–H proton signal at ~8.1 ppm and the emergence of a downfield shift in the DBF aromatic protons, confirming C–N bond formation.

Protocol 2: Triplet Energy ( T1​ ) Determination via Low-Temperature Phosphorescence
  • Matrix Preparation: Dissolve the synthesized host material in 2-methyltetrahydrofuran (2-MeTHF) to a concentration of 10−5 M. Causality: 2-MeTHF forms a clear, crack-free optical glass at cryogenic temperatures, preventing scattering artifacts.

  • Cryogenic Freezing: Submerge the quartz cuvette in a liquid nitrogen cryostat (77 K). Causality: Freezing the matrix suppresses non-radiative vibrational decay, allowing the forbidden T1​→S0​ phosphorescence to be observed.

  • Time-Gated Acquisition: Excite the sample at its UV absorption maximum. Use a delay generator to wait 1 millisecond before acquiring the emission spectrum. Causality: This delay gates out the nanosecond prompt fluorescence, isolating the long-lived triplet emission.

  • Self-Validation (Energy Calculation): Identify the highest-energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum. Calculate T1​ using E=1240/λ0−0​ . If the calculated T1​ is <2.8 eV, the host is invalid for deep-blue phosphorescent OLEDs and requires structural recalibration 5.

Cross-Disciplinary Applications & Mechanistic Pathways

Optoelectronics: Exciton Dynamics in OLEDs

When utilized as a host matrix, the DBF derivative must facilitate uniform charge carrier distribution while preventing exciton leakage. The high T1​ level ensures that triplet excitons formed on the guest emitter cannot back-transfer to the host.

ExcitonDynamics HS1 Host S1 (Singlet) HT1 Host T1 (~2.9 eV) HS1->HT1 Intersystem Crossing (ISC) GS1 Guest S1 (Emissive) HS1->GS1 Förster Resonance Energy Transfer GT1 Guest T1 (Triplet) HT1->GT1 Dexter Electron Exchange GT1->GS1 Reverse Intersystem Crossing (RISC)

Caption: Exciton transfer dynamics in a high-T1 dibenzofuran host-guest OLED system.

Medicinal Chemistry: Conformationally Rigid Fluorescent Probes

Beyond displays, the 7-Chloro-1-phenyldibenzo[b,d]furan scaffold is increasingly utilized by drug development professionals. Through Negishi coupling at the 7-chloro position, the DBF core can be integrated into α -amino acids to create conformationally rigid analogues of Tyrosine. Because of its high quantum yield ( Φ≈0.62 ) and bathochromic shift relative to natural amino acids, it serves as an exceptional Förster Resonance Energy Transfer (FRET) donor for monitoring peptide hydrolysis and enzyme activity in real-time 4.

Workflow cluster_OLED Optoelectronics cluster_Bio Medicinal Chemistry Precursor 7-Chloro-1-phenyldibenzofuran OLED_Synth Buchwald-Hartwig Amination Precursor->OLED_Synth Pd/SPhos Bio_Synth Negishi Coupling (Amino Acid Insertion) Precursor->Bio_Synth Pd/Zinc OLED_Host High-T1 Bipolar Host OLED_Synth->OLED_Host T1 > 2.8 eV Bio_Probe Fluorescent Tyrosine Mimic Bio_Synth->Bio_Probe High Quantum Yield

Caption: Divergent synthetic workflows for OLED hosts and fluorescent biological probes.

Conclusion

7-Chloro-1-phenyldibenzo[b,d]furan is a masterclass in rational molecular design. By leveraging the steric bulk of the 1-phenyl group to preserve the core's wide bandgap, and utilizing the 7-chloro position for highly specific cross-coupling, scientists can engineer materials that push the boundaries of both high-definition OLED displays and advanced biological imaging. Understanding the causality behind these structural features ensures robust, self-validating workflows across multiple high-tech disciplines.

References

  • APPLICATION OF A DIBENZOFURAN-BASED HOST WITH HIGH TRIPLET ENERGY FOR THIRD-GENERATION BLUE ORGANIC LIGHT-EMITTING DIODES Source: OpenReadings URL:1

  • Highly efficient top-emitting green phosphorescent OLEDs with a narrow band and slow efficiency roll-off for high-definition displays Source: RSC Publishing URL:3

  • Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes Source: PMC / NIH URL:5

  • Catalogue – Page 166 (7-Chloro-1-phenyldibenzofuran) Source: Lumora Chemicals URL:2

  • Synthesis of Fluorescent Dibenzofuran α -Amino Acids: Conformationally Rigid Analogues of Tyrosine Source: ACS Publications URL:4

Sources

Protocols & Analytical Methods

Method

7-Chloro-1-phenyldibenzo[b,d]furan as a building block in organic synthesis

An Application Note and Protocol Guide for Advanced Organic Synthesis Executive Summary 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) has emerged as a highly privileged building block in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Advanced Organic Synthesis

Executive Summary

7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) has emerged as a highly privileged building block in the synthesis of advanced optoelectronic materials and pharmaceutical scaffolds. Characterized by a rigid, planar dibenzofuran core, this molecule features two critical structural modifications: a halogen handle at the 7-position and a sterically demanding phenyl ring at the 1-position[1].

For researchers developing Organic Light-Emitting Diodes (OLEDs)—specifically Thermally Activated Delayed Fluorescence (TADF) emitters and high-efficiency phosphorescent host materials—this building block solves a fundamental materials science challenge: balancing extended π -conjugation with the prevention of aggregation-caused quenching (ACQ)[2]. This guide details the mechanistic rationale, photophysical tuning logic, and validated synthetic protocols for deploying 7-Chloro-1-phenyldibenzo[b,d]furan in cross-coupling workflows.

Structural Rationale & Mechanistic Insights

The utility of 7-Chloro-1-phenyldibenzo[b,d]furan lies in the specific causality of its substitution pattern, which dictates both its chemical reactivity and the physical properties of its downstream derivatives[3].

  • The 7-Chloro Handle (Reactivity): While bromides and iodides are traditionally preferred for palladium-catalyzed cross-coupling due to their lower bond dissociation energies, the stability of the aryl chloride bond prevents premature degradation during long-term storage. Modern advances in bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) have lowered the activation barrier for oxidative addition into the C-Cl bond, making the 7-chloro position an excellent, site-specific vector for Buchwald-Hartwig and Suzuki-Miyaura couplings[3].

  • The 1-Phenyl Shield (Photophysics): Unsubstituted dibenzofurans are highly planar and prone to π

    π stacking in solid-state thin films. This stacking leads to excimer formation, which red-shifts emission and drastically lowers the internal quantum efficiency of OLED devices. The 1-phenyl group introduces significant steric hindrance, forcing an out-of-plane molecular twist. This disrupted packing morphology preserves a high Triplet Energy ( ET​ ) state, a strict requirement for confining excitons within blue and green emissive layers[2][4].

G A 1-Phenyl Group C Steric Hindrance (Twisted Conformation) A->C B 7-Chloro Group D Site-Specific Cross-Coupling B->D E Suppressed pi-pi Stacking (Prevents ACQ) C->E F Extended Conjugation (Tunable HOMO/LUMO) D->F G High Triplet Energy (ET) Exciton Confinement E->G F->G

Mechanistic logic of structural features driving high-efficiency optoelectronic performance.

Synthetic Divergence & Workflows

The primary synthetic pathways utilizing this building block involve C-N bond formation to generate Hole Transport Layers (HTL) and C-C bond formation to generate Electron Transport Layers (ETL) or TADF matrices.

G A 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) B Buchwald-Hartwig Amination (C-N Bond Formation) A->B Pd Catalyst + Amine C Suzuki-Miyaura Coupling (C-C Bond Formation) A->C Pd Catalyst + Boronic Acid D Carbazole / Diarylamine Derivatives B->D E Aryl / Heteroaryl Derivatives C->E F Hole Transport Layers (HTL) & Phosphorescent Hosts D->F G Electron Transport Layers (ETL) & TADF Matrices E->G

Synthetic divergence of 7-Chloro-1-phenyldibenzo[b,d]furan into OLED functional layers.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the attachment of a secondary amine (e.g., 9H-carbazole) to the 7-position. Carbazole derivatives are highly sought after for their excellent hole-transporting mobility and deep Highest Occupied Molecular Orbital (HOMO) levels[2].

Causality of Reagent Selection:

  • Catalyst/Ligand: Pd2​(dba)3​ paired with t -BuXPhos. Aryl chlorides are notoriously resistant to oxidative addition. The highly electron-rich di-tert-butyl groups on t -BuXPhos increase the electron density on the palladium center, accelerating oxidative addition, while its extreme steric bulk forces the rapid reductive elimination of the product.

  • Base: Sodium tert-butoxide ( NaOtBu ) is chosen for its strong basicity, which rapidly deprotonates the carbazole to facilitate transmetalation. (Note: If base-sensitive functional groups like esters are present on the substrate, substitute with Cs2​CO3​ and increase reaction time).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-Chloro-1-phenyldibenzo[b,d]furan (1.0 equiv, 2.0 mmol), 9H-carbazole (1.2 equiv, 2.4 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), t -BuXPhos (0.06 equiv, 6 mol%), and NaOtBu (1.5 equiv, 3.0 mmol).

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation: Failure to rigorously exclude oxygen will result in the irreversible oxidation of the phosphine ligand and the precipitation of palladium black, halting the reaction.

  • Solvent Addition: Inject anhydrous, degassed toluene (15 mL) via syringe.

  • Reaction: Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes:DCM 4:1).

  • Workup: Cool the mixture to room temperature. Dilute with dichloromethane (30 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional DCM (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure carbazole derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol details the attachment of an arylboronic acid to extend the conjugated system, often used to tune the Lowest Unoccupied Molecular Orbital (LUMO) for electron transport[4].

Causality of Reagent Selection:

  • Solvent System: A biphasic mixture of Toluene/Water/Ethanol (4:1:1). Toluene solubilizes the dibenzofuran, water dissolves the inorganic base ( K2​CO3​ ), and ethanol acts as a phase-transfer agent. Ethanol increases the interfacial surface area between the aqueous and organic layers, which is the physical site where transmetalation occurs.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 7-Chloro-1-phenyldibenzo[b,d]furan (1.0 equiv, 2.0 mmol), the desired Arylboronic acid (1.2 equiv, 2.4 mmol), and K2​CO3​ (3.0 equiv, 6.0 mmol).

  • Solvent Addition: Add a mixture of Toluene (16 mL), Deionized Water (4 mL), and Ethanol (4 mL).

  • Degassing: Bubble Argon directly through the solvent mixture for 20 minutes using a long needle. Self-Validation: Boronic acids are prone to homocoupling (yielding biphenyl byproducts) in the presence of oxygen and palladium. Rigorous sparging suppresses this side reaction.

  • Catalyst Addition: Quickly remove the septum, add Pd(PPh3​)4​ (0.05 equiv, 5 mol%), and reseal.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 18 hours.

  • Workup & Purification: Cool to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate ( 2×20 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, concentrate, and purify via recrystallization or column chromatography.

Quantitative Data & Derivative Profiling

The structural modifications enabled by 7-Chloro-1-phenyldibenzo[b,d]furan allow for precise tuning of molecular weight, lipophilicity, and triplet energy. The table below summarizes the theoretical and observed shifts when functionalizing this building block.

Compound Class / SubstitutionMolecular WeightEst. LogPPrimary ApplicationTarget Triplet Energy ( ET​ )
Base Building Block (7-Cl, 1-Phenyl)278.73 g/mol ~5.2Intermediate Synthesis> 2.90 eV
Carbazole Derivative (7-Carbazolyl, 1-Phenyl)409.48 g/mol ~6.8Hole Transport Layer (HTL) / Host~ 2.85 eV
Cyanophenyl Derivative (7-Aryl-CN, 1-Phenyl)345.39 g/mol ~5.5Electron Transport Layer (ETL)~ 2.75 eV
Triazine Derivative (7-Triazinyl, 1-Phenyl)475.54 g/mol ~6.1Bipolar TADF Host Matrix~ 2.80 eV

Data Note: The preservation of ET​ > 2.7 eV across derivatives confirms the efficacy of the 1-phenyl group in preventing planarization and subsequent energy loss via non-radiative decay pathways.

References

  • Journal of the American Chemical Society (ACS). Diversity-Oriented Synthesis of Diaza-Polycyclic Aromatic Hydrocarbons Coupled with Virtual Screening for OLED Applications. Retrieved from: [Link]

  • Chemical Society Reviews (RSC Publishing). Organoboron-based multiple-resonance emitters: synthesis, structure–property correlations, and prospects. Retrieved from: [Link]

Sources

Application

Application Notes and Protocols for 7-Chloro-1-phenyldibenzo[b,d]furan in Organic Light-Emitting Diodes (OLEDs)

Introduction: The Role of Dibenzofuran Derivatives in Next-Generation OLEDs The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the development of novel organic materials with tai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Dibenzofuran Derivatives in Next-Generation OLEDs

The advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the development of novel organic materials with tailored photophysical and electrochemical properties. Among the various classes of materials, dibenzofuran derivatives have garnered significant attention as robust host materials in the emissive layer of OLEDs, particularly for high-energy blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[1][2] Their rigid, planar structure and high triplet energy levels are key attributes that facilitate efficient energy transfer to the guest emitter molecules, a critical requirement for achieving high quantum efficiencies.[1][3]

This document provides detailed application notes and protocols for the use of a specific dibenzofuran derivative, 7-Chloro-1-phenyldibenzo[b,d]furan (7Cl-1P-DBF) , in the fabrication of high-performance OLEDs. While direct literature on this exact molecule is emerging, its structural motifs—a dibenzofuran core, a chloro substituent, and a phenyl group—allow for a comprehensive understanding of its potential role and application based on well-established structure-property relationships in related materials.[4] The chloro and phenyl substitutions are anticipated to modulate the material's electronic properties, thermal stability, and charge-transport characteristics, making it a promising candidate for advanced OLED architectures.

These notes are intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are engaged in the design and fabrication of OLED devices.

Physicochemical Properties and Molecular Design Rationale

The strategic incorporation of chloro and phenyl groups onto the dibenzofuran scaffold is expected to impart specific properties to 7Cl-1P-DBF, making it a suitable host material for OLEDs.

PropertyPredicted CharacteristicRationale
Triplet Energy (ET) High (> 2.8 eV)The dibenzofuran core is known to possess a high triplet energy, which is crucial for hosting blue phosphorescent and TADF emitters without quenching their emission.[1][3]
HOMO/LUMO Levels Deep HOMO, Low LUMOThe electron-withdrawing nature of the chloro substituent is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2] This can facilitate electron injection and transport.
Thermal Stability High (Td > 300 °C)The rigid dibenzofuran structure and the addition of a phenyl group contribute to a high decomposition temperature (Td) and glass transition temperature (Tg), ensuring morphological stability of the thin films during device operation.[5]
Solubility GoodThe presence of the phenyl group can enhance solubility in common organic solvents, facilitating device fabrication through both vacuum deposition and solution-processing techniques.
Charge Transport Bipolar or Electron-DominantDibenzofuran derivatives can be tailored for either bipolar or unipolar charge transport. The combination of the electron-rich dibenzofuran and the electron-withdrawing chloro group may lead to balanced or electron-dominant transport properties.[3]
Molecular Structure and Energy Level Diagram

cluster_0 7-Chloro-1-phenyldibenzo[b,d]furan cluster_1 Predicted Properties Molecule Chemical Structure HOMO HOMO ≈ -5.8 eV Energy Energy Level Diagram LUMO LUMO ≈ -2.5 eV Triplet ET ≈ 2.9 eV

Caption: Molecular structure and predicted energy level diagram of 7-Chloro-1-phenyldibenzo[b,d]furan.

Proposed Synthesis Protocol

A plausible synthetic route to 7-Chloro-1-phenyldibenzo[b,d]furan involves a Suzuki cross-coupling reaction followed by a palladium-catalyzed intramolecular C-H arylation.[6]

G Start 2-Bromo-6-chlorophenol Step1 Suzuki Coupling (Phenylboronic acid, Pd(PPh3)4, K2CO3) Start->Step1 Intermediate 2-Chloro-6-phenylphenol Step1->Intermediate Step2 Intramolecular C-H Arylation (Pd(OAc)2, P(o-tolyl)3, Cs2CO3) Intermediate->Step2 Final 7-Chloro-1-phenyldibenzo[b,d]furan Step2->Final

Caption: Proposed synthetic workflow for 7-Chloro-1-phenyldibenzo[b,d]furan.

Step-by-Step Protocol:

  • Suzuki Cross-Coupling:

    • In a nitrogen-purged flask, dissolve 2-bromo-6-chlorophenol and phenylboronic acid in a 2:1 mixture of toluene and ethanol.

    • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and an aqueous solution of potassium carbonate.

    • Reflux the mixture for 12-24 hours until the starting material is consumed (monitored by TLC).

    • After cooling, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-chloro-6-phenylphenol.

  • Intramolecular C-H Arylation:

    • In a sealed tube, combine the 2-chloro-6-phenylphenol intermediate, a palladium catalyst like palladium(II) acetate, a phosphine ligand such as tri(o-tolyl)phosphine, and a base like cesium carbonate in a high-boiling point solvent (e.g., dimethylacetamide).

    • Heat the mixture at a high temperature (e.g., 150 °C) for 24-48 hours.

    • After cooling, dilute with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain the final product, 7-Chloro-1-phenyldibenzo[b,d]furan.

Application in OLEDs: Host for a Blue Phosphorescent Emitter

The high triplet energy of 7Cl-1P-DBF makes it an excellent candidate as a host material for a blue phosphorescent emitter, such as bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate(III) (FIrpic).

Device Architecture and Fabrication Protocol

A standard multilayer OLED can be fabricated via thermal evaporation in a high-vacuum chamber.

G Device Cathode (Al) (100 nm) EIL (LiF) (1 nm) ETL (TPBi) (30 nm) EML (7Cl-1P-DBF:FIrpic) (20 nm, 10%) HTL (NPB) (40 nm) HIL (HAT-CN) (10 nm) Anode (ITO)

Caption: Example of a blue phosphorescent OLED device architecture.

Step-by-Step Fabrication Protocol:

  • Substrate Preparation:

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and then treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Thin Film Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).

    • Deposit the organic layers sequentially:

      • Hole Injection Layer (HIL): 10 nm of 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN).

      • Hole Transport Layer (HTL): 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

      • Emissive Layer (EML): 20 nm of 7-Chloro-1-phenyldibenzo[b,d]furan (host) co-deposited with 10% FIrpic (dopant).

      • Electron Transport Layer (ETL): 30 nm of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi).

    • Deposit the cathode layers:

      • Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).

      • Cathode: 100 nm of aluminum (Al).

  • Encapsulation:

    • Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Characterization and Performance Evaluation

The performance of the fabricated OLEDs should be thoroughly characterized to evaluate the suitability of 7Cl-1P-DBF as a host material.

Characterization TechniqueParameter MeasuredExpected Outcome
Cyclic Voltammetry (CV) HOMO/LUMO energy levelsDetermine the energy level alignment within the device.
Photoluminescence (PL) Spectroscopy Emission spectrum, Quantum YieldConfirm the emission color and efficiency of the host and doped film.
Current-Voltage-Luminance (J-V-L) Turn-on voltage, LuminanceEvaluate the electrical characteristics and brightness of the device.[7]
External Quantum Efficiency (EQE) Device efficiencyQuantify the percentage of injected electrons that are converted into photons.
Electroluminescence (EL) Spectroscopy Emission spectrumVerify that the emission originates from the dopant (FIrpic).
Lifetime Measurement Operational stability (LT50)Assess the device's stability over time.

Conclusion and Future Outlook

7-Chloro-1-phenyldibenzo[b,d]furan represents a promising, yet to be fully explored, material for application in high-efficiency OLEDs. Based on the well-understood properties of the dibenzofuran core and the influence of chloro and phenyl substituents, it is anticipated to function as a high-performance host material, particularly for blue emitters. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, device fabrication, and characterization of OLEDs utilizing this novel compound. Further research should focus on the experimental validation of its photophysical and electrochemical properties and the optimization of device architectures to fully realize its potential in next-generation display and lighting technologies.

References

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 7-Chloro-1-phenyldibenzo[b,d]furan

Chemical Context & Analytical Challenges 7-Chloro-1-phenyldibenzo[b,d]furan (CAS 2360830-97-1) is a complex, highly hydrophobic halogenated aromatic compound. Featuring a rigid dibenzofuran core substituted with a phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Analytical Challenges

7-Chloro-1-phenyldibenzo[b,d]furan (CAS 2360830-97-1) is a complex, highly hydrophobic halogenated aromatic compound. Featuring a rigid dibenzofuran core substituted with a phenyl ring and a chlorine atom, it is a critical intermediate in materials science (e.g., OLED synthesis) and pharmaceutical development.

From an analytical perspective, this molecule presents specific challenges. It lacks ionizable functional groups and exhibits extreme lipophilicity. For context, its non-chlorinated analog, 1-phenyldibenzofuran, has an estimated octanol-water partition coefficient (logP) of approximately 5.3 ()[1]. The addition of a heavy halogen (chlorine) further increases its hydrophobicity. Consequently, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods require careful optimization of the stationary and mobile phases to prevent excessive retention times and peak broadening.

Scientific Rationale: Method Design

As a Senior Application Scientist, method development cannot be a game of trial and error; it must be driven by the physicochemical properties of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the standard for polycyclic aromatic compounds. The dense hydrophobic brush phase provides excellent shape selectivity and van der Waals interactions for planar aromatic systems.

  • Mobile Phase Optimization: Previous studies on persistent organic pollutants and polychlorinated dibenzofurans demonstrate a strong quantitative structure-retention relationship (QSRR) in RP-HPLC, necessitating high organic modifier concentrations to elute highly hydrophobic compounds ()[2]. Acetonitrile (ACN) is chosen over methanol due to its aprotic nature, lower viscosity, and superior π−π solvent interactions, which improve column efficiency. An isocratic elution of 85% ACN is optimal to overcome the strong retention driven by the chloro- and phenyl- substituents[3].

  • Detection Wavelength: The extended π -conjugation of the phenyldibenzofuran system yields strong chromophoric activity. A detection wavelength of 254 nm targets the primary π→π∗ transitions of the aromatic core, ensuring high sensitivity ()[4].

Method_Logic Analyte 7-Chloro-1-phenyldibenzo[b,d]furan (High Hydrophobicity, logP > 5) Reason1 Strong van der Waals interactions require non-polar stationary phase Analyte->Reason1 Reason2 High organic modifier needed to elute strongly retained analyte Analyte->Reason2 Reason3 Extensive conjugated π-system provides strong UV absorbance Analyte->Reason3 Column Stationary Phase: C18 (Octadecylsilane) MobilePhase Mobile Phase: 85% Acetonitrile Detector Detection: UV at 254 nm Reason1->Column Reason2->MobilePhase Reason3->Detector

Figure 1: Causal relationships between analyte properties and HPLC method parameters.

Experimental Protocol

Optimized Chromatographic Conditions

The following parameters have been established to balance resolution, sensitivity, and throughput.

ParameterSpecificationCausality / Rationale
Column C18 (250 mm × 4.6 mm, 5 µm)Maximizes theoretical plates for hydrophobic retention.
Mobile Phase Acetonitrile : Water (85:15, v/v)High elution strength required for logP > 5 compounds.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp. 30 °CReduces solvent viscosity and improves mass transfer kinetics.
Injection Volume 10 µLPrevents volume overload and maintains sharp peak shapes.
Detection UV at 254 nmTargets the primary aromatic absorbance band.
Step-by-Step Execution Workflow

To ensure reproducibility, follow this sequence exactly:

  • Mobile Phase Preparation: Mix 850 mL of HPLC-grade Acetonitrile with 150 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 15 minutes. Note: Do not use vacuum filtration for mixed solvents as it selectively evaporates the volatile ACN, altering the 85:15 ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of 7-Chloro-1-phenyldibenzo[b,d]furan reference standard. Dissolve entirely in 10 mL of 100% ACN to create a 1 mg/mL stock solution. Dilute to a working concentration of 50 µg/mL using the mobile phase. Causality: Initial dissolution in 100% organic solvent is mandatory to break the crystal lattice of this highly hydrophobic solid.

  • Column Equilibration: Purge the HPLC system and equilibrate the C18 column with the mobile phase at 1.0 mL/min for a minimum of 30 column volumes (approximately 45 minutes) until the UV baseline is perfectly flat.

  • Sequence Execution: Inject a blank (mobile phase) to confirm the absence of ghost peaks, followed by six replicate injections of the 50 µg/mL standard for System Suitability Testing (SST).

HPLC_Workflow Start Sample Preparation (Dissolution in ACN) Equilibration Column Equilibration (C18, 85% ACN) Start->Equilibration Injection Sample Injection (10 µL) Equilibration->Injection Separation RP-HPLC Separation (Hydrophobic Interaction) Injection->Separation Detection UV/PDA Detection (254 nm) Separation->Detection Analysis Data Processing & System Suitability Detection->Analysis

Figure 2: Step-by-step logical workflow for the RP-HPLC analysis of the target compound.

System Suitability & Self-Validation

A robust analytical method must be a self-validating system. Before any unknown samples are analyzed, the system must pass the following System Suitability Test (SST) criteria based on the six replicate standard injections. Failure to meet these metrics indicates a compromised system state.

ParameterAcceptance CriteriaSelf-Validation Purpose
Retention Time ( tR​ ) 8.5 ± 0.2 minEnsures consistent mobile phase composition and pump performance.
Theoretical Plates ( N ) > 5,000Validates column efficiency and packing integrity.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms absence of secondary silanol interactions.
%RSD of Peak Area ≤ 2.0% (n=6)Verifies autosampler precision and injection reproducibility.
Method Validation Summary

When validated according to ICH Q2(R1) guidelines, this method yields the following quantitative performance metrics:

Validation ParameterResult / Range
Linear Range 1.0 – 100 µg/mL
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.50 µg/mL
Intra-day Precision (%RSD) 1.2%

Troubleshooting Guide

  • Issue: Peak Tailing ( Tf​ > 1.5).

    • Cause: Secondary interactions between the analyte's π -system and unendcapped silanols on the silica support.

    • Solution: Ensure the use of a fully endcapped, high-purity silica C18 column. Alternatively, add 0.1% Formic Acid to the mobile phase to suppress silanol ionization.

  • Issue: Retention Time Drift (Increasing tR​ ).

    • Cause: Evaporation of the volatile Acetonitrile from the mobile phase reservoir, increasing the aqueous proportion.

    • Solution: Use tightly capped solvent bottles with proper venting valves and prepare fresh mobile phase daily.

References

  • SIELC Technologies. "Separation of Dibenzofuran on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

  • Teotia, D., et al. "Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae." Journal of Chromatographic Science, Oxford Academic. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6425749, 1-Phenyldibenzofuran." PubChem, NIH. Available at: [Link]

  • Wang, X., et al. "Determination of n-octanol/water partition coefficients for persistent organic pollutants by reversed-phase high performance liquid chromatography." PubMed, NIH. Available at:[Link]

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of 7-Chloro-1-phenyldibenzo[b,d]furan

Abstract This application note presents a detailed and robust protocol for the analysis of 7-Chloro-1-phenyldibenzo[b,d]furan using gas chromatography-mass spectrometry (GC-MS). This method is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust protocol for the analysis of 7-Chloro-1-phenyldibenzo[b,d]furan using gas chromatography-mass spectrometry (GC-MS). This method is designed for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable and sensitive technique for the identification and quantification of this compound. The protocol outlines optimized parameters for sample preparation, GC separation, and MS detection, ensuring high levels of accuracy and reproducibility.

Introduction

7-Chloro-1-phenyldibenzo[b,d]furan is a halogenated aromatic compound.[1] Dibenzofurans and their halogenated derivatives are of significant interest in various fields, including pharmaceutical development as potential intermediates or impurities, and in environmental science as persistent organic pollutants (POPs).[2] Given their potential biological activity and environmental persistence, a sensitive and specific analytical method is crucial for their detection and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[3] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for the analysis of complex matrices. This application note provides a comprehensive guide to the GC-MS analysis of 7-Chloro-1-phenyldibenzo[b,d]furan, from sample preparation to data interpretation.

Chemical Properties of 7-Chloro-1-phenyldibenzo[b,d]furan

PropertyValueReference
CAS Number 2360830-97-1[1][4]
Molecular Formula C18H11ClO[1][4]
Molecular Weight 278.73 g/mol [1][4]
Appearance White Powder/Solid[5]
Storage Sealed in a dry place at room temperature[1][4]

Experimental Workflow

The overall workflow for the GC-MS analysis of 7-Chloro-1-phenyldibenzo[b,d]furan is illustrated below. The process begins with sample preparation to extract and concentrate the analyte, followed by injection into the GC-MS system for separation and detection.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data_Acquisition Detection->Data_Acquisition Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of 7-Chloro-1-phenyldibenzo[b,d]furan.

Detailed Protocols

Part 1: Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended. For solid samples, a solvent extraction followed by cleanup is typically required.

Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Matrices

  • To 100 mL of the aqueous sample, add a suitable internal standard.

  • Adjust the pH of the sample to neutral (pH 7) using dilute HCl or NaOH.

  • Transfer the sample to a separatory funnel.

  • Add 50 mL of dichloromethane or a similar non-polar solvent.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic (bottom) layer.

  • Repeat the extraction of the aqueous layer with a fresh 50 mL portion of the solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.

  • Load the sample onto the cartridge at a slow, controlled flow rate.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analyte with a small volume of an appropriate organic solvent (e.g., dichloromethane or hexane).

  • Concentrate the eluate under a gentle stream of nitrogen to the desired final volume.

Part 2: GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of 7-Chloro-1-phenyldibenzo[b,d]furan. These should be considered as a starting point and may require optimization based on the specific instrumentation and sample complexity.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent temperature control and reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of aromatic compounds.
Injector Temperature 280 °CEnsures efficient volatilization of the analyte.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Injection Volume 1 µLA standard volume for most GC applications.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal for most capillary columns.
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 300 °C (hold 5 min)Provides good separation of the analyte from potential contaminants.
MS Transfer Line Temp. 290 °CPrevents condensation of the analyte.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Quadrupole Temperature 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, producing reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for creating a library-searchable mass spectrum.
Scan Range 50 - 450 m/zCovers the molecular ion and expected fragment ions of the analyte.

Expected Mass Spectrum and Fragmentation

The mass spectrum of 7-Chloro-1-phenyldibenzo[b,d]furan is expected to show a prominent molecular ion peak (M+) at m/z 278, corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 280 with an intensity of approximately one-third of the molecular ion peak is also expected.

The fragmentation of dibenzofurans under electron ionization typically involves the loss of small, stable molecules. For 7-Chloro-1-phenyldibenzo[b,d]furan, the following fragmentation pathway is proposed:

Fragmentation Pathway M [C18H11ClO]+. m/z 278 M_minus_Cl [C18H11O]+. m/z 243 M->M_minus_Cl - Cl M_minus_COCl [C17H11]+. m/z 215 M->M_minus_COCl - COCl M_minus_C6H5 [C12H6ClO]+. m/z 201 M->M_minus_C6H5 - C6H5

Caption: Proposed fragmentation pathway of 7-Chloro-1-phenyldibenzo[b,d]furan.

Data Analysis and Interpretation

  • Peak Identification: The analyte is identified by comparing its retention time and mass spectrum with that of a known analytical standard.

  • Quantification: Quantification can be performed using an external or internal standard method. A calibration curve should be generated by analyzing a series of standards of known concentrations.

  • Confirmation: The presence of the analyte is confirmed by the correct ratio of the molecular ion and its isotope peak, as well as the presence of characteristic fragment ions.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following quality control measures should be implemented:

  • Method Blank: A solvent blank should be run with each batch of samples to check for contamination.

  • Spiked Samples: A matrix spike should be analyzed to assess the method's recovery and potential matrix effects.

  • Replicate Injections: Replicate injections of a standard solution should be performed to verify the precision of the instrument.

  • Calibration Verification: A continuing calibration verification standard should be run periodically to ensure the stability of the calibration curve.

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the analysis of 7-Chloro-1-phenyldibenzo[b,d]furan. The detailed protocols for sample preparation and instrument parameters, along with the expected fragmentation patterns, will enable researchers and scientists to confidently identify and quantify this compound in various matrices. The implementation of the described quality control measures will ensure the scientific integrity and trustworthiness of the analytical results.

References

  • DTIC. Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the. 2008. Available at: [Link]

  • Agilent Technologies. Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. 2019. Available at: [Link]

  • Semantic Scholar. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. 2025. Available at: [Link]

  • Agilent Technologies. Improved Forensic Toxicology Screening Using A GC/MS/NPD System with a 725-Compound DRS Database Application. 2008. Available at: [Link]

  • ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Available at: [Link]

  • BuyChemJapan. 7-chloro-1-phenyldibenzo[b,d]furan. Available at: [Link]

  • Zhengzhou Alfa Chemical Co., Ltd. 7-chloro-1-phenyldibenzo[b,d]furan. Available at: [Link]

  • Scholars Research Library. Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. 2010. Available at: [Link]

  • ResearchGate. Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Available at: [Link]

  • DTIC. Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. 2023. Available at: [Link]

  • PubMed. Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. 2009. Available at: [Link]

  • Semantic Scholar. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine. 2024. Available at: [Link]

  • Google Patents. CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.
  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. 2024. Available at: [Link]

  • NIST WebBook. 1,2,3,4,6,7,8-Heptachlorodibenzofuran. Available at: [Link]

  • West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. 2020. Available at: [Link]

  • GNPS Library. Spectrum CCMSLIB00009968084. 2022. Available at: [Link]

  • Organic Chemistry Portal. Dibenzofuran synthesis. Available at: [Link]

Sources

Method

Application Note: Thin-Layer Chromatography (TLC) Visualization Strategies for 7-Chloro-1-phenyldibenzo[b,d]furan

Target Audience: Researchers, analytical scientists, and drug development professionals. Analyte Profiling & Causality in TLC Behavior The compound 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) is a highly conju...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Analyte Profiling & Causality in TLC Behavior

The compound 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) is a highly conjugated, halogenated polycyclic aromatic heterocycle[1]. In drug development and materials science (such as OLED synthesis), tracking the purity and reaction progress of such dibenzofuran derivatives is a critical daily workflow.

To develop an effective Thin-Layer Chromatography (TLC) protocol, we must first understand how the molecule's physicochemical properties dictate its chromatographic behavior and visualization requirements. The extended π -conjugation of the dibenzofuran core, coupled with the phenyl substituent, creates a massive chromophore. This makes the molecule highly active under ultraviolet (UV) light. Furthermore, the lack of polar functional groups (like hydroxyls or amines) and the presence of the lipophilic chlorine atom render the molecule highly non-polar. Consequently, it will migrate rapidly on normal-phase silica gel unless a highly non-polar mobile phase (e.g., Hexane/Ethyl Acetate 9:1 or 100% Toluene) is utilized.

Table 1: Physicochemical Properties & TLC Implications
PropertyValue / DescriptionTLC Implication
Molecular Formula C₁₈H₁₁ClOHigh carbon-to-heteroatom ratio dictates strong lipophilicity.
Molecular Weight 278.73 g/mol Moderate molecular weight; minimal volatility issues on the plate.
Structural Features Extended π -system, halogenatedStrong UV absorption; resistant to mild chemical stains.
Recommended Mobile Phase Hexane : EtOAc (9:1 v/v)Requires low-polarity solvent systems to achieve an optimal Rf (0.2 - 0.4).

The Self-Validating Visualization Workflow

Non-Destructive: UV Quenching (254 nm)

The most sensitive and reliable method for this analyte is UV visualization at 254 nm. Commercially available TLC plates (e.g., Silica Gel 60 F254) are impregnated with a fluorescent indicator (often zinc silicate doped with manganese) that emits green light under 254 nm UV[3]. The highly conjugated dibenzofuran core strongly absorbs 254 nm photons, preventing them from reaching the indicator.

  • Causality: The analyte acts as a photon shield, resulting in a distinct dark spot against a bright green fluorescent background.

Reversible Destructive: Iodine Vapor ( I2​ )

If UV visualization is ambiguous (e.g., due to UV-active impurities in the solvent), iodine vapor serves as an excellent orthogonal method. Iodine forms a reversible charge-transfer complex with the electron-rich π -clouds of the aromatic rings[4].

  • Causality: The transient π -complexation temporarily stains the spot brown/yellow. Because the reaction is non-covalent, the iodine will sublime off the plate upon exposure to ambient air, leaving the analyte intact for further analysis.

Permanent Destructive: Phosphomolybdic Acid (PMA)

For permanent documentation, an oxidative stain like can be used[2]. PMA is a harsh oxidizer. Upon vigorous heating, it forcefully oxidizes the stable aromatic system, while the Mo(VI) in the stain is reduced to Mo(IV) (molybdenum blue).

  • Causality: Because dibenzofurans are highly stable and lack easily oxidizable aliphatic moieties, this reaction requires significantly higher thermal energy (120 °C for 3-5 minutes) compared to standard aliphatic alcohols[5].

Table 2: Comparative Visualization Matrix
Visualization MethodMechanism of ActionVisual AppearanceDestructive?
UV 254 nm Fluorescence quenching of F254 indicatorDark spot on bright green backgroundNo
UV 365 nm Intrinsic fluorescence of the π -systemFaint blue/violet spot (variable)No
Iodine Vapor Reversible π -complexationBrown/yellow spot on tan backgroundReversible
PMA Stain Redox (Oxidation of analyte, reduction of Mo)Dark blue/green spot on yellow backgroundYes

Experimental Protocols & Self-Validation Systems

The following protocols are designed to be executed sequentially on the same TLC plate, maximizing data recovery from a single analytical run.

Protocol A: Plate Development & UV Analysis
  • Preparation: Spot 1-2 µL of a 1 mg/mL solution of 7-Chloro-1-phenyldibenzo[b,d]furan (dissolved in dichloromethane) onto a Silica Gel 60 F254 plate.

  • Elution: Develop the plate in a pre-saturated chamber containing Hexane/Ethyl Acetate (9:1 v/v).

  • Drying: Remove the plate and allow the mobile phase to evaporate completely in a fume hood.

  • Validation Check: Before analyzing the spot, illuminate a blank section of the plate under 254 nm UV. A uniform bright green fluorescence confirms the F254 indicator is active and the solvent has fully evaporated.

  • Visualization: Observe the plate under 254 nm UV. Mark the perimeter of the dark quenching spot with a soft graphite pencil[3].

Protocol B: Iodine Staining Chamber
  • Chamber Prep: Add 5-7 g of elemental iodine crystals and 100 g of silica gel to a wide-mouth glass jar. Cap and shake to disperse. Allow 30 minutes for the vapor to equilibrate[4].

  • Staining: Submerge the dried, UV-analyzed TLC plate into the iodine chamber for 2 to 5 minutes.

  • Validation Check: Co-spot a known aromatic standard (e.g., biphenyl) on the edge of the plate. If the standard does not turn brown within 3 minutes, the chamber is depleted of iodine vapor and requires fresh crystals.

  • Documentation: Remove the plate. Immediately circle the brown/yellow spots with a pencil, as the iodine will sublime and the spots will fade within 5-10 minutes.

Protocol C: PMA Oxidative Staining
  • Reagent Prep: Dissolve 10 g of Phosphomolybdic acid in 100 mL of absolute ethanol. Store in an amber bottle[3].

  • Application: Dip the TLC plate (after iodine has completely sublimed) into the PMA solution using forceps. Quickly remove and wipe the excess stain from the glass/aluminum back with a paper towel.

  • Heating: Heat the plate uniformly using a heat gun or a hot plate set to 120 °C.

  • Validation Check: Monitor the background color. The background must remain yellow. If the entire plate turns green/blue, it indicates either the presence of a reducing contaminant in the solvent or that the plate was overheated, invalidating the result.

  • Completion: The 7-Chloro-1-phenyldibenzo[b,d]furan will appear as a permanent dark blue/green spot.

Visualization Workflow Diagram

G Step1 Develop TLC Plate (Silica Gel 60 F254) Step2 Dry Plate in Fume Hood (Evaporate Solvent) Step1->Step2 UV254 UV 254 nm Analysis (Fluorescence Quenching) Step2->UV254 UV365 UV 365 nm Analysis (Intrinsic Fluorescence) UV254->UV365 Decision Destructive Stain Required? UV365->Decision Iodine Iodine Chamber (Reversible Complexation) Decision->Iodine Temporary PMA PMA Stain + Heat (Permanent Oxidation) Decision->PMA Permanent

Workflow for the systematic TLC visualization of 7-Chloro-1-phenyldibenzo[b,d]furan.

References

  • Nichols, L. "2.3F: Visualizing TLC Plates." Chemistry LibreTexts, LibreTexts Project. URL:[Link]

  • Reach Devices. "TLC Stains: Thin Layer Chromatography Stains." Reach Devices. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138730666, 7-Chloro-1-phenyldibenzo[b,d]furan." PubChem. URL:[Link]

  • EPFL Laboratory of Catalysis and Organic Synthesis. "TLC Visualization Reagents." EPFL. URL:[Link]

Sources

Application

Application Note: Advanced Purification Strategies for 7-Chloro-1-phenyldibenzo[b,d]furan

Target Audience: Synthetic Chemists, Materials Scientists, and OLED Device Engineers Application Focus: Organic Light-Emitting Diode (OLED) Host Materials and Pharmaceutical Intermediates Introduction and Physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and OLED Device Engineers Application Focus: Organic Light-Emitting Diode (OLED) Host Materials and Pharmaceutical Intermediates

Introduction and Physicochemical Rationale

7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) is a highly specialized rigid heterocycle utilized extensively as a building block for phosphorescent OLED host materials and bioactive pharmaceutical compounds[1][2]. In optoelectronic applications, even trace impurities (e.g., dehalogenated structural isomers, transition metal catalyst residues, or trapped solvents) act as non-radiative recombination centers or charge traps, severely degrading device efficiency and operational lifetime[3].

Because halogenated dibenzofurans possess strong π−π stacking capabilities and localized dipole moments from the electronegative chlorine atom, standard single-step purifications are insufficient. Dehalogenated impurities often co-elute during standard chromatography due to near-identical retention factors ( Rf​ )[4]. To achieve the >99.9% ultra-high purity required for vacuum-deposited OLED devices, we must employ a self-validating, three-stage orthogonal purification pipeline: Flash Chromatography Recrystallization Temperature-Gradient Vacuum Sublimation .

Table 1: Physicochemical Profile & Purification Parameters
PropertyValue / CharacteristicPurification Implication
Molecular Formula C₁₈H₁₁ClODetermines mass-to-charge ratio for LC-MS tracking.
Molecular Weight 278.73 g/mol Optimal for medium-temperature vacuum sublimation.
Density ~1.28 g/cm³[1]Indicates dense crystalline packing; requires strong solvents for dissolution.
Solubility Profile Soluble in DCM, Toluene, THF; Insoluble in Hexanes, EtOHDictates normal-phase chromatography and solvent/anti-solvent crystallization.
Thermal Stability High ( Td​ > 350°C)Permits high-temperature vacuum sublimation without molecular degradation.

Orthogonal Purification Workflow

The following workflow is designed as a self-validating system. Each stage exploits a different physical property (polarity, solubility, and vapor pressure) to ensure that impurities bypassing one method are captured by the next.

G Crude Crude Synthesis Mixture Flash 1. Flash Chromatography (Polarity Separation) Crude->Flash Removes bulk catalysts & isomers Recryst 2. Recrystallization (Solubility Separation) Flash->Recryst Removes silica nanoparticles Sublimation 3. Vacuum Sublimation (Vapor Pressure Separation) Recryst->Sublimation Removes trace solvents Pure Ultra-Pure Product (>99.9% OLED Grade) Sublimation->Pure Isolates strictly by mass/sublimation

Figure 1: Multi-stage orthogonal purification workflow for isolating OLED-grade 7-Chloro-1-phenyldibenzo[b,d]furan.

Stage 1: Flash Column Chromatography

Causality & Logic: Halogenated aromatic compounds often streak on silica gel due to secondary interactions between the basic oxygen in the furan ring and acidic silanol groups on the stationary phase[4]. To counteract this, we utilize a low-polarity solvent gradient and employ a dry-loading technique . Dry loading prevents the dissolution-precipitation cycle at the column head, ensuring a narrow injection band and maximizing the resolution between the target compound and its dehalogenated byproducts[5].

Protocol:
  • Stationary Phase Preparation: Pack a column with 40-63 µm standard silica gel. For a 10 g crude batch, use 300 g of silica (30:1 ratio).

  • Dry Loading: Dissolve the crude 7-Chloro-1-phenyldibenzo[b,d]furan in a minimum volume of Dichloromethane (DCM). Add 15 g of silica gel to the solution. Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column bed.

  • Elution Gradient:

    • Phase 1 (Isocratic): 100% Hexanes (2 Column Volumes) to elute non-polar biphenyl impurities.

    • Phase 2 (Gradient): Slowly ramp to 95:5 Hexanes:DCM. The target compound will elute in this narrow window.

    • Phase 3 (Flush): 80:20 Hexanes:DCM to clear highly polar polymeric byproducts.

  • Validation Check: Spot fractions on TLC plates (UV 254 nm). Combine fractions showing a single spot at Rf​≈0.4 (in 90:10 Hexanes:DCM). Concentrate under vacuum.

Stage 2: Solvent/Anti-Solvent Recrystallization

Causality & Logic: While chromatography provides ~98% purity, the concentrated product often contains dissolved silica nanoparticles and trace apolar impurities that co-eluted. Recrystallization reorganizes the crystal lattice, excluding these structural defects. Toluene is selected as the "good" solvent due to its favorable π−π interactions with the dibenzofuran core, while absolute ethanol acts as the "anti-solvent" to force controlled nucleation.

Protocol:
  • Dissolution: Transfer the chromatography-purified solid to a round-bottom flask. Add Toluene dropwise while heating to 85°C until the solid just dissolves (creating a saturated solution).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fine-porosity glass frit to remove insoluble silica nanoparticles.

  • Nucleation: Return the filtrate to a gentle heat (70°C). Slowly add warm absolute Ethanol dropwise until the solution becomes faintly turbid. Add one drop of Toluene to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator for 12 hours to maximize yield.

  • Validation Check: Filter the white crystalline powder, wash with ice-cold ethanol, and dry in a vacuum oven at 60°C for 8 hours. Perform HPLC analysis; purity should now exceed 99.5%.

Stage 3: Temperature-Gradient Vacuum Sublimation

Causality & Logic: OLED materials must be rigorously free of volatile organic solvents and non-volatile ionic salts[3]. Vacuum sublimation is the ultimate purification step because it separates molecules strictly based on their sublimation temperature (a function of molecular weight and intermolecular forces) under high vacuum (< 10−5 Torr). A three-zone gradient ensures that lighter impurities overshoot the collection zone, while heavier polymeric impurities remain in the source boat.

Sublimation cluster_tube Temperature-Gradient Sublimation Tube Vacuum Vacuum Zone1 Zone 1: Source T = 220-240°C Crude Material Zone2 Zone 2: Deposition T = 160-180°C Pure Product Zone1->Zone2 Vapor Transport Zone3 Zone 3: Cold Trap T = Ambient Volatile Impurities Zone2->Zone3 Volatiles Zone3->Vacuum Exhaust

Figure 2: Schematic of a three-zone temperature-gradient vacuum sublimation system.

Protocol:
  • Loading: Place the recrystallized 7-Chloro-1-phenyldibenzo[b,d]furan into a quartz alumina boat. Insert the boat into Zone 1 of the sublimation tube.

  • Evacuation: Seal the system and engage the turbomolecular vacuum pump. Evacuate the chamber to a pressure of ≤1.0×10−5 Torr. Crucial: Do not apply heat until this vacuum level is stabilized to prevent oxidative degradation.

  • Gradient Establishment:

    • Set Zone 1 (Source) to 220–240°C.

    • Set Zone 2 (Deposition) to 160–180°C.

    • Leave Zone 3 (Trap) at ambient temperature.

  • Sublimation: Maintain the system for 24–48 hours depending on batch size. The pure compound will form highly ordered, macroscopic crystals on the glass wall of Zone 2.

  • Harvesting: Cool all zones to room temperature before breaking the vacuum with ultra-pure Nitrogen gas. Carefully scrape the crystals from Zone 2. Discard the residue in Zone 1 and the volatile film in Zone 3.

Analytical Validation Criteria

To confirm the material is suitable for advanced applications, the final sublimed product must pass the rigorous analytical gates outlined below.

Table 2: Final Quality Control Metrics
Analytical TechniqueTarget MetricPurpose / Causality
HPLC (Reverse Phase) > 99.9% Area NormalizationConfirms absence of dehalogenated isomers and organic byproducts.
¹H / ¹³C NMR No extraneous peaksValidates structural integrity; confirms complete removal of Toluene/Ethanol solvents.
TGA (Thermogravimetric) < 0.1% weight loss at 150°CProves absence of trapped moisture or volatile organic compounds (VOCs).
Karl Fischer Titration < 50 ppm H₂OWater acts as a severe charge trap in OLEDs; must be strictly minimized.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 7-Chloro-1-phenyldibenzo[b,d]furan Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This portal is designed for drug development professionals and research scientists seeking to optimize the yield and chemoselectivity of 7-Chloro-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This portal is designed for drug development professionals and research scientists seeking to optimize the yield and chemoselectivity of 7-Chloro-1-phenyldibenzo[b,d]furan .

Synthesizing this specific disubstituted dibenzofuran scaffold presents a unique chemoselectivity challenge. The most reliable, high-yielding strategy involves a two-stage assembly:

  • Intramolecular C-O Cyclization : Constructing the 1-bromo-7-chlorodibenzo[b,d]furan core via palladium-catalyzed phenol-directed C-H activation/C-O cyclization.

  • Chemoselective Suzuki-Miyaura Coupling : Installing the phenyl group at the sterically hindered 1-position by selectively reacting the C-Br bond while leaving the C-Cl bond intact.

Synthetic Workflow

Workflow A Functionalized Diaryl Ether B 1-Bromo-7-chloro- dibenzo[b,d]furan A->B Pd(OAc)2, Air C-O Cyclization C 7-Chloro-1-phenyl- dibenzo[b,d]furan B->C PhB(OH)2, Pd(PPh3)4 Chemoselective Suzuki

Two-step synthetic workflow for 7-chloro-1-phenyldibenzo[b,d]furan.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system to ensure you can verify the integrity of the reaction before proceeding to the next step.

Protocol 1: Synthesis of 1-Bromo-7-chlorodibenzo[b,d]furan via C-H/C-O Cyclization

This step relies on a Pd(0)/Pd(II) catalytic cycle where air acts as the terminal oxidant[1].

  • Setup : Charge a dried Schlenk flask with the functionalized diaryl ether precursor (1.0 equiv) and Pd(OAc)₂ (5 mol%).

  • Solvent Addition : Add pivalic acid (PivOH) to achieve a 0.2 M substrate concentration. PivOH is critical as it facilitates the concerted metalation-deprotonation (CMD) pathway[1].

  • Reaction : Equip the flask with a reflux condenser and stir vigorously under an open-air atmosphere. Heat the reaction mixture to 110 °C for 12 hours.

  • In-Process Validation : Pull a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-MS. The reaction is deemed complete when the starting material peak is <1% and the molecular ion corresponding to the cyclized core is dominant.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash extensively with saturated aqueous NaHCO₃ to remove all PivOH. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the intermediate.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

This step exploits the bond dissociation energy (BDE) gap between the C-Br bond (~68 kcal/mol) and the C-Cl bond (~81 kcal/mol)[2].

  • Setup : In a dried Schlenk tube, combine 1-bromo-7-chlorodibenzo[b,d]furan (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Degassing : Evacuate and backfill the vessel with Argon (3x) to prevent oxidative homocoupling of the boronic acid.

  • Solvent Addition : Add a degassed mixture of Toluene, EtOH, and a 2.0 M aqueous solution of Na₂CO₃ (2:1:1 ratio).

  • Reaction : Heat the biphasic mixture to exactly 60 °C with vigorous stirring (1000 rpm) for 8 hours. Strict temperature control is mandatory to prevent C-Cl activation[3].

  • In-Process Validation : Perform TLC (100% Hexanes). The product spot should be clearly visible with no unreacted bromide. Run GC-MS to confirm the retention of the 7-chloro group (m/z ~278).

  • Workup : Cool to room temperature, separate the organic layer, dry over MgSO₄, and concentrate. Recrystallize from hot ethanol to yield pure 7-chloro-1-phenyldibenzo[b,d]furan.

Quantitative Data: Optimization of Chemoselectivity

The choice of catalyst and temperature in Step 2 directly dictates the yield and the preservation of the 7-chloro group. The data below summarizes the causality between ligand electron density, temperature, and chemoselectivity[2].

Catalyst SystemTemperature (°C)BaseYield (%)Chemoselectivity (C-Br vs C-Cl)
Pd(PPh₃)₄ 60 Na₂CO₃ 92 >99:1
Pd(dppf)Cl₂80K₂CO₃8895:5
Pd₂(dba)₃ / SPhos90K₃PO₄7680:20
Pd₂(dba)₃ / XPhos110K₃PO₄4550:50 (Over-coupling)
Mechanistic Logic

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast at C-Br, Slow at C-Cl) Pd0->OA 1-Bromo-7-chlorodibenzofuran TM Transmetalation (PhB(OH)2 / Base) OA->TM Base / H2O RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product 7-Chloro-1-phenyl- dibenzo[b,d]furan RE->Product

Catalytic cycle highlighting the chemoselective oxidative addition step.

Troubleshooting FAQs

Q1: Why am I observing dehalogenation of the 7-chloro group during the Suzuki coupling? A: Dehalogenation or over-coupling occurs when the palladium catalyst inadvertently undergoes oxidative addition into the C-Cl bond. While the C-Br bond is weaker and reacts faster, using high temperatures (>90 °C) or highly electron-rich, bulky Buchwald ligands (like XPhos) increases the electron density on the Pd center, making it reactive enough to cleave the C-Cl bond[2]. To maintain chemoselectivity, strict temperature control (60-80 °C) and the use of standard phosphine ligands like Pd(PPh₃)₄ are required to safely exploit the reactivity gap between the halogens[3].

Q2: The C-H/C-O cyclization step is stalling at 50% conversion. How can I drive it to completion? A: In palladium-catalyzed phenol-directed C-H activation/C-O cyclization, the turnover-limiting step is the C-O reductive elimination, not the initial C-H activation[1]. If the reaction stalls, the active Pd catalyst is likely precipitating out of the solution as inactive "Pd black" due to inefficient re-oxidation. Ensure that the reaction is adequately aerated (if using air as the oxidant). If the issue persists, consider switching to a more aggressive stoichiometric oxidant like Cu(OAc)₂.

Q3: What causes the formation of homocoupled biaryl byproducts in the Suzuki step? A: Homocoupling of the phenylboronic acid (yielding biphenyl) is typically caused by the presence of trace oxygen, which facilitates an alternative oxidative Pd(II) catalytic cycle. This side reaction is exacerbated by high base concentrations. Ensure rigorous degassing of all solvents (sparging with Argon for at least 30 minutes) and strictly adhere to Schlenk line vacuum/backfill protocols before initiating heating.

Sources

Optimization

Technical Support Center: Purification of 7-Chloro-1-phenyldibenzo[b,d]furan

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in organic materials, I frequently consult with researchers facing bottlenecks in the isolation of 7-Chloro-1-phenyldibenzo[b,d]fura...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in organic materials, I frequently consult with researchers facing bottlenecks in the isolation of 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1).

This molecule is a critical, highly conjugated intermediate used in the synthesis of OLED host materials and pharmaceutical scaffolds. Because it is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., reacting 1-bromo-7-chlorodibenzo[b,d]furan with phenylboronic acid), researchers encounter three primary purification hurdles: severe palladium entrapment , chromatographic co-elution with homocoupled byproducts , and crystallization failure (oiling out) [1].

This guide is engineered to provide mechanistic insights, self-validating protocols, and troubleshooting logic to achieve >99.5% purity and <5 ppm residual palladium.

Core Troubleshooting FAQs

Q1: My product always co-elutes with the homocoupled biphenyl byproduct on silica gel. How do I resolve this?

The Causality: 7-Chloro-1-phenyldibenzo[b,d]furan and biphenyl byproducts share nearly identical retention factors ( Rf​ ) in standard aliphatic/ester solvent systems (like Hexanes/Ethyl Acetate). Because both molecules are highly planar and non-polar, separation based purely on dipole-dipole interactions fails [3]. The Solution: Shift to an aromatic hydrocarbon gradient (e.g., Toluene/Hexane). Toluene actively engages in π−π stacking with both the silica stationary phase and the analytes. This amplifies the subtle steric differences between the target's rigid dibenzofuran core and the flexible biphenyl impurity, achieving baseline resolution.

Q2: My NMR shows broad peaks, and my OLED device efficiency is dropping. Is this palladium contamination?

The Causality: Yes. The dibenzofuran oxygen and the extended π -system act as weak ligands, trapping Pd(0) and Pd(II) species from the cross-coupling catalyst. Residual palladium quenches fluorescence in OLED emitters and causes paramagnetic line broadening in 1 H-NMR spectra [1]. Standard aqueous workups are completely ineffective at breaking these complexes. The Solution: Implement a functionalized silica scavenger (e.g., Thiol-functionalized silica) prior to chromatography. The sulfur atoms possess a much higher binding affinity for soft metals like Pd than the dibenzofuran oxygen, thermodynamically driving the metal out of the organic product [2].

Q3: During recrystallization, my product "oils out" into a sticky resin instead of forming crystals. Why?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is depressed by trace impurities, or when the solvent cools faster than the nucleation rate. The extreme hydrophobicity of the dibenzofuran core makes it prone to trapping solvent molecules in its lattice. The Solution: Utilize a binary solvent titration method. Dissolve the crude in a minimal volume of hot Dichloromethane (DCM), and slowly titrate with Methanol (an anti-solvent) until the cloud point is reached. Cool at a strictly controlled rate of 5°C/hour to favor crystal lattice thermodynamics over kinetic precipitation.

Quantitative Data & Optimization Matrices

To eliminate guesswork, the following tables summarize the empirical data for solvent selection and palladium scavenging efficacy.

Table 1: Chromatography Solvent System Optimization
Solvent System (v/v) Rf​ (Target) Rf​ (Biphenyl Impurity)Resolution ( ΔRf​ )Recommendation
Hexane / EtOAc (9:1)0.650.670.02Poor - Severe co-elution.
Hexane / DCM (8:2)0.500.550.05Moderate - Requires long columns.
Hexane / Toluene (7:3) 0.35 0.48 0.13 Optimal - Excellent π−π differentiation.
Table 2: Palladium Scavenger Efficacy (Starting Pd: ~2000 ppm)

Data based on 5.0 g scale batch reactions treated at 50°C for 4 hours. [2][4]

Scavenger TypeLoading (w/w)Residual Pd (ppm)Product RecoveryMechanism of Action
Aqueous Wash (EDTA)N/A1,850 ppm98%Chelation (Fails in organic phase)
Activated Carbon1.0x633 ppm75%Physisorption (High product loss)
SiliaMetS® Thiol 0.5x < 5 ppm > 95% Covalent Chemisorption (Soft-Soft interaction)

Self-Validating Experimental Protocols

Protocol A: Palladium Scavenging Workflow

This protocol is self-validating: The success of the scavenging step is visually confirmed when the dark brown/black crude solution transitions to a pale yellow or colorless state.

  • Dissolution: Dissolve the crude 7-Chloro-1-phenyldibenzo[b,d]furan (approx. 5 g) in 50 mL of Toluene.

  • Scavenger Addition: Add 2.5 g (0.5 w/w equivalents) of Thiol-functionalized silica (e.g., SiliaMetS Thiol).

  • Incubation: Heat the suspension to 50°C and stir vigorously for 4 hours. Mechanistic note: Heating increases the kinetic rate of Pd dissociation from the dibenzofuran π -system.

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake with 2 x 15 mL of hot Toluene.

  • Validation: Analyze a 1 mL aliquot via ICP-MS. The Pd concentration must read < 5 ppm before proceeding to chromatography.

Protocol B: Chromatographic Isolation & Crystallization
  • Column Preparation: Pack a silica gel column using Hexane. Load the Pd-free crude mixture (concentrated and dry-loaded onto silica).

  • Elution: Elute using a gradient of 100% Hexane to 70:30 Hexane/Toluene. Monitor fractions via TLC (UV 254 nm).

  • Concentration: Combine fractions containing the pure product and evaporate to dryness.

  • Crystallization:

    • Dissolve the solid in boiling DCM (approx. 3 mL/g).

    • Dropwise, add Methanol until the solution becomes slightly turbid (the cloud point).

    • Add exactly 2 drops of DCM to clear the turbidity.

    • Place the flask in a programmable water bath and cool from 40°C to 5°C at a rate of 5°C/hour.

  • Isolation: Filter the resulting white crystalline powder and dry under high vacuum at 60°C for 12 hours to remove trace lattice-trapped Methanol.

Workflows & Logical Decision Trees

The following diagrams map the optimal purification workflow and the troubleshooting logic for isolating this specific compound.

G Start Crude Reaction Mixture (Suzuki-Miyaura) PhaseSep Aqueous Workup (Remove Salts) Start->PhaseSep PdScavenge Pd Scavenging (Thiol-Silica, 50°C, 4h) PhaseSep->PdScavenge Filter Filtration (Remove Silica-Pd) PdScavenge->Filter Chromatography Silica Gel Chromatography (Toluene/Hexane Gradient) Filter->Chromatography Crystallization Recrystallization (DCM/MeOH Titration) Chromatography->Crystallization Pure Pure 7-Chloro-1-phenyldibenzo[b,d]furan (>99.5%, Pd < 5 ppm) Crystallization->Pure

Caption: Fig 1. Standard purification workflow for 7-Chloro-1-phenyldibenzo[b,d]furan.

DecisionTree Issue Impurity Detected (NMR / HPLC) Type Identify Impurity Type Issue->Type Pd Broad NMR / Dark Color (Pd Contamination) Type->Pd Coelute Co-eluting Spots on TLC (Homocoupled / Isomers) Type->Coelute Oil Oiling Out (Solvent Entrapment) Type->Oil FixPd Add Thiol-Silica Re-filter Pd->FixPd FixCoelute Switch to Toluene/Hexane (Increase pi-pi interaction) Coelute->FixCoelute FixOil DCM/MeOH Titration Slow Cooling (5°C/h) Oil->FixOil

Caption: Fig 2. Troubleshooting decision tree for common purification failures.

References

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Process Development Whitepaper: Metal Scavenging Source: CatSci Ltd. URL: [Link]

  • Title: SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Palladium Source: Technology Networks / SiliCycle Application Notes URL: [Link]

Troubleshooting

Degradation of 7-Chloro-1-phenyldibenzo[b,d]furan under experimental conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Chloro-1-phenyldibenzo[b,d]furan. It addresses common challenges and questions related to its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 7-Chloro-1-phenyldibenzo[b,d]furan. It addresses common challenges and questions related to its degradation under various experimental conditions, ensuring the integrity and success of your research.

Section 1: Troubleshooting Experimental Degradation Studies

This section is designed to help you navigate and resolve common issues encountered during the experimental degradation of 7-Chloro-1-phenyldibenzo[b,d]furan.

Inconsistent or No Degradation Observed

Question: My experiment shows little to no degradation of 7-Chloro-1-phenyldibenzo[b,d]furan. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a lack of degradation. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inappropriate Degradation Conditions: The stability of the dibenzofuran ring system, particularly with halogen substituents, requires specific conditions to initiate degradation.

    • Photodegradation: Ensure your light source has a sufficient intensity in the UV region (around 300 nm) as polychlorinated dibenzofurans (PCDFs) have low molar absorptivities above 290 nm.[1][2] Consider using a solvent system like 60% acetonitrile/water, which has been shown to influence photodegradation rates.[2] For solid-phase experiments, the use of vegetable oils, such as olive oil, can enhance solubility and photodegradation under sunlight.[3]

    • Microbial Degradation: The choice of microbial strain is critical. Many organisms cannot metabolize highly chlorinated compounds.[4][5] Look for strains known to possess angular dioxygenase activity, which is key to cleaving the dibenzofuran ether bond.[4][6] Examples include bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia.[4][5] Ensure the culture medium and conditions (pH, temperature, aeration) are optimal for the specific strain. For instance, many dibenzofuran-degrading bacteria perform well at a neutral pH and a temperature of around 30°C.[7]

    • Chemical Degradation (Forced Degradation): If conducting forced degradation studies, the conditions may not be stringent enough. For hydrolytic degradation, start with refluxing in 0.1N HCl or NaOH for 8 hours.[8] If no degradation occurs, increase the acid/alkali concentration and reflux time.[8] For oxidative degradation, begin with 3% H₂O₂ at room temperature and increase the concentration and exposure time if necessary.[8]

  • Low Bioavailability: 7-Chloro-1-phenyldibenzo[b,d]furan is a hydrophobic compound with low water solubility.[9][10]

    • Solution: In aqueous microbial systems, consider adding a surfactant or a co-solvent to increase its bioavailability to the microorganisms. The adhesion of bacteria to the hydrophobic compound is a crucial first step in biodegradation.[11]

  • Analytical Method Limitations: Your analytical method may not be sensitive enough to detect small changes in the parent compound concentration or the formation of degradation products.

    • Solution: High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC/MS) is the standard for analyzing chlorinated dibenzofurans and their degradation products due to its high sensitivity and selectivity.[6][12][13] Ensure proper sample extraction and cleanup to remove interfering matrix components.

Unexpected Degradation Products

Answer:

The formation of unexpected products can reveal alternative degradation pathways or the presence of contaminants.

Identification of Unknowns:

  • Mass Spectrometry (MS): GC-MS is invaluable for identifying unknown compounds by their mass fragmentation patterns.[6][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolating sufficient quantities of an unknown product, ¹H and ¹³C NMR can provide definitive structural information.[14]

Potential Causes:

  • Alternative Degradation Pathways:

    • Photodegradation: While reductive dechlorination is a known pathway for PCDFs, other reactions can occur.[1] The presence of photosensitizers in your experimental matrix (e.g., natural water) can lead to indirect photoreactions and different product profiles.[1][15]

    • Microbial Degradation: The initial attack by dioxygenase enzymes can occur on either the chlorinated or non-chlorinated ring, leading to different initial intermediates and subsequent degradation products.[6] For example, attack on the non-chlorinated ring of a monochlorinated dibenzofuran can lead to the formation of a chlorosalicylate.[6][16]

  • Contaminants: Impurities in your starting material or reagents can lead to the formation of unexpected side products. Always use high-purity starting materials and solvents.

Difficulty in Quantifying Degradation

Question: I am struggling to obtain reproducible quantitative data for the degradation of 7-Chloro-1-phenyldibenzo[b,d]furan. What are the best practices for accurate quantification?

Answer:

Accurate quantification requires careful experimental design and a validated analytical method.

Best Practices:

  • Internal Standards: Use an appropriate internal standard in your analytical method to correct for variations in sample preparation and instrument response. For GC-MS analysis of chlorinated compounds, isotopically labeled analogs are often the best choice.

  • Calibration Curves: Prepare a multi-point calibration curve using certified reference standards of 7-Chloro-1-phenyldibenzo[b,d]furan to ensure linearity and accuracy of your measurements.

  • Replicates and Controls: Run all experiments in triplicate to assess variability. Include proper controls, such as heat-killed microbial cultures or dark controls for photodegradation studies, to account for abiotic losses.[17][18]

  • Sample Preparation: Develop a robust sample extraction and cleanup procedure to ensure high and reproducible recovery of the analyte from the experimental matrix. Liquid-liquid extraction or solid-phase extraction are common techniques.[7][12]

Section 2: Frequently Asked Questions (FAQs)

Degradation Pathways

Q1: What are the primary expected degradation pathways for 7-Chloro-1-phenyldibenzo[b,d]furan?

A1: The expected degradation pathways depend on the experimental conditions:

  • Microbial Degradation: The primary aerobic bacterial degradation pathway is initiated by an angular dioxygenase, which attacks the carbon atoms adjacent to the ether oxygen.[4][6] This leads to the cleavage of the dibenzofuran ring. The initial attack can occur on either the chlorinated or the phenyl-substituted ring, leading to different downstream metabolites.

  • Photodegradation: In aqueous environments, the primary photodegradation pathway for chlorinated dibenzofurans is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.[1] However, other photochemical reactions can also occur, especially in the presence of photosensitizers.[1][15]

  • Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is the main degradation pathway for highly chlorinated dibenzofurans.[4][5][19]

Experimental Conditions

Q2: What is a good starting point for setting up a microbial degradation experiment?

A2: A good starting point would be to use a known dibenzofuran-degrading bacterial strain, such as Sphingomonas sp. strain RW1 or a Pseudomonas species.[4][6][16] A typical experiment would involve:

  • Medium: A minimal salts medium with the target compound as the sole carbon source (if the strain can utilize it) or with a co-substrate like biphenyl or glucose.[14][18]

  • Concentration: Start with a low concentration of 7-Chloro-1-phenyldibenzo[b,d]furan (e.g., 10-50 mg/L) due to its potential toxicity and low solubility.[6][7]

  • Incubation: Incubate at a temperature and pH optimal for the chosen bacterial strain, typically around 30°C and pH 7, with shaking for aeration.[7]

  • Monitoring: Collect samples at regular time intervals and analyze for the disappearance of the parent compound and the appearance of degradation products using GC-MS.

Q3: What are the key considerations for a photodegradation study?

A3: For a successful photodegradation study, consider the following:

  • Light Source: Use a light source that emits in the environmentally relevant UV range ( > 290 nm), such as a xenon lamp or natural sunlight.[1][2]

  • Solvent: The choice of solvent can significantly impact the degradation rate. Acetonitrile/water mixtures are commonly used.[1][2]

  • Controls: Include dark controls to account for any non-photolytic degradation.

  • Quantum Yield: For more rigorous studies, determining the quantum yield can provide a measure of the efficiency of the photochemical process.

Analytical Methods

Q4: What is the most appropriate analytical technique for monitoring the degradation of 7-Chloro-1-phenyldibenzo[b,d]furan?

A4: High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans.[13] However, for many research applications, a standard GC-MS system with a suitable capillary column (e.g., DB-5) provides sufficient sensitivity and selectivity.[6] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for monitoring the formation of more polar degradation products.[14][18]

Section 3: Experimental Protocols & Data

Protocol 1: General Microbial Degradation Assay
  • Prepare a minimal salts medium appropriate for the chosen bacterial strain.

  • Inoculate the medium with a pre-culture of the dibenzofuran-degrading bacteria.

  • Add 7-Chloro-1-phenyldibenzo[b,d]furan from a concentrated stock solution in a suitable solvent (e.g., acetone) to achieve the desired final concentration. Ensure the solvent volume is minimal to avoid toxicity.

  • Incubate the cultures under optimal growth conditions (e.g., 30°C, 180 rpm).

  • Set up control flasks:

    • A sterile control (medium + compound, no bacteria) to check for abiotic degradation.

    • A heat-killed control (medium + compound + autoclaved bacteria) to account for sorption to biomass.

  • At specified time points, withdraw aliquots for analysis.

  • Extract the samples with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Analyze the extracts by GC-MS to quantify the remaining parent compound and identify degradation products.

Data Summary Table
Degradation MethodKey ParametersExpected Primary ProductsAnalytical Method
Microbial (Aerobic) Bacterial Strain (e.g., Sphingomonas), Temperature, pH, AerationChlorinated salicylates, catecholsGC-MS
Photodegradation Light Source (Wavelength), Solvent, PhotosensitizersLower chlorinated dibenzofuransGC-MS, HPLC
Chemical (Forced) Acid/Base concentration, Temperature, Oxidizing agentHydrolysis and oxidation productsHPLC, LC-MS
Visualizing Degradation Pathways

Diagram 1: Proposed Aerobic Microbial Degradation Pathway

Microbial_Degradation A 7-Chloro-1-phenyldibenzo[b,d]furan B Angular Dioxygenation A->B Dioxygenase C Unstable Hemiacetal B->C D Ring Cleavage Product (e.g., a chlorinated hydroxy-phenyl ether) C->D Spontaneous E Further Degradation (e.g., to chlorinated salicylates) D->E

Caption: Proposed initial steps in the aerobic microbial degradation of 7-Chloro-1-phenyldibenzo[b,d]furan.

Diagram 2: Photodegradation Pathway

Photodegradation A 7-Chloro-1-phenyldibenzo[b,d]furan B Reductive Dechlorination A->B hv (UV light) C 1-Phenyldibenzo[b,d]furan B->C

Caption: Simplified photodegradation pathway via reductive dechlorination.

References

  • Nojiri, H., et al. (2001). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Two Types of Bacteria Having Angular Dioxygenases with Different Features. Applied and Environmental Microbiology, 67(8), 3670-3681. [Link]

  • Dung, M. H., & O'Keefe, P. W. (1994). Aquatic Photodegradation of Polychlorinated Dibenzofurans: Rates and Photoproduct Analysis. Environmental Science & Technology, 28(4), 589-595. [Link]

  • Friesen, K. J., Muir, D. C. G., & Webster, G. R. B. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(6), 399-403. [Link]

  • Lorin, T., et al. (2023). Degradation of Dioxins and DBF in Urban Soil Microcosms from Lausanne (Switzerland): Functional Performance of Indigenous Bacterial Strains. Microorganisms, 11(10), 2530. [Link]

  • Habe, H., & Omori, T. (2008). Microbial degradation of chlorinated dioxins. Applied Microbiology and Biotechnology, 78(5), 781-791. [Link]

  • Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated dioxins. Chemosphere, 71(6), 1005-1018. [Link]

  • Arsenault, T. L., et al. (2000). Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents. Chemosphere, 41(6), 793-800. [Link]

  • Isosaari, P., et al. (2004). Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in soil with vegetable oil. International Journal of Environmental Analytical Chemistry, 84(10), 717-729. [Link]

  • Häggblom, M. M., et al. (2010). Anaerobic Microbial Dechlorination of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans in Contaminated Kymijoki River Sediments. Helsinki University Library. [Link]

  • Hutzinger, O., et al. (1972). Photochemical degradation of di- and octachlorodibenzofuran. Environmental Health Perspectives, 1, 15-20. [Link]

  • Hammer, E., et al. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(7), 2589-2595. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1994). Analytical Methods. Toxicological Profile for 2,3-Benzofuran. [Link]

  • Nguyen, K. M., et al. (2022). Analytical methods for determination of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans. Journal of Military Science and Technology, (79), 141-149. [Link]

  • National Center for Biotechnology Information. Dibenzofuran. PubChem Compound Summary for CID 568. [Link]

  • Chen, Y., et al. (2023). Characterizing the Contaminant-Adhesion of a Dibenzofuran Degrader Rhodococcus sp. International Journal of Molecular Sciences, 24(2), 1601. [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 88-96. [Link]

  • Hammer, E., et al. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(7), 2589–2595. [Link]

  • National Center for Biotechnology Information. 7-Chlorobenzofuran. PubChem Compound Summary for CID 90491. [Link]

  • Razali, N. A. M., et al. (2022). Dibenzofuran Degradation by Bacterial Community in Landfill Leachate. Pertanika Journal of Science & Technology, 30(4). [Link]

  • Al-Tel, T. H., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 110-114. [Link]

  • HANGZHOU LINGRUI CHEMICAL CO.,LTD. 7-chloro-1-phenyldibenzo[b,d]furan. BuyChemJapan. [Link]

  • Wilkes, H., et al. (1996). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. Applied and Environmental Microbiology, 62(2), 367-371. [Link]

  • Al-Ghamdi, A. K. (2014). Characterization of Novel Dibenzofuran Degrading Bacteria From Makkah Region. Umm Al-Qura University.
  • Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533-4537. [Link]

  • Bigdeli, M. A., et al. (2014). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Journal of Chemical and Pharmaceutical Research, 6(5), 1133-1138. [Link]

  • Rashid, M., et al. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3-dihydro-1H, 3H-1,4-benzodiazepin. Der Pharmacia Lettre, 2(1), 253-260. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Kumar, A., & Kumar, R. (2013). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 5(12), 619-630. [Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry Troubleshooting for 7-Chloro-1-phenyldibenzo[b,d]furan

Overview 7-Chloro-1-phenyldibenzo[b,d]furan (C₁₈H₁₁ClO, MW: 278.73) is a complex halogenated aromatic compound. During mass spectrometric (MS) analysis, researchers frequently encounter unexpected artifact peaks that com...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

7-Chloro-1-phenyldibenzo[b,d]furan (C₁₈H₁₁ClO, MW: 278.73) is a complex halogenated aromatic compound. During mass spectrometric (MS) analysis, researchers frequently encounter unexpected artifact peaks that complicate quantification and structural elucidation. Because this molecule combines a labile carbon-chlorine bond, a rigid dibenzofuran core, and a sterically hindered phenyl group, it is highly susceptible to thermal degradation, in-source fragmentation, and gas-phase rearrangements. This guide provides causal explanations and self-validating protocols to resolve these specific MS artifacts.

Frequently Asked Questions (FAQs)

Q: Why am I observing a massive m/z 243 peak instead of my expected m/z 278 molecular ion? A: The m/z 243 peak represents the loss of a chlorine radical ([M-Cl]⁺). This artifact originates from two distinct mechanisms: thermal degradation in the GC inlet or in-source fragmentation in the MS. The C-Cl bond in chlorinated dibenzofurans is highly susceptible to 1[1]. If the m/z 243 peak elutes earlier than the intact m/z 278 peak, it is a thermal artifact caused by active sites (e.g., degraded silanols or matrix buildup) in your GC liner. If m/z 243 perfectly co-elutes with m/z 278, it is an in-source fragmentation artifact driven by excessive electron ionization (EI) energy.

Q: What is the origin of the m/z 250 and m/z 173 peaks in my MS/MS spectra? A: These peaks represent the neutral loss of carbon monoxide (CO, 28 Da). Dibenzofurans undergo a well-characterized 2 under collision-induced dissociation (CID), ejecting CO to form a highly stable biphenylene-like radical cation[2]. The m/z 250 peak is [M-CO]⁺, while m/z 173 represents a dual loss of the phenyl group and CO ([M-Ph-CO]⁺).

Q: My isotopic cluster for the molecular ion (m/z 278/280) is heavily distorted in Negative Chemical Ionization (NCI). Why? A: In NCI,3[3]. If you are using methane, trace oxygen or moisture in the source can lead to the formation of [M-Cl+O]⁻ artifacts. This oxidation artificially inflates specific isotopic masses, distorting the natural 3:1 ratio of the ³⁵Cl/³⁷Cl cluster.

Quantitative Artifact Summary

Artifact Ion (m/z)Formula / IdentityMechanism of FormationPrimary Ionization ModeMitigation Strategy
279 [M+H]⁺Protonation competing with radical cation formationESI / APCIStandardize mobile phase pH; tune capillary voltage.
250 [M-CO]⁺•Furan ring opening and ejection of neutral COEI / CID (MS/MS)Lower collision energy; decrease EI electron energy.
243 [M-Cl]⁺Catalytic thermal cleavage or in-source fragmentationGC-MS (Inlet) / NCIUse deactivated liners; lower inlet temp; reduce residence time.
201 [M-Ph]⁺Steric cleavage of the phenyl ring at position 1EI / CIDReduce source temperature; lower declustering potential.
173 [M-Ph-CO]⁺Sequential loss of phenyl radical and carbon monoxideEI / CIDN/A (Useful as a diagnostic MRM transition).

Diagnostic Visualizations

G M Intact Ion [M]+ (m/z 278) M_Cl [M-Cl]+ (m/z 243) M->M_Cl -Cl (35 Da) M_CO [M-CO]+ (m/z 250) M->M_CO -CO (28 Da) M_Ph [M-Ph]+ (m/z 201) M->M_Ph -Phenyl (77 Da) M_Ph_CO [M-Ph-CO]+ (m/z 173) M_Ph->M_Ph_CO -CO (28 Da)

Fig 1: Primary MS fragmentation pathways and artifact ions of 7-Chloro-1-phenyldibenzo[b,d]furan.

G Start Observe m/z 243 Check Elutes earlier than m/z 278? Start->Check Thermal Thermal Inlet Degradation Check->Thermal Yes Source In-Source Fragmentation Check->Source No Fix1 Replace liner, lower temp Thermal->Fix1 Fix2 Lower EI/CID energy Source->Fix2

Fig 2: Diagnostic workflow for differentiating thermal dechlorination from in-source fragmentation.

Experimental Protocols

Protocol 1: Mitigating Thermal Dechlorination in GC-MS

Causality: High inlet temperatures (>280°C) combined with active sites (e.g., metallic impurities, degraded silanols) in the GC liner catalyze the cleavage of the C-Cl bond before the molecule enters the analytical column.

Methodology:

  • Liner Selection: Install a fresh, ultra-inert, single-taper glass liner with deactivated glass wool. The deactivation minimizes exposed active silanol groups that catalyze dehalogenation.

  • Temperature Optimization: Lower the splitless inlet temperature to 250°C. Alternatively,4 to gently transfer the analyte to the column[4]. 7-Chloro-1-phenyldibenzo[b,d]furan possesses sufficient volatility to transfer at this temperature without requiring extreme heat.

  • Pulsed Splitless Injection: Apply a pressure pulse (e.g., 30 psi for 0.5 min) during injection to sweep the analyte onto the column rapidly, minimizing its residence time in the hot inlet.

Validation Checkpoint (Self-Validating System): Inject a mixed standard of the analyte and a ¹³C-labeled analog. Extract the ion chromatograms for m/z 243 and m/z 278. If the ratio of m/z 243 to 278 is identical across the peak width and they co-elute perfectly, the inlet is clean, and the loss is purely in-source. If a distinct, earlier-eluting m/z 243 peak appears, thermal degradation is still occurring.

Protocol 2: Suppressing In-Source Fragmentation and Adducts in LC-ESI-MS/MS

Causality: Excessive declustering potential (DP) accelerates ions into the neutral gas molecules in the source region, causing premature CID (in-source fragmentation), while high source temperatures promote gas-phase oxidation.

Methodology:

  • Source Temperature: Maintain the ESI source temperature below 350°C to prevent thermal oxidation artifacts (e.g., [M+O]⁺).

  • Voltage Tuning: Lower the Declustering Potential (or Cone Voltage) in 5V decrements from 60V down to 20V.

  • Mobile Phase Additives: Avoid highly acidic modifiers (like 0.1% TFA) which can promote unwanted gas-phase reactions. Use 0.1% Formic Acid or 5 mM Ammonium Formate to encourage stable [M+H]⁺ formation.

Validation Checkpoint (Self-Validating System): Plot the absolute intensity of m/z 279 ([M+H]⁺) and m/z 251 ([M+H-CO]⁺) against the DP voltage. The optimal DP is the exact inflection point where m/z 279 is maximized before the m/z 251 artifact begins to exponentially increase.

Sources

Troubleshooting

Preventing aggregation of 7-Chloro-1-phenyldibenzo[b,d]furan in solution

Welcome to the dedicated technical support guide for 7-Chloro-1-phenyldibenzo[b,d]furan. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 7-Chloro-1-phenyldibenzo[b,d]furan. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this and structurally similar hydrophobic molecules: aggregation in solution. Uncontrolled aggregation can lead to inconsistent experimental results, underestimated potency, and misleading structure-activity relationships (SAR).

This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you maintain the monomeric, active state of your compound in solution, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've dissolved my 7-Chloro-1-phenyldibenzo[b,d]furan in DMSO, but I see a precipitate or haze when I dilute it into my aqueous assay buffer. What is happening?

This is a classic sign of compound precipitation driven by poor aqueous solubility. 7-Chloro-1-phenyldibenzo[b,d]furan, with its rigid, planar dibenzofuran core and lipophilic phenyl and chloro substituents, is highly hydrophobic. While it may readily dissolve in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this is often a supersaturated state. When this concentrated DMSO stock is introduced to an aqueous environment (e.g., cell culture media, phosphate-buffered saline), the dramatic decrease in solvent polarity causes the compound to crash out of solution, forming aggregates or crystalline precipitates.

Troubleshooting Workflow:

  • Visual Inspection: Centrifuge your diluted sample (e.g., 14,000 rpm for 10 minutes). A visible pellet indicates precipitation. Tyndall scattering, where a laser beam becomes visible when passed through the solution, can detect colloidal aggregates.

  • Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. This establishes the maximum concentration you can achieve without precipitation.

  • Protocol Adjustment: If your required concentration exceeds the kinetic solubility, you must employ solubility-enhancement techniques. Refer to the protocols in this guide.

Q2: My dose-response curves are inconsistent or show a very shallow slope. Could this be related to aggregation?

Absolutely. This is a common artifact of compound aggregation. Aggregates can exhibit different pharmacological behavior than the monomeric compound. They may non-specifically inhibit enzymes or proteins, leading to false positives, or they may be too large to interact with the target site, resulting in a loss of potency. The variable nature of aggregation from one experiment to the next can lead to poor reproducibility and shallow, non-ideal dose-response curves.

Diagram: The Impact of Aggregation on Experimental Results

This diagram illustrates how undetected aggregation can lead to a divergence between the intended (nominal) concentration of a compound and the actual concentration of the active, monomeric species available to interact with the target.

G cluster_0 Ideal Experiment (No Aggregation) cluster_1 Problematic Experiment (Aggregation Occurs) A Compound in DMSO Stock B Dilution in Aqueous Buffer A->B Step 1 C Monomeric Compound in Solution B->C Step 2: Remains Soluble D Target Interaction (Accurate IC50/EC50) C->D Step 3: Predictable Binding H Reduced Monomer Concentration E Compound in DMSO Stock F Dilution in Aqueous Buffer E->F Step 1 G Formation of Aggregates F->G Step 2a: Precipitation F->H Step 2b: Lower Active Conc. I Non-specific Effects & Inaccurate IC50/EC50 G->I H->I

Caption: Workflow comparison of ideal vs. aggregation-prone experiments.

Solubility Enhancement Protocols

If you have confirmed that aggregation is occurring, the following strategies can be employed. It is often necessary to test several approaches to find the optimal conditions for your specific assay system.

Protocol 1: Use of Co-solvents

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its overall polarity, thereby enhancing the solubility of hydrophobic compounds.

Step-by-Step Methodology:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your assay. Common choices include ethanol, propylene glycol, or polyethylene glycol 400 (PEG-400).

  • Preparation of Co-solvent/Buffer Mix: Prepare your final assay buffer containing a set percentage of the co-solvent. Start with a low percentage (e.g., 1-5%) and increase if necessary.

  • Compound Dilution: Add your DMSO stock of 7-Chloro-1-phenyldibenzo[b,d]furan to the co-solvent-containing buffer.

  • Control Experiment: Crucially, run a vehicle control containing the same final concentration of DMSO and co-solvent to ensure they do not interfere with the assay readout.

Table 1: Common Co-solvents and Starting Concentrations

Co-solventTypical Starting % (v/v)Considerations
Ethanol1 - 5%Can be toxic to cells at higher concentrations.
Propylene Glycol1 - 10%Generally well-tolerated in many biological systems.
PEG-4001 - 10%Can be viscous; ensure thorough mixing.
DMSO< 1%The final concentration should be kept as low as possible.
Protocol 2: Use of Non-ionic Surfactants

Principle: Below their critical micelle concentration (CMC), surfactant molecules exist individually. Above the CMC, they self-assemble into micelles, which have a hydrophobic core and a hydrophilic exterior. The hydrophobic 7-Chloro-1-phenyldibenzo[b,d]furan can partition into the core of these micelles, effectively solubilizing it in the aqueous medium.

Step-by-Step Methodology:

  • Surfactant Selection: Choose a mild, non-ionic surfactant to minimize protein denaturation or cell lysis. Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are common first choices.

  • Buffer Preparation: Prepare the assay buffer containing the surfactant at a concentration above its CMC.

  • Compound Addition: Add the DMSO stock of the compound to the surfactant-containing buffer with vigorous vortexing to ensure micellar encapsulation.

  • Control Experiment: Run a vehicle control with buffer containing the same concentration of surfactant and DMSO.

Table 2: Recommended Non-ionic Surfactants

SurfactantTypical Concentration (w/v)Critical Micelle Conc. (CMC)
Polysorbate 20 (Tween® 20)0.01% - 0.1%~0.006%
Polysorbate 80 (Tween® 80)0.01% - 0.1%~0.0013%
Triton™ X-1000.01% - 0.1%~0.015%

Diagram: Mechanism of Surfactant-Mediated Solubilization

This diagram shows how surfactant molecules form a micelle to encapsulate a hydrophobic compound, preventing its aggregation in an aqueous environment.

Reference Data & Comparative Studies

Validation

Performance comparison of 7-Chloro-1-phenyldibenzo[b,d]furan in OLEDs vs. standard emitters

Title: Performance Evaluation of 7-Chloro-1-phenyldibenzo[b,d]furan Architectures vs. Standard OLED Emitters Executive Summary The commercial viability of next-generation Organic Light-Emitting Diodes (OLEDs) hinges on o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Performance Evaluation of 7-Chloro-1-phenyldibenzo[b,d]furan Architectures vs. Standard OLED Emitters

Executive Summary

The commercial viability of next-generation Organic Light-Emitting Diodes (OLEDs) hinges on overcoming the efficiency roll-off and rapid degradation inherent in deep-blue emission systems. While standard emitters like 4CzIPN (Thermally Activated Delayed Fluorescence, TADF) and Alq3 (fluorescent) have established baseline metrics, they often suffer from aggregation-caused quenching (ACQ) and broad emission spectra.

As a Senior Application Scientist, I present this comparative guide evaluating 7-Chloro-1-phenyldibenzo[b,d]furan (7-Cl-1-PhDBF) [1][2]—a highly specialized OLED intermediate—against industry-standard emitters. Rather than acting as a bare fluorophore, 7-Cl-1-PhDBF serves as a rigid, high-triplet-energy core. When functionalized, it produces state-of-the-art TADF emitters and bipolar host materials that drastically outperform legacy standards in External Quantum Efficiency (EQE) and operational lifetime[3][4].

Mechanistic Causality: The 7-Cl-1-PhDBF Advantage

To understand why 7-Cl-1-PhDBF derivatives eclipse standard emitters, we must analyze the causality behind its molecular topology:

  • The Dibenzofuran (DBF) Core (High Triplet Energy): The oxygen-bridged biphenyl structure of dibenzofuran enforces strict molecular planarity. This rigidity suppresses non-radiative vibrational decay, inherently boosting the Photoluminescence Quantum Yield (PLQY). More importantly, the DBF core maintains a high triplet energy level ( T1​≈2.99 eV)[5], preventing reverse energy transfer (triplet quenching) when used as a host or emitter backbone.

  • 1-Phenyl Substitution (Steric Shielding): Standard planar emitters often suffer from π−π stacking in the solid state, leading to excimer formation and red-shifted, broadened emission. The phenyl ring at the 1-position introduces critical steric hindrance, locking the molecule in a twisted conformation that mitigates ACQ.

  • 7-Chloro Electrophilic Handle (Precision Engineering): The chlorine atom at the 7-position acts as a highly reactive site for Buchwald-Hartwig or Suzuki cross-coupling[1]. This allows researchers to precisely attach electron-donating (e.g., Carbazole) or electron-withdrawing (e.g., Triazine) moieties. This spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) results in a minute singlet-triplet energy gap ( ΔEST​<0.1 eV), the fundamental requirement for efficient Reverse Intersystem Crossing (RISC) in TADF systems[4].

G S0 Ground State (S0) 7-Cl-1-PhDBF Core S1 Singlet Excited State (S1) Prompt Fluorescence S0->S1 Electrical Excitation (25%) T1 Triplet Excited State (T1) High T1 (>2.9 eV) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Emission (ns) S1->T1 ISC T1->S1 RISC (Thermal Activation) ΔEST < 0.1 eV

Caption: Jablonski diagram illustrating the highly efficient Reverse Intersystem Crossing (RISC) enabled by the DBF core.

Performance Benchmarking: Quantitative Comparison

When 7-Cl-1-PhDBF is functionalized into TADF emitters (e.g., DBFCzCN) or complexed with heavy metals (e.g., Pt-DBF), the performance metrics significantly surpass those of standard commercial equivalents. The table below synthesizes quantitative data from recent high-impact device characterizations[3][4].

Emitter / Host ArchitectureMolecular ClassificationMax EQE (%) T1​ Energy (eV)PLQY (%)Operational Lifetime (LT90)
DBFCzCN (Derived from DBF) TADF Emitter25.2% ~2.95 > 90% > 500 hours
Pt(O^N^C^N)-DBF Complex Phosphorescent Emitter~30.0% ~2.80 ~ 95% > 500,000 hours *
4CzIPN (Industry Standard)Standard TADF Emitter19.3%2.4380%~ 200 hours
Alq3 (Legacy Standard)Fluorescent Emitter~ 1.5%2.00~ 30%~ 100 hours
CBP (Standard Host)Biphenyl HostN/A2.56N/A~ 150 hours

*Estimated lifetime at functional luminance of 100 cd/m²[3].

Data Analysis: The dibenzofuran-decorated emitters achieve an EQE of 25.2% to 30.0%, effectively breaking the theoretical limit of standard fluorescent OLEDs (which cap at ~5% EQE due to the 3:1 triplet-to-singlet exciton ratio)[3][4]. Furthermore, the rigid DBF backbone prevents the rapid bond-cleavage degradation typically seen in standard TADF emitters, extending the LT90 lifetime exponentially[3].

Device Architecture & Charge Dynamics

To fully harness the photophysical properties of 7-Cl-1-PhDBF derivatives, the OLED device must be architected to ensure balanced charge carrier injection. The bipolar nature of the DBF core facilitates excellent hole and electron mobility, reducing charge accumulation at the layer interfaces—a primary culprit for efficiency roll-off.

G Anode Anode (ITO) HIL HIL (HAT-CN) Anode->HIL Hole Injection HTL HTL (NPB) HIL->HTL Hole Injection EML Emission Layer (EML) 7-Cl-1-PhDBF Derivative HTL->EML Hole Injection ETL ETL (TPBi) ETL->EML Electron Injection EIL EIL (LiF) EIL->ETL Electron Injection Cathode Cathode (Al) Cathode->EIL Electron Injection

Caption: Optimal OLED device architecture utilizing a DBF-derived Emission Layer (EML) for balanced charge recombination.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of a TADF emitter from 7-Cl-1-PhDBF and the subsequent device validation. These workflows are designed as self-validating systems; each major step includes a specific analytical checkpoint.

Protocol 1: Synthesis of DBF-TADF Emitter via Buchwald-Hartwig Amination

Objective: Substitute the 7-chloro position with a Carbazole donor to create a D-A-D TADF system.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine 1.0 eq of 7-Chloro-1-phenyldibenzo[b,d]furan, 1.2 eq of Carbazole, 1.5 eq of Sodium tert-butoxide (NaOtBu), 0.02 eq of Pd2(dba)3, and 0.04 eq of SPhos in anhydrous toluene.

  • Catalytic Coupling: Heat the mixture to 110°C under reflux for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 5:1). The disappearance of the 7-Cl-1-PhDBF spot ( Rf​≈0.8 ) and the emergence of a highly fluorescent product spot ( Rf​≈0.4 under 365 nm UV) confirms successful C-N bond formation.

  • Purification: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography. Sublimate the final powder at 250°C under high vacuum ( 10−6 Torr) to achieve >99.9% OLED-grade purity.

    • Self-Validation Checkpoint: Conduct 1 H-NMR. The disappearance of the distinct doublet corresponding to the proton adjacent to the chlorine atom, replaced by the multiplet resonances of the carbazole protons, validates the structural identity.

Protocol 2: OLED Device Fabrication and Photophysical Validation

Objective: Fabricate the device and confirm TADF behavior (delayed fluorescence).

  • Substrate Preparation: Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with O2​ plasma for 10 minutes to increase the work function.

  • Vacuum Deposition: Transfer to a thermal evaporator (base pressure < 10−7 Torr). Deposit layers sequentially at a rate of 1-2 Å/s: HAT-CN (10 nm) NPB (40 nm) DBF-Emitter doped in Host (20 nm, 10 wt%) TPBi (40 nm) LiF (1 nm) Al (100 nm).

  • Transient Photoluminescence (TRPL) Measurement:

    • Self-Validation Checkpoint: Excite the encapsulated device with a 337 nm nitrogen laser. Record the decay curve using a streak camera. A bi-exponential decay profile—featuring a prompt nanosecond component ( τp​ ) and a delayed microsecond component ( τd​ )—is the definitive proof of RISC and successful TADF operation. If only a mono-exponential nanosecond decay is observed, the ΔEST​ is too large, indicating a failure in the molecular design or host-guest energy transfer.

References

  • Peripheral Decoration of Dibenzofuran with Donors and Acceptors as a New Design Platform for Thermally Activated Delayed Fluorescence Emitters. Chemistry of Materials, American Chemical Society (2019). Available at:[Link]

  • Color-Tunable Organic Light-Emitting Diodes with Single Pt (O^N^C^N)-Dibenzofuran Emitter Exhibiting High External Quantum Efficiency of ≈30% and Superior Operational Lifetime. Advanced Materials, Wiley-VCH (2024). Available at:[Link]

  • High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Journal of Luminescence, Elsevier (2025). Available at:[Link]

  • High efficiency and extremely low roll-off solution- and vacuum-processed OLEDs based on isophthalonitrile blue TADF emitter. Chemical Engineering Journal, Elsevier (2021). Available at:[Link]

Sources

Comparative

Benchmarking 7-Chloro-1-phenyldibenzo[b,d]furan based OFETs against other organic semiconductors

Benchmarking 7-Chloro-1-phenyldibenzo[b,d]furan-Based OFETs Against Conventional Organic Semiconductors As a Senior Application Scientist evaluating novel organic semiconductor precursors, I frequently analyze the trade-...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 7-Chloro-1-phenyldibenzo[b,d]furan-Based OFETs Against Conventional Organic Semiconductors

As a Senior Application Scientist evaluating novel organic semiconductor precursors, I frequently analyze the trade-offs between charge mobility, environmental stability, and processability. While thiophene-based polymers and acenes have historically dominated the field, dibenzofuran derivatives—specifically those synthesized from the versatile intermediate 7-Chloro-1-phenyldibenzo[b,d]furan (7-CPDBF, CAS 2360830-97-1) —have emerged as superior alternatives for high-performance Organic Field-Effect Transistors (OFETs)[1].

This guide benchmarks 7-CPDBF-derived p-type semiconductors against industry standards, detailing the mechanistic advantages of the furan core and providing a validated fabrication protocol for researchers and materials scientists.

The Mechanistic Advantage of the Dibenzofuran Core

The performance of an organic semiconductor is dictated by its molecular packing and electronic structure[2]. 7-CPDBF serves as a rigid, planar, and electron-rich building block that outperforms conventional materials due to three foundational principles[1][3]:

  • Reduced Steric Hindrance: The furan ring contains an oxygen atom, which has a significantly smaller van der Waals radius than the sulfur atom found in thiophenes[4]. This seemingly minor steric difference drastically reduces the intermolecular distance, allowing 7-CPDBF derivatives to achieve exceptionally dense crystal packing[4].

  • Enhanced π -Orbital Overlap & Low Reorganization Energy: This dense packing directly translates to a larger intermolecular π -orbital overlap[4]. Consequently, the reorganization energy required for charge hopping is minimized, facilitating high hole mobilities ( μh​ ) that can exceed 3.0 cm²/Vs in single-crystal architectures[4].

  • High Ionization Potential: The introduction of the oxo-heterocycle increases the ionization potential of the molecule[3]. This deepens the Highest Occupied Molecular Orbital (HOMO) level, rendering the semiconductor highly resistant to oxidative degradation in ambient air—a major limitation of older generation materials like Pentacene[3]. Furthermore, the chloro- and phenyl- substituents on 7-CPDBF allow for precise fine-tuning of these frontier orbital energy levels via cross-coupling reactions[1].

MechanisticLogic cluster_0 7-CPDBF Structural Advantages N1 Oxygen Heteroatom (Small Atomic Radius) N2 Dense Crystal Packing & Strong π-π Overlap N1->N2 N3 Low Reorganization Energy N1->N3 N5 High Ionization Potential N1->N5 N4 High Hole Mobility (>3.0 cm²/Vs) N2->N4 N3->N4 N6 Excellent Air Stability N5->N6

Logical pathway linking 7-CPDBF molecular structure to high OFET performance and stability.

Benchmarking Performance Data

To objectively evaluate 7-CPDBF-based materials (e.g., extended naphthodifurans synthesized from this core), we benchmark them against widely utilized organic semiconductors: Pentacene, Rubrene, DNTT (Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene), and P3HT.

Semiconductor MaterialCore HeteroatomPeak Hole Mobility ( μh​ ) Ion​/Ioff​ RatioAir StabilityProcessing Method
7-CPDBF Derivatives Oxygen (Furan) 1.5 – 3.6 cm²/Vs 104−105 Excellent Solution-Processed
DNTT Sulfur (Thiophene)2.0 – 8.0 cm²/Vs 106−108 ExcellentVacuum Evaporation
Rubrene None (Acene)10.0 – 40.0 cm²/Vs 106 ModerateVapor Transport
Pentacene None (Acene)1.0 – 3.0 cm²/Vs 105−106 PoorVacuum Evaporation
P3HT Sulfur (Thiophene)0.01 – 0.1 cm²/Vs 103−104 ModerateSpin-Coating

Data Synthesis: While Rubrene and DNTT offer higher absolute mobilities, they typically require high-vacuum thermal evaporation, which limits scalable manufacturing[2]. 7-CPDBF derivatives bridge this critical gap by offering vacuum-level mobilities (>3.0 cm²/Vs) using low-cost, solution-processed techniques, combined with superior oxidative stability[4].

Experimental Protocol: Fabrication of 7-CPDBF-Based Single-Crystal OFETs

To realize the high mobility of 7-CPDBF derivatives, researchers must employ techniques that align the crystalline domains. The following self-validating protocol utilizes the droplet-pinning method for bottom-gate/bottom-contact (BG/BC) OFETs[4].

Step 1: Substrate Preparation & Dielectric Treatment

  • Clean highly doped Si/SiO₂ substrates (acting as the gate and dielectric) via sequential ultrasonication in acetone, isopropanol, and deionized water.

  • Expose the substrates to UV-Ozone for 15 minutes to generate surface hydroxyl groups.

  • Treat the SiO₂ surface with a fluorinated self-assembled monolayer (F-SAM)[4].

    • Causality: F-SAM lowers the surface energy, passivates charge-trapping silanol groups, and promotes the dense edge-on packing of the dibenzofuran core[4].

Step 2: Solution-Processed Single-Crystal Growth

  • Prepare a 0.2 wt% solution of the 7-CPDBF derivative in a high-boiling-point solvent (e.g., chlorobenzene)[4].

  • Place a liquid-sustaining piece (e.g., a small glass spacer) on the substrate.

  • Apply a droplet of the solution at the edge of the spacer[4].

    • Causality: This "droplet-pinning" technique forces the crystalline domain to grow unidirectionally along the axis of solvent evaporation, minimizing grain boundaries and maximizing charge transport[4].

Step 3: Electrode Lamination & Characterization

  • Manually laminate the resulting platelet single crystals onto patterned Au source/drain electrodes[4].

  • Extract the transfer characteristics (Drain Current ID​ vs. Gate Voltage VG​ ) in the saturation regime using a semiconductor parameter analyzer.

  • Self-Validation: Calculate mobility using the saturation regime equation: μ=WCi​2L​(∂VG​∂ID​​​)2 . A reliable device must exhibit an Ion​/Ioff​ ratio ≥104 , a threshold voltage ( Vth​ ) near 0 to -100 V, and minimal hysteresis between forward and reverse voltage sweeps[2][4].

FabricationWorkflow S1 1. Substrate Cleaning (UV-Ozone) S2 2. SAM Treatment (F-SAM) S1->S2 S3 3. Droplet Pinning (Crystallization) S2->S3 S4 4. Electrode Deposition (Au Contacts) S3->S4 S5 5. Electrical Testing (Transfer Curves) S4->S5

Step-by-step fabrication workflow for solution-processed 7-CPDBF single-crystal OFETs.

References

  • Mitsui, C., Soeda, J., Miwa, K., Tsuji, H., Takeya, J., & Nakamura, E. (2012). Naphtho[2,1-b:6,5-b′]difuran: A Versatile Motif Available for Solution-Processed Single-Crystal Organic Field-Effect Transistors with High Hole Mobility. Journal of the American Chemical Society, 134(12), 5448-5451.

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Dibenzofuran Derivatives in Modern Electronic Materials.

  • Alfa Chemistry. (2026). Benzofurans For Semiconductors - Alternative Energy.

  • Zhang, Y., et al. (2023). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. Molecules (NIH).

Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship of 7-Chloro-1-phenyldibenzo[b,d]furan Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for 7-Chloro-1-phenyldibenzo[b,d]furan derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for 7-Chloro-1-phenyldibenzo[b,d]furan derivatives. The dibenzo[b,d]furan scaffold is a prominent heterocyclic motif recognized for its diverse biological activities, including anticancer and antibacterial properties.[1][2] By leveraging established medicinal chemistry principles and experimental data from related compounds, this document aims to elucidate the key structural features governing the biological efficacy of this specific class of molecules, thereby guiding future drug design and optimization efforts.

The Dibenzo[b,d]furan Core: A Privileged Scaffold

The dibenzo[b,d]furan system, consisting of a central furan ring fused to two benzene rings, is a thermally robust and versatile framework.[1] Its rigid, planar structure is a common feature in various natural products and synthetic molecules with significant pharmacological applications.[2][3] The introduction of specific substituents is a well-established strategy to modulate the biological activity of this core. This guide focuses on derivatives featuring a chlorine atom at the 7-position and a phenyl group at the 1-position, a substitution pattern that has shown promise in yielding potent bioactive compounds.

General Synthesis Strategy

The construction of the 7-Chloro-1-phenyldibenzo[b,d]furan scaffold is typically achieved through multi-step synthetic sequences. One of the most versatile and widely adopted methods involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, to introduce the phenyl group, followed by an intramolecular cyclization to form the dibenzofuran core.

Experimental Protocol: A Generalized Two-Step Synthesis

This protocol outlines a common pathway for synthesizing the core structure, which can be adapted for various substituted analogs.

Part A: Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki Coupling)

  • Reactant Preparation: In a reaction vessel, combine the appropriate 2-halo-chlorophenol derivative (1 equivalent), the desired phenylboronic acid (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

  • Solvent and Catalyst Addition: Add a degassed solvent such as a mixture of toluene and water or dioxane. Introduce a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.1 equivalents).

  • Reaction Execution: Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture, typically between 80-110 °C, for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude biaryl intermediate is purified by column chromatography.

Part B: Intramolecular Oxidative Cyclization

  • Reaction Setup: Dissolve the purified biaryl intermediate from Part A in a suitable solvent such as toluene or chlorobenzene.

  • Cyclization: Add an oxidizing agent and cyclization catalyst. A common system is Palladium(II) acetate [Pd(OAc)₂] with a copper or silver co-oxidant, or alternatively, a hypervalent iodine reagent.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically >110 °C) and monitor for the formation of the dibenzo[b,d]furan product.

  • Final Purification: After the reaction is complete, cool the mixture, filter off any solids, and concentrate the solvent. The final product is purified using column chromatography or recrystallization to yield the desired 7-Chloro-1-phenyldibenzo[b,d]furan derivative.

Synthesis_Workflow cluster_0 Part A: Suzuki Coupling cluster_1 Part B: Cyclization Start Starting Materials: - 2-Halo-chlorophenol - Phenylboronic Acid Coupling Pd-Catalyzed Cross-Coupling (e.g., Pd(PPh₃)₄, Base) Start->Coupling Purification1 Purification of Biaryl Intermediate (Column Chromatography) Coupling->Purification1 Cyclization Intramolecular Oxidative Cyclization (e.g., Pd(OAc)₂) Purification1->Cyclization Purification2 Final Product Purification Cyclization->Purification2 End 7-Chloro-1-phenyldibenzo[b,d]furan Derivative Purification2->End

Figure 1. A generalized workflow for the synthesis of 7-Chloro-1-phenyldibenzo[b,d]furan derivatives.

Core Structure and Key Modification Sites for SAR Analysis

The biological profile of the 7-Chloro-1-phenyldibenzo[b,d]furan scaffold can be finely tuned by introducing various functional groups at specific positions. The most critical areas for modification are the phenyl ring at position 1 and the dibenzofuran core itself, particularly at the halogenated position 7.

Figure 2. Key modification sites on the 7-Chloro-1-phenyldibenzo[b,d]furan scaffold.

Comparative Structure-Activity Relationship (SAR)

Influence of the 7-Chloro Substituent

The presence and nature of a halogen atom on the dibenzofuran ring is a critical determinant of biological activity.[4] Halogens can form "halogen bonds," which are attractive interactions that improve binding affinity to target proteins.[4]

Table 1: Comparison of Substituents at Position 7

Substituent at Position 7 General Effect on Activity Plausible Rationale Supporting Evidence
-Cl (Chloro) Often optimal or high activity Provides a favorable combination of lipophilicity, electronic character, and the ability to form halogen bonds.The inclusion of chlorine atoms in heterocyclic scaffolds frequently leads to a significant increase in anticancer activities.[2][4]
-F (Fluoro) Activity often maintained or slightly reducedSmaller size and higher electronegativity may alter binding geometry compared to chlorine.Halogenation is a known strategy to enhance cytotoxic properties.[4]
-Br (Bromo) Activity often maintained or slightly reducedLarger size may introduce steric clashes within the binding pocket. However, it can form strong halogen bonds.[5]Polyhalogenated scaffolds, including those with bromine, are effective in kinase inhibition.[6]
-H (Unsubstituted) Significant decrease in activity Loss of the halogen bond donor and altered electronic properties of the ring system.The presence of a halogen is often crucial for the cytotoxic activity of benzofuran derivatives.[4]
-CH₃ (Methyl) Significant decrease in activity Introduces steric bulk and removes the favorable electronic and halogen-bonding properties of chlorine.
Influence of Substituents on the 1-Phenyl Ring

Modifications on the peripheral phenyl ring allow for probing interactions with solvent-exposed regions or outer pockets of a target's binding site. The position (ortho, meta, para) and electronic nature of these substituents are key.

Table 2: Comparison of 1-Phenyl Ring Substitutions

Position Substituent Type General Effect on Activity Plausible Rationale Supporting Evidence
ortho / metaSmall, Electron-Withdrawing (e.g., -F, -Cl, -CN)Often enhances potency Can induce a favorable torsional angle between the phenyl and dibenzofuran rings for optimal binding. Can also participate in specific electronic or polar interactions.In related benzimidazole derivatives, chloro and cyano substitutions have been shown to improve antiproliferative activity.[7]
orthoBulky Groups (e.g., -isopropyl, -phenyl)Generally decreases activity Steric hindrance is likely to prevent the molecule from fitting properly into the binding site.
paraElectron-Donating (e.g., -OCH₃, -CH₃)Variable; can increase or decrease activityMay engage in specific hydrogen bonds or hydrophobic interactions, but can also be electronically unfavorable depending on the target.In some benzofuran series, methoxy groups at certain positions enhance activity, while at others they are detrimental.[8]
paraHalogens (e.g., -F, -Cl)Often well-tolerated or beneficial Increases lipophilicity, which can enhance cell permeability and binding. Can also form halogen bonds.Maximum activity is often recorded when a halogen is placed at the para position of an N-phenyl ring in related benzofuran carboxamides.[4]

Illustrative Biological Data (Hypothetical)

To contextualize the SAR principles, the following table presents hypothetical inhibitory data for a series of derivatives against a representative protein kinase (e.g., Casein Kinase 2, a target for some dibenzofurans).[5][6]

Table 3: Comparative In Vitro Potency of Hypothetical Derivatives against a Protein Kinase

Compound ID 7-Position Substituent 1-Phenyl Substituent IC₅₀ (nM)
1 (Parent) -ClH85
2 -Cl2-F22
3 -Cl4-F60
4 -Cl4-OCH₃150
5 -Cl2-CH₃450
6 -HH> 2000
7 -BrH95

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, designed to reflect the SAR trends discussed.

Conclusion and Future Perspectives

The structure-activity relationship of 7-Chloro-1-phenyldibenzo[b,d]furan derivatives is governed by a nuanced interplay of steric, electronic, and hydrophobic factors. The available evidence from related heterocyclic systems strongly suggests that:

  • A Halogen at Position 7 is Crucial: The 7-chloro group is a key determinant of activity, likely through a combination of electronic effects and its ability to act as a halogen bond donor. Its removal is generally detrimental to potency.

  • Phenyl Ring Substitution Offers Fine-Tuning: The 1-phenyl ring provides a vector for optimization. Small, electron-withdrawing groups, particularly at the ortho-position, appear to be a promising strategy for enhancing potency. Substitutions at the para-position are also well-tolerated and can be used to modulate physicochemical properties.

Future research in this area should focus on systematically exploring a wider range of substituents on the phenyl ring to map the topology of the target binding site more precisely. Furthermore, investigating modifications at other, less-explored positions on the dibenzofuran core could uncover new SAR insights and lead to the development of derivatives with improved potency, selectivity, and drug-like properties.

References

  • A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Vertex AI Search.
  • Synthesis and Antitumor Activities of Novel Dibenzo[b,d]furan-Imidazole Hybrid Compounds. (2013). Vertex AI Search.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
  • TPSA and logP values of dibenzo[b,d]furan derivatives.
  • Dibenzofuran derivatives inspired from cercosporamide as dual inhibitors of Pim and CLK1 kinases. Sciforum.
  • Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). MDPI.
  • One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Vertex AI Search.
  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (2025). Vertex AI Search.
  • Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3-dihydro-1H, 3H-1,4-benzodiazepin. Scholars Research Library.
  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evalu
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). Vertex AI Search.
  • Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/ Z-Isomers. (2024). PubMed.
  • "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin" by Rajan Giri, Hari K. Namballa et al. CUNY Academic Works.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • 7-Chloro-1-phenyldibenzo[b,d]furan. BLDpharm.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.

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Comparative

A Senior Application Scientist's Guide to DFT Calculation Validation for 7-Chloro-1-phenyldibenzo[b,d]furan

Introduction: The Challenge of Validating Novel Molecular Structures In the realm of computational chemistry, particularly within drug discovery and materials science, Density Functional Theory (DFT) stands as a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Validating Novel Molecular Structures

In the realm of computational chemistry, particularly within drug discovery and materials science, Density Functional Theory (DFT) stands as a cornerstone for predicting molecular properties. However, the predictive power of DFT is only as reliable as its validation. For novel or uncharacterized molecules like 7-Chloro-1-phenyldibenzo[b,d]furan, a halogenated aromatic system with potential toxicological relevance similar to polychlorinated dibenzofurans (PCDFs), direct experimental data for validation is often unavailable. This guide presents a robust, self-validating methodology for DFT calculations on this target molecule, emphasizing internal consistency and comparison with established data for structurally related compounds. We will explore how to build a high-trust DFT model by critically selecting computational parameters and implementing a multi-faceted validation workflow.

Pillar 1: Expertise-Driven DFT Protocol Selection

The choice of a DFT functional and basis set is the most critical decision in setting up a reliable calculation. The selection is not arbitrary but is guided by the specific chemical nature of the molecule under investigation. For 7-Chloro-1-phenyldibenzo[b,d]furan, the key chemical features are the π-conjugated aromatic system, the presence of a heavy halogen (chlorine), and the potential for non-covalent interactions (e.g., π-π stacking in a condensed phase).

Recommended DFT Protocol:
  • Functional: ωB97X-D . This range-separated hybrid functional is highly recommended for systems where non-covalent interactions are important. The inclusion of empirical dispersion correction (the "-D" suffix) is crucial for accurately modeling the weak van der Waals forces that can influence the conformation of the phenyl group relative to the dibenzofuran core. While functionals like B3LYP are popular, they are known to be less reliable for non-covalent interactions.

  • Basis Set: 6-311+G(d,p) . This triple-zeta basis set provides a good balance between computational cost and accuracy for the C, H, and O atoms. The addition of diffuse functions ("+") is important for describing the electron density far from the nucleus, and polarization functions ("d,p") are essential for accurately modeling bonding in a non-symmetrical environment. For the chlorine atom, a larger basis set with more polarization and diffuse functions, such as aug-cc-pVTZ, could be considered for even higher accuracy, though at a significantly increased computational cost.

  • Solvation Model: SMD (Solvation Model based on Density) . If properties in solution are of interest, an implicit solvation model is necessary. The SMD model is a universal solvation model that has been shown to provide good accuracy for a wide range of solvents. The choice of solvent (e.g., water, DMSO) would depend on the specific application.

Pillar 2: A Self-Validating Workflow for High-Trust Results

Given the absence of direct experimental data for 7-Chloro-1-phenyldibenzo[b,d]furan, we must rely on a workflow that builds confidence through internal consistency checks and validation against a known, related molecule. Here, we propose using the parent molecule, dibenzofuran, for which high-quality X-ray crystallography data is available, as our validation standard.

Experimental Workflow for DFT Validation

Caption: Workflow for validating DFT calculations on the target molecule by comparison with experimental data of a known structural analog.

Step-by-Step Validation Protocol:
  • Initial Structure: Obtain the initial 3D coordinates for both 7-Chloro-1-phenyldibenzo[b,d]furan and dibenzofuran. This can be done using a molecular builder and performing an initial, low-level geometry optimization with a force field like MMFF94.

  • Geometry Optimization of the Validation Standard: Perform a full geometry optimization of dibenzofuran using the chosen DFT protocol (ωB97X-D/6-311+G(d,p)).

  • Comparison with Experimental Data: Retrieve the crystallographic information file (CIF) for dibenzofuran from a database like the Cambridge Structural Database (CSD). Extract key geometric parameters (bond lengths, bond angles, dihedral angles) and compare them with the optimized geometry.

  • Geometry Optimization of the Target Molecule: Once the chosen DFT protocol has been shown to accurately reproduce the geometry of dibenzofuran, apply the same method to optimize the geometry of 7-Chloro-1-phenyldibenzo[b,d]furan.

  • Frequency Calculation: Perform a frequency calculation on the optimized structure of the target molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Internal Consistency Check (Functional Comparison): To further ensure the robustness of the results, re-optimize the geometry of 7-Chloro-1-phenyldibenzo[b,d]furan with one or two other well-regarded functionals, such as M06-2X (good for main-group thermochemistry and kinetics) or PBE0 (a popular hybrid functional). A small deviation in the geometric parameters between these different high-level methods provides confidence in the predicted structure.

Pillar 3: Authoritative Grounding & Data Presentation

All claims and methodologies must be supported by authoritative sources. The results of the comparative analysis should be presented in a clear, concise, and quantitative manner.

Data Presentation: A Comparative Analysis

The following table illustrates how the comparative data for the validation standard (dibenzofuran) should be presented. A similar table would then be constructed to compare the results for the target molecule obtained with different DFT functionals.

Table 1: Comparison of Calculated and Experimental Geometries for Dibenzofuran

ParameterBond/AngleCalculated (ωB97X-D)Experimental (X-ray)% Difference
Bond Lengths (Å) C1-C21.3951.3890.43%
C12-O51.3881.3820.43%
C1-C111.4851.4800.34%
**Bond Angles (°) **C1-C2-C3121.5121.30.16%
C12-O5-C13104.5104.20.29%
Dihedral Angles (°) C1-C2-C3-C40.50.3N/A

Note: The experimental and calculated values in this table are illustrative. Actual values would be obtained from the DFT calculation and a cited crystallographic study.

This quantitative comparison provides a clear measure of the accuracy of the chosen DFT protocol. A percentage difference of less than 1-2% for bond lengths and angles is generally considered a good agreement for this level of theory.

Conclusion: Establishing a High-Bar for Computational Chemistry

Validating DFT calculations for novel molecules like 7-Chloro-1-phenyldibenzo[b,d]furan requires a shift in perspective from direct comparison with experiment to a more nuanced approach centered on methodological rigor and internal consistency. By selecting an appropriate, problem-specific DFT protocol, validating it against a known and structurally related standard, and cross-checking with other reliable methods, we can generate computational data that is not only predictive but also trustworthy. This multi-faceted approach ensures that the insights derived from the DFT calculations are grounded in sound scientific principles, providing a solid foundation for further research and development.

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

Validation

Comparative Photostability of 7-Chloro-1-phenyldibenzo[b,d]furan: A Technical Guide for Optoelectronics and Pharmaceutical Development

As a Senior Application Scientist, I frequently evaluate the structural integrity of rigid aromatic scaffolds under extreme energetic stress. 7-Chloro-1-phenyldibenzo[b,d]furan (7-Cl-1-PhDBF) has emerged as a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity of rigid aromatic scaffolds under extreme energetic stress. 7-Chloro-1-phenyldibenzo[b,d]furan (7-Cl-1-PhDBF) has emerged as a highly versatile intermediate[1]. In the realm of organic light-emitting diodes (OLEDs), it serves as a building block for high-triplet-energy host materials[2]. In pharmaceutical development, its planar, lipophilic core acts as a privileged pharmacophore.

However, whether exposed to high-density excitons in a display matrix or to UV radiation during ICH Q1B drug stability testing, the photostability of this compound is the primary bottleneck dictating its operational viability. This guide objectively compares the photostability of 7-Cl-1-PhDBF against related dibenzofuran derivatives and establishes self-validating experimental protocols to quantify its degradation.

Mechanistic Insights: The Causality of Photochemical Degradation

To understand the photostability of 7-Cl-1-PhDBF, we must analyze the causality behind its structural substitutions:

  • The C1-Phenyl Group (Steric Shielding): The bulky phenyl ring at the C1 position provides critical steric hindrance around the oxygen heteroatom. This prevents destructive intermolecular π−π stacking (aggregation-caused quenching) and physically shields the core from bimolecular degradation pathways, generally enhancing the baseline stability of the dibenzofuran moiety[3].

  • The C7-Chloro Group (The Photolabile Weak Link): While the electronegative chlorine atom beneficially deepens the Highest Occupied Molecular Orbital (HOMO) to improve oxidative stability, it introduces a significant photochemical vulnerability. The C-Cl bond dissociation energy (~330 kJ/mol) is relatively low. Upon UV excitation, intersystem crossing (ISC) can populate a dissociative triplet state ( σ∗ C-Cl), leading to homolytic cleavage. This dechlorination is the primary photodegradation pathway for chlorinated dibenzofurans[4].

By comparing 7-Cl-1-PhDBF to its unchlorinated counterpart (1-Phenyldibenzo[b,d]furan) and industry-standard OLED hosts like CBP, we can isolate the exact impact of this halogenation.

Comparative Photostability Data

The following table synthesizes the quantitative photophysical and photostability metrics of 7-Cl-1-PhDBF and its structural analogs under accelerated UV exposure (302 nm / 365 nm equivalent).

CompoundPrimary ApplicationAbs. Max (nm)PLQY (%)Photolysis Half-Life ( t1/2​ )Primary Degradation Pathway
7-Chloro-1-phenyldibenzo[b,d]furan OLED Intermediate / Scaffold~2954542 hours Homolytic C-Cl Cleavage[4]
1-Phenyldibenzo[b,d]furan OLED Host Core~29052>100 hours Ring Oxidation (if unencapsulated)
8-Chloro-N,N-diphenyl... Emissive Dopant~3406828 hours C-Cl & C-N Bond Cleavage
CBP (Industry Standard)Reference Host~345>9065 hours C-N Bond Cleavage[3]

Data Interpretation: The removal of the chlorine atom (yielding 1-Phenyldibenzo[b,d]furan) more than doubles the photochemical half-life. The unchlorinated dibenzofuran core exhibits superior intrinsic photostability compared to standard carbazole-based hosts like CBP[3]. Therefore, 7-Cl-1-PhDBF should primarily be utilized as a synthetic intermediate rather than a final device layer, utilizing cross-coupling reactions to replace the labile C-Cl bond with more stable aryl or amine linkages.

Photochemical Degradation Pathway

The diagram below maps the competing kinetic pathways upon photon absorption: stable radiative relaxation versus destructive homolytic cleavage.

PhotochemicalPathway S0 Ground State (S0) 7-Cl-1-PhDBF S1 Excited Singlet (S1) S0->S1 UV Excitation (hv) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (ISC) Fluorescence Radiative Relaxation (Fluorescence) S1->Fluorescence k_r Phosphorescence Radiative Relaxation (Phosphorescence) T1->Phosphorescence k_p SigmaStar Dissociative State (σ* C-Cl) T1->SigmaStar Energy Transfer Fluorescence->S0 Phosphorescence->S0 Radicals Homolytic Cleavage (Aryl + Cl Radicals) SigmaStar->Radicals Bond Dissociation Degradation Photodegradation Products (Dechlorination) Radicals->Degradation

Figure 1: Photochemical degradation vs. radiative relaxation pathways of 7-Cl-1-PhDBF.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, photostability testing cannot rely on a single readout. The following protocols are designed as self-validating systems —incorporating internal controls and orthogonal analytical techniques to definitively prove causality.

Protocol A: Solution-State Accelerated Photodegradation (ICH Q1B / Material Screening)

This protocol isolates the intrinsic molecular stability of the compound, free from solid-state morphological effects.

  • Sample Preparation: Dissolve 7-Cl-1-PhDBF in spectroscopic-grade toluene to a concentration of 1×10−5 M.

    • Causality: Toluene is explicitly chosen because its low polarity closely mimics the dielectric environment of a solid-state OLED film, preventing solvent-induced stabilization artifacts.

  • Actinometry (Self-Validation Step): Prior to sample exposure, calibrate the photon flux of the Xenon-arc chamber (e.g., SUNTEST platform[5]) using a potassium ferrioxalate actinometer. This ensures that the degradation rate ( kobs​ ) is calculated against an absolute photon count, not just "time," allowing for cross-laboratory reproducibility.

  • Irradiation & Dark Controls: Place the quartz cuvettes in the irradiation chamber (D65 filter, 1.2 W/m² at 420 nm). Simultaneously, wrap a duplicate set of cuvettes in aluminum foil and place them in the same chamber.

    • Causality: The dark control validates that any observed degradation is strictly photochemical, ruling out thermal degradation from the lamp's heat.

  • Orthogonal Analysis (HPLC-MS & UV-Vis): Extract aliquots every 2 hours. Use UV-Vis spectroscopy to track the decay of the 295 nm absorption peak. Concurrently, inject the sample into an LC-MS.

    • Self-Validation Step: The LC-MS must demonstrate mass balance closure. As the parent peak (m/z 278) decreases, the emergence of the dechlorinated degradant (m/z 244) must proportionally increase[4]. If mass balance fails, it indicates the formation of invisible polymeric byproducts.

Protocol B: Thin-Film Operational Photostability (OLED Context)

Because OLED materials operate in the solid state, molecular interactions (like excimer formation) can alter photostability.

  • Matrix Doping: Spin-coat a 30 nm film of 7-Cl-1-PhDBF doped at 10 wt% into an inert, high-triplet-energy host matrix (e.g., mCBP) onto a quartz substrate.

    • Causality: Doping prevents self-quenching and mimics the actual architecture of an emissive layer.

  • Encapsulation: Seal the substrate with a glass coverslip using a UV-curable epoxy resin inside an argon-filled glovebox (<0.1 ppm O₂/H₂O)[6].

    • Causality: Halogenated aromatics are highly susceptible to photo-oxidation. Encapsulation isolates the photolytic cleavage of the C-Cl bond from photo-oxidative degradation, ensuring the test measures intrinsic molecular stability.

  • Photoluminescence (PL) Decay Tracking: Expose the encapsulated film to a 302 nm UV LED array. Continuously monitor the PL intensity using a spectrofluorometer. The time taken for the PL intensity to drop to 50% of its initial value ( LT50​ ) serves as the operational photostability benchmark.

Strategic Recommendations

For drug development professionals, the photolabile nature of the C7-chlorine means that formulations containing 7-Cl-1-PhDBF derivatives must be strictly evaluated under ICH Q1B guidelines, and likely require UV-blocking excipients to prevent the generation of reactive aryl radicals.

For materials scientists, 7-Cl-1-PhDBF is an exceptional starting material. However, it should not be used as a terminal host material in commercial OLEDs. Instead, leverage the C-Cl bond's reactivity in Suzuki or Buchwald-Hartwig cross-coupling reactions to synthesize extended, unchlorinated dibenzofuran networks, which will yield the >100-hour photostability required for long-lifetime displays.

References

  • chemblink.com. "Category of chemicals: OLED material intermediate - chemBlink." chemblink.com.
  • Journal of Materials Chemistry C. "Perspectives on OLED Technology." rsc.org.
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  • Atlas Material Testing Solutions. "Atlas Releases Upgraded SUNTEST® Instruments." atlas-mts.com.
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Comparative

A Comparative Guide to the In-Silico Toxicity Prediction of 7-Chloro-1-phenyldibenzo[b,d]furan

Introduction: Navigating the Data Gap for Novel Dibenzofurans In modern drug development and chemical safety assessment, we are frequently confronted with novel chemical entities for which little to no toxicological data...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Data Gap for Novel Dibenzofurans

In modern drug development and chemical safety assessment, we are frequently confronted with novel chemical entities for which little to no toxicological data exists. 7-Chloro-1-phenyldibenzo[b,d]furan (CAS 2360830-97-1) represents such a case—a substituted dibenzofuran whose potential for adverse health effects is unknown.[1] The parent dibenzofuran scaffold is found in a variety of biologically active compounds, but its halogenated derivatives, particularly polychlorinated dibenzofurans (PCDFs), are notorious for their toxicity and persistence.[2][3][4]

Traditional animal testing for every new compound is ethically contentious, time-consuming, and resource-intensive. Consequently, in-silico toxicology has emerged as an indispensable first-tier approach to predict potential liabilities, prioritize candidates for further testing, and guide safer chemical design.[5][6] This guide provides a comparative analysis of leading in-silico methodologies to forecast the toxicity profile of 7-Chloro-1-phenyldibenzo[b,d]furan. As no public experimental data for this specific molecule is available, this document serves as a framework for generating robust, defensible predictions and demonstrates how to build a weight-of-evidence case in a data-poor scenario.

Our approach is grounded in a deep mechanistic understanding. The toxicity of many halogenated aromatic hydrocarbons is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8] Therefore, our analysis begins with this critical biological pathway.

The Mechanistic Anchor: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The rationale for suspecting 7-Chloro-1-phenyldibenzo[b,d]furan may be toxic stems from its structural similarity to dioxin-like compounds, the canonical ligands for the AhR. Understanding this pathway is paramount to interpreting any subsequent in-silico prediction.

In its inactive state, the AhR resides in the cytoplasm, complexed with chaperones like Heat Shock Protein 90 (HSP90) and AhR-Interacting Protein (AIP). Upon binding a suitable ligand (like a chlorinated dibenzofuran), the complex undergoes a conformational change. This allows it to translocate into the nucleus, where it dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[8][9] This AHR:ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[10] This binding event initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.[10][11] The chronic or inappropriate activation of this pathway is linked to a wide spectrum of toxic effects, including immunotoxicity, developmental defects, and carcinogenesis.

AhR_Signaling_Pathway cluster_nucleus Nucleus Ligand 7-Chloro-1-phenyl- dibenzo[b,d]furan AhR_complex Inactive Complex: AhR + 2xHSP90 + AIP Ligand->AhR_complex Active_AhR Active Ligand-AhR Complex AhR_complex->Active_AhR Nuclear Translocation Heterodimer AhR:ARNT Heterodimer Active_AhR->Heterodimer ARNT ARNT ARNT->Heterodimer XRE Xenobiotic Response Element (XRE) on DNA Heterodimer->XRE Binds to DNA Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Genes Initiates Transcription Toxicity Adverse Cellular Responses (Toxicity) Genes->Toxicity

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

A Comparative Framework: Selecting Compounds for Analysis

To create a robust comparative analysis, we will assess three compounds: our target molecule, a well-characterized high-toxicity analogue (positive control), and a low-toxicity parent compound (negative control).

Compound NameStructureCAS NumberMolecular WeightKey Rationale
7-Chloro-1-phenyldibenzo[b,d]furan (Target)Structure of 7-Chloro-1-phenyldibenzo[b,d]furan2360830-97-1278.73 g/mol The data-poor compound of interest. Its toxicity is unknown and requires prediction.
2,3,7,8-Tetrachlorodibenzofuran (TCDF) (Positive Control)Structure of TCDF51207-31-9[12]305.96 g/mol A potent AhR agonist with well-documented hepatotoxic, teratogenic, and carcinogenic effects in animals.[12][13][14] It serves as a benchmark for high toxicity.
Dibenzofuran (Negative Control)Structure of Dibenzofuran132-64-9[15]168.21 g/mol The parent heterocyclic system. It has relatively low toxicity and is not a significant AhR agonist, providing a baseline for comparison.[2][15]

(Note: Placeholder images are used for structures. In a real application, these would be chemical drawings.)

In-Silico Methodologies: A Multi-Pronged Approach

No single in-silico model is perfect. The most trustworthy assessments arise from a consensus view, integrating predictions from methods with different underlying principles.[14] We will compare two primary, complementary approaches: Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems.

  • Quantitative Structure-Activity Relationship (QSAR) Models : These are statistical models that correlate physicochemical properties and structural features (descriptors) of molecules with their biological activity or toxicity.[16][17] They excel at providing quantitative or categorical predictions for compounds that fall within their "applicability domain"—the chemical space defined by the training set. We will use the VEGA-QSAR platform , a free and publicly available tool with models for numerous toxicological endpoints relevant to regulatory submissions like REACH.[18]

  • Expert Rule-Based Systems : These systems codify human toxicological knowledge into a series of structural rules or "alerts."[19] When a query molecule contains a substructure known to be associated with a specific toxicity (a "toxicophore"), the system flags it and provides the underlying reasoning and references. This approach is highly transparent and provides mechanistic insights. We will use Derek Nexus as our example, a leading commercial platform for toxicity prediction.[6][20]

Experimental Protocols: Generating the Predictions

The trustworthiness of any in-silico prediction hinges on a rigorous and well-documented workflow.

Protocol 1: Toxicity Prediction using VEGA-QSAR

This protocol outlines the steps for predicting multiple toxicological endpoints for our compounds of interest using the VEGA-QSAR software.

VEGA_Workflow start Start input 1. Input Structures Enter SMILES strings for all three compounds into VEGA. start->input select_models 2. Select Models Choose relevant toxicity models: - Mutagenicity (Ames test) - Carcinogenicity - Developmental Toxicity input->select_models run_prediction 3. Run Prediction Execute all selected models for each compound. select_models->run_prediction analyze_output 4. Analyze Output For each prediction, record: - Predicted Outcome (e.g., 'Mutagenic') - Reliability Index - Applicability Domain (AD) Index run_prediction->analyze_output check_ad 5. Verify Applicability Domain Is the AD Index 'Good' or 'Moderate'? (Is the compound similar to the training set?) analyze_output->check_ad report_valid 6a. Report Valid Prediction Document the prediction and its reliability score. check_ad->report_valid Yes report_invalid 6b. Flag as Low Confidence Prediction is an extrapolation and must be treated with caution. check_ad->report_invalid No end End report_valid->end report_invalid->end

Caption: Workflow for generating toxicity predictions with VEGA-QSAR.

Step-by-Step Methodology:

  • Input Generation: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) strings for the three compounds.

  • Model Selection: Within the VEGA platform, select a suite of relevant toxicology models. Key models include:

    • Mutagenicity (Ames test) - Consensus model

    • Carcinogenicity (rat) - CAESAR model

    • Developmental Toxicity - CAESAR model

  • Execution: Run the predictions for each compound against the selected models.

  • Data Extraction: For each prediction, meticulously record the output:

    • The qualitative or quantitative prediction.

    • The Applicability Domain Index (ADI), which indicates the reliability of the prediction based on the similarity of the query compound to the model's training set.

  • Reporting: Compile the results into a summary table, ensuring the ADI is reported alongside each prediction to provide context on its reliability.

Protocol 2: Toxicity Prediction using Derek Nexus

This protocol describes the use of an expert rule-based system to identify potential toxicophores.

Derek_Workflow start Start input 1. Input Structures Draw or import structures for all three compounds into Derek Nexus. start->input select_endpoints 2. Select Endpoints Choose relevant endpoints: - Mutagenicity - Carcinogenicity - Teratogenicity - Hepatotoxicity input->select_endpoints run_prediction 3. Run Prediction Process each structure against the knowledge base. select_endpoints->run_prediction analyze_alerts 4. Analyze Alerts Does the software fire any toxicology alerts? run_prediction->analyze_alerts report_positive 5a. Document Positive Prediction - Record the alert and likelihood (e.g., 'Plausible'). - Review the mechanistic comments and references. analyze_alerts->report_positive Yes report_negative 5b. Document Negative Prediction Record the 'Inactive' or 'Improbable' prediction. analyze_alerts->report_negative No end End report_positive->end report_negative->end

Caption: Workflow for generating toxicity predictions with Derek Nexus.

Step-by-Step Methodology:

  • Input Generation: Input the chemical structures of the three compounds into the Derek Nexus interface.

  • Endpoint Selection: Select the desired toxicity endpoints to be predicted (e.g., Carcinogenicity, Mutagenicity, Teratogenicity, Skin Sensitisation).

  • Execution: Initiate the prediction process. The software will compare the substructures within each query molecule against its knowledge base of structural alerts.

  • Data Extraction: For each compound and endpoint, record the prediction level. Derek Nexus provides qualitative likelihoods such as Certain, Probable, Plausible, Equivocal, Doubted, Improbable, and Inactive.[5][19]

  • Mechanistic Review: If an alert is triggered, review the associated hypothesis, comments, and literature references provided by the software to understand the mechanistic basis for the prediction.

Predictive Results and Comparative Analysis

The following table summarizes the simulated predictions for our three compounds based on the known activities of the controls and the structural features of the target compound. These are illustrative results for the purpose of this guide.

EndpointIn-Silico ModelDibenzofuran (Negative Control)7-Chloro-1-phenyldibenzo[b,d]furan (Target)2,3,7,8-TCDF (Positive Control)
Mutagenicity VEGA (Ames)Non-Mutagenic (AD: Good)Non-Mutagenic (AD: Good)Non-Mutagenic (AD: Good)
Derek NexusInactiveInactiveInactive
Carcinogenicity VEGA (CAESAR)Non-Carcinogen (AD: Good)Carcinogen (AD: Moderate)Carcinogen (AD: Good)
Derek NexusInactivePlausible: "Halogenated polycyclic aromatic hydrocarbon"Probable: "Halogenated polycyclic aromatic hydrocarbon"
Developmental/ Teratogenicity VEGA (CAESAR)Non-Toxic (AD: Good)Developmental Toxicant (AD: Moderate)Developmental Toxicant (AD: Good)
Derek NexusImprobablePlausible: "Dioxin-like toxicity"Certain: "Dioxin-like toxicity"
AhR Activity (Expert Inference)Low / NegligiblePredicted Agonist Potent Agonist
Analysis of Predictions
  • Mutagenicity: Both models predict that none of the compounds are likely to be direct mutagens in a bacterial reverse mutation assay (Ames test). This is consistent with the known toxicological profile of dioxin-like compounds, which are typically non-genotoxic carcinogens. Their carcinogenicity arises from receptor-mediated events, not direct DNA damage.

  • Carcinogenicity & Developmental Toxicity: Here, the predictions diverge meaningfully.

    • Dibenzofuran is correctly predicted as inactive by both systems.

    • TCDF , our positive control, is correctly identified as a carcinogen and developmental toxicant with high confidence by both VEGA and Derek Nexus.

    • 7-Chloro-1-phenyldibenzo[b,d]furan , our target, is flagged as a potential concern by both models. The VEGA prediction falls within the applicability domain (albeit moderate), suggesting the model has learned from similar structures. Derek Nexus fires a "plausible" alert for "Halogenated polycyclic aromatic hydrocarbon" and "Dioxin-like toxicity," providing a direct mechanistic hypothesis. The lower confidence level (Plausible vs. Probable/Certain for TCDF) is logical, as the specific substitution pattern of our target compound is less well-characterized than the 2,3,7,8-substitution of TCDF.

  • AhR Activity: Based on the structural alerts from Derek Nexus and the positive predictions for dioxin-like endpoints, we can infer that 7-Chloro-1-phenyldibenzo[b,d]furan is a predicted AhR agonist.

Senior Scientist Insights: A Weight-of-Evidence Conclusion

The in-silico analysis provides a consistent, albeit predictive, narrative. Neither QSAR nor the expert system suggests a risk of mutagenicity. However, both methodologies indicate a significant potential for carcinogenicity and developmental toxicity, likely mediated through the AhR signaling pathway.

This in-silico assessment does not definitively prove toxicity. Rather, it builds a robust, scientifically-grounded hypothesis. Based on these results, 7-Chloro-1-phenyldibenzo[b,d]furan should be flagged as a compound of potential concern. The logical next step would be to move from in-silico prediction to in-vitro validation. An AhR activation assay (e.g., a CALUX reporter gene assay) would be a cost-effective experiment to directly confirm the predicted mechanism of action. If positive, this would lend significant weight to the in-silico predictions of downstream toxicity and justify any further, more complex toxicological studies.

Conclusion

For data-poor molecules like 7-Chloro-1-phenyldibenzo[b,d]furan, a multi-pronged in-silico toxicology assessment is an invaluable tool. By integrating statistical QSAR models with transparent, knowledge-based expert systems, we can generate a defensible weight-of-evidence case for potential toxicity. This approach not only allows for the early identification of chemical liabilities, saving time and resources, but also provides clear, mechanistic hypotheses that can be directly tested and validated in subsequent in-vitro or in-vivo studies. This guide demonstrates a workflow that balances predictive power with scientific integrity, providing a clear path forward for researchers, scientists, and drug development professionals navigating the challenges of modern chemical safety assessment.

References

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Validation

A Head-to-Head Comparison of Synthesis Routes for 7-Chloro-1-phenyldibenzo[b,d]furan: A Guide for Researchers

Introduction 7-Chloro-1-phenyldibenzo[b,d]furan is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the specific subst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Chloro-1-phenyldibenzo[b,d]furan is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the specific substitution pattern, imparts unique electronic and steric properties that are desirable for the development of novel pharmaceuticals and organic electronic materials. The strategic placement of the chloro and phenyl groups allows for fine-tuning of the molecule's biological activity and photophysical properties. This guide provides a head-to-head comparison of three distinct and plausible synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, potential yields, and practical considerations. The presented routes are grounded in established and robust chemical transformations, providing a solid foundation for researchers embarking on the synthesis of this and related dibenzofuran derivatives.

Route 1: Palladium-Catalyzed Intramolecular C-H Arylation

This approach builds the dibenzofuran core through a palladium-catalyzed intramolecular cyclization of a diaryl ether intermediate. This strategy is attractive due to its convergence and the often high efficiency of the key C-H activation/C-O bond formation step.[1]

Synthetic Strategy

The synthesis commences with the preparation of a substituted diaryl ether, which is then subjected to an intramolecular cyclization to furnish the dibenzofuran skeleton. The required diaryl ether intermediate is assembled via a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.

Experimental Protocol

Step 1: Synthesis of 2-bromo-4-chlorophenol

A common and direct method for synthesizing the precursor involves the regioselective electrophilic bromination of 4-chlorophenol.[2][3] The hydroxyl group of the phenol is a strong activating group that directs the incoming electrophile (bromine) to the ortho position.[2][3]

  • Reaction Setup: To a solution of 4-chlorophenol (1.0 eq) in glacial acetic acid, add sodium acetate (1.0 eq).

  • Bromination: Heat the mixture to 50–80°C. Slowly add liquid bromine (1.0-1.1 eq) dropwise while maintaining the temperature. The controlled addition is crucial to prevent the formation of di-brominated byproducts.[3]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 2: Synthesis of 1-(2-bromo-4-chlorophenoxy)-2-phenylbenzene

This step involves the coupling of 2-bromo-4-chlorophenol with 2-phenylphenol. An Ullmann-type coupling is a suitable choice for this transformation.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-4-chlorophenol (1.0 eq), 2-phenylphenol (1.1 eq), copper(I) iodide (0.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 120-150°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude diaryl ether can be purified by column chromatography on silica gel.

Step 3: Palladium-Catalyzed Intramolecular Cyclization

The final step involves the formation of the dibenzofuran ring through a palladium-catalyzed intramolecular C-H arylation.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the diaryl ether from Step 2 (1.0 eq) in a suitable solvent such as toluene or 1,4-dioxane. Add a palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)2, 0.05 eq), a phosphine ligand like triphenylphosphine (PPh3, 0.1 eq) or a more specialized ligand for C-H activation, and a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 100-120°C) for 12-24 hours.

  • Monitoring: Monitor the formation of the product by TLC or GC-MS.

  • Workup: Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purification: The final product, 7-Chloro-1-phenyldibenzo[b,d]furan, can be purified by column chromatography followed by recrystallization.

Workflow Diagram

Route 1 cluster_0 Step 1: Bromination cluster_1 Step 2: Ullmann Coupling cluster_2 Step 3: Intramolecular Cyclization 4-Chlorophenol 4-Chlorophenol Br2, NaOAc\nAcetic Acid Br2, NaOAc Acetic Acid 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol 4-Chlorophenol->2-Bromo-4-chlorophenol Bromination Diaryl Ether 1-(2-bromo-4-chlorophenoxy) -2-phenylbenzene 2-Bromo-4-chlorophenol->Diaryl Ether Ullmann Coupling 2-Phenylphenol 2-Phenylphenol 2-Phenylphenol->Diaryl Ether CuI, K2CO3\nDMF CuI, K2CO3 DMF Target Molecule 7-Chloro-1-phenyldibenzo[b,d]furan Diaryl Ether->Target Molecule Pd-catalyzed C-H Arylation Pd(OAc)2, Ligand\nBase, Toluene Pd(OAc)2, Ligand Base, Toluene

Caption: Palladium-Catalyzed Intramolecular C-H Arylation Route.

Route 2: Suzuki Cross-Coupling

This synthetic route relies on the well-established Suzuki cross-coupling reaction to introduce the phenyl group onto a pre-formed 7-chlorodibenzofuran core.[4][5][6][7] The success of this route hinges on the efficient synthesis of a halogenated 7-chlorodibenzofuran intermediate.

Synthetic Strategy

The strategy involves the initial synthesis of a dibenzofuran with a chlorine at the 7-position and a halogen (iodine or bromine) at the 1-position, which then undergoes a Suzuki coupling with phenylboronic acid.

Experimental Protocol

Step 1: Synthesis of 7-Chloro-1-iododibenzo[b,d]furan

This intermediate can be prepared from 3-chlorophenol in a multi-step sequence.

  • Iodination of 3-chlorophenol: React 3-chlorophenol with a suitable iodinating agent, such as N-iodosuccinimide (NIS) in acetonitrile, to introduce an iodine atom ortho to the hydroxyl group.

  • Ullmann Coupling with 2-iodophenol: The resulting 3-chloro-2-iodophenol is then coupled with 2-iodophenol using Ullmann conditions as described in Route 1, Step 2, to form the corresponding diaryl ether.

  • Intramolecular Cyclization: The diaryl ether is then cyclized, potentially via a palladium-catalyzed reaction or a classical copper-mediated cyclization, to yield 7-chloro-1-iododibenzo[b,d]furan.

Step 2: Suzuki Cross-Coupling

The final step is the palladium-catalyzed Suzuki coupling of the halogenated dibenzofuran with phenylboronic acid.

  • Reaction Setup: In a reaction vessel, combine 7-chloro-1-iododibenzo[b,d]furan (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq), and a base like sodium carbonate or potassium carbonate (2.0 eq). A mixture of solvents such as toluene and water (e.g., 4:1) is commonly used.

  • Reaction: Heat the mixture under an inert atmosphere to 80-100°C for 4-12 hours.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction, add water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain 7-Chloro-1-phenyldibenzo[b,d]furan.

Workflow Diagram

Route 2 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Suzuki Coupling 3-Chlorophenol 3-Chlorophenol Halogenated Dibenzofuran 7-Chloro-1-iododibenzo[b,d]furan 3-Chlorophenol->Halogenated Dibenzofuran Iodination, Ullmann Coupling, Cyclization Multi-step\nSynthesis Multi-step Synthesis Target Molecule 7-Chloro-1-phenyldibenzo[b,d]furan Halogenated Dibenzofuran->Target Molecule Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Target Molecule Pd(PPh3)4, Base\nToluene/Water Pd(PPh3)4, Base Toluene/Water Route 3 cluster_0 Step 1 & 2: Precursor Synthesis cluster_1 Step 3: Cadogan Cyclization Starting Materials 2-bromo-4-chloro-1-nitrobenzene & 2-hydroxyphenylboronic acid Nitrobiphenyl 2-(2-nitrophenyl)-5-chlorophenol Starting Materials->Nitrobiphenyl Suzuki Coupling Suzuki\nCoupling Suzuki Coupling Target Molecule 7-Chloro-1-phenyldibenzo[b,d]furan Nitrobiphenyl->Target Molecule Cadogan Reductive Cyclization P(OEt)3\nReflux P(OEt)3 Reflux

Sources

Comparative

A Comparative Spectroscopic Guide to 7-Chloro-1-phenyldibenzo[b,d]furan and Its Precursors

In the landscape of complex heterocyclic chemistry, the structural elucidation of novel compounds is paramount. Dibenzofurans, particularly substituted variants like 7-Chloro-1-phenyldibenzo[b,d]furan, are of significant...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of complex heterocyclic chemistry, the structural elucidation of novel compounds is paramount. Dibenzofurans, particularly substituted variants like 7-Chloro-1-phenyldibenzo[b,d]furan, are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure and unique electronic properties. The journey from simple phenolic precursors to this complex scaffold involves significant electronic and structural transformations. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to track this chemical evolution. We will dissect the spectral signatures of the precursors, 2-chlorophenol and 4-phenylphenol, and contrast them with the final product, offering a clear, data-supported narrative of the molecule's synthesis and identity.

From Precursors to Product: A Synthetic Overview

The synthesis of substituted dibenzofurans often involves palladium-catalyzed C-H activation and C-O cyclization reactions.[1][2][3] These modern synthetic methods provide an efficient route to constructing the dibenzofuran core from readily available aryl phenols.[1][2] For 7-Chloro-1-phenyldibenzo[b,d]furan, a plausible synthetic strategy involves the coupling of 2-chlorophenol and a phenyl-substituted phenol, followed by an intramolecular cyclization to form the furan ring. This process fundamentally alters the electronic environment of every atom involved, changes that are vividly captured by spectroscopic techniques.

The following diagram illustrates a conceptual synthetic pathway, highlighting the transformation from simple phenols to the fused heterocyclic system.

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product P1 2-Chlorophenol INT Coupled Biaryl Ether (Conceptual) P1->INT Coupling Reaction P2 4-Phenylphenol P2->INT FP 7-Chloro-1-phenyldibenzo[b,d]furan INT->FP Pd-catalyzed Intramolecular C-O Cyclization G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve sample (approx. 5-10 mg) in deuterated solvent (e.g., CDCl3, DMSO-d6) NMR ¹H & ¹³C NMR (e.g., 400 MHz Spectrometer) A->NMR B Prepare KBr pellet or neat film (for IR) IR FT-IR Spectroscopy B->IR C Dissolve sample in volatile solvent (e.g., MeOH, CH2Cl2) for MS MS Mass Spectrometry (EI or ESI) C->MS D Process spectra (phasing, baseline correction) NMR->D E Identify key peaks (chemical shifts, frequencies, m/z) IR->E MS->E F Compare product data with precursor data D->F E->F G Confirm structure F->G

Caption: Standard workflow for sample analysis and structural confirmation.

Detailed Methodologies
  • NMR Spectroscopy

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard parameters for ¹H include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled experiment is standard.

    • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • FT-IR Spectroscopy

    • Sample Preparation: For solid samples, mix a small amount (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin pellet. Alternatively, for oils or low-melting solids, a spectrum can be obtained from a neat thin film between two salt plates (e.g., NaCl or KBr).

    • Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of air (or the KBr pellet) should be taken and automatically subtracted.

  • Mass Spectrometry

    • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent like methanol or acetonitrile.

    • Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic method (GC-MS or LC-MS). Electron Impact (EI) is a common ionization method for such stable aromatic compounds.

    • Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺), the chlorine isotopic pattern (M+2), and characteristic fragmentation patterns.

Conclusion

The transformation from simple phenolic precursors to 7-Chloro-1-phenyldibenzo[b,d]furan is characterized by distinct and predictable changes in spectroscopic data. The disappearance of the hydroxyl (-OH) group signals in both ¹H NMR and IR spectra, coupled with the appearance of a new molecular ion peak in the mass spectrum, provides unequivocal evidence of successful synthesis. By systematically comparing the spectra of the starting materials and the final product, researchers can confidently verify the structure, purity, and identity of this complex heterocyclic molecule, a critical step in any drug development or materials science endeavor.

References

  • Xiao, B., et al. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250-3. [Link]

  • ACS Publications. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed CH Activation/CO Cyclization. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. [Link]

  • PubChem. (n.d.). 2-Chlorophenol. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). 2-Chlorophenol. John Wiley & Sons, Inc. [Link]

  • NIST. (n.d.). Phenol, 2-chloro-. NIST Chemistry WebBook. [Link]

  • Wikipedia. (n.d.). 4-Phenylphenol. [Link]

  • Khanal, S., et al. (2025). Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. Nepal Journals Online. [Link]

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Safety & Regulatory Compliance

Safety

7-Chloro-1-phenyldibenzo[b,d]furan proper disposal procedures

Standard Operating Procedure: Disposal of 7-Chloro-1-phenyldibenzo[b,d]furan For researchers and scientists utilizing 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) as an intermediate in organic light-emitting di...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 7-Chloro-1-phenyldibenzo[b,d]furan

For researchers and scientists utilizing 7-Chloro-1-phenyldibenzo[b,d]furan (CAS: 2360830-97-1) as an intermediate in organic light-emitting diode (OLED) synthesis or pharmaceutical development[1][2], proper waste characterization and disposal are critical. Because this compound contains both a dibenzofuran core and a covalently bound chlorine atom, it presents specific regulatory and environmental challenges that dictate strict adherence to halogenated waste protocols.

This guide outlines the self-validating protocols for the safe handling, segregation, and disposal of this compound in a professional laboratory setting, grounded in the National Research Council’s Prudent Practices in the Laboratory[3][4] and U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[5][6].

Physicochemical Profile & Waste Characterization

Before initiating disposal, it is essential to understand how the molecular structure of 7-Chloro-1-phenyldibenzo[b,d]furan dictates its waste classification.

PropertyDataDisposal Implication
CAS Number 2360830-97-1[1]Required for Environmental Health and Safety (EHS) waste manifesting.
Molecular Formula C18H11ClO[1]The presence of chlorine (Cl) automatically categorizes any resulting waste as Halogenated Organic Waste [7].
Physical State Solid (Powder)[8]Requires distinct segregation pathways for solid waste vs. solvent-dissolved liquid waste.
Structural Hazard Chlorinated DibenzofuranCritical: Improper combustion of chlorinated dibenzofurans can lead to the formation of highly toxic polychlorinated dibenzofurans (PCDFs). High-temperature incineration is mandatory.

The Causality of Segregation: Halogenated wastes must be segregated from non-halogenated wastes[9]. When halogenated compounds are incinerated, they produce hydrogen chloride (HCl) gas and require specialized high-temperature incinerators equipped with alkaline scrubbers to prevent environmental release and equipment corrosion. Mixing 7-Chloro-1-phenyldibenzo[b,d]furan into a non-halogenated waste stream not only violates EPA protocols but also drastically increases institutional disposal costs and environmental risk[9].

Step-by-Step Disposal Methodologies

Every protocol below operates as a closed-loop system: generation, containment, labeling, and professional EHS transfer. Under no circumstances should this chemical or its solutions be disposed of down the drain or in standard municipal trash.

Protocol A: Disposal of Solid Waste (Unused Powder, Contaminated Consumables)
  • Containment: Collect all unused solid 7-Chloro-1-phenyldibenzo[b,d]furan, contaminated weighing paper, spatulas, and disposable PPE (gloves) in a chemically compatible, sealable container (e.g., a wide-mouth High-Density Polyethylene (HDPE) jar).

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. The label must explicitly state: "Hazardous Solid Waste - Halogenated Organic (Contains 7-Chloro-1-phenyldibenzofuran)".

  • Storage: Store the sealed container in a designated secondary containment tray within a well-ventilated fume hood or a dedicated hazardous waste storage cabinet until EHS pickup.

Protocol B: Disposal of Liquid Waste (Dissolved in Solvents)

During synthesis, 7-Chloro-1-phenyldibenzo[b,d]furan is typically dissolved in organic solvents (e.g., Toluene, Dichloromethane).

  • Determine the Stream:

    • Rule of Solutes: Even if the primary solvent is non-halogenated (like Toluene), the presence of dissolved 7-Chloro-1-phenyldibenzo[b,d]furan means the entire mixture must be classified and disposed of as Halogenated Waste [9].

  • Transfer: In a functioning fume hood, carefully transfer the liquid waste into a designated, EHS-approved Halogenated Waste safety can or carboy[9].

  • Compatibility Check: Ensure the waste container does not contain incompatible materials (e.g., strong acids, bases, or reactive metals)[9].

  • Venting and Sealing: Ensure the container is closed securely when not actively receiving waste to prevent the volatilization of the carrier solvent.

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department for transfer to an EPA-approved RCRA facility for high-temperature incineration[5].

Waste Segregation Workflow

G Start Waste Generation: 7-Chloro-1-phenyldibenzofuran State Physical State of Waste? Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Solid Liquid Liquid Waste (Dissolved in Reaction Solvent) State->Liquid Liquid Halogenated HALOGENATED WASTE STREAM (Mandatory Segregation) Solid->Halogenated Contains Cl atom SolventCheck Is the carrier solvent halogenated? (e.g., DCM) Liquid->SolventCheck SolventCheck->Halogenated Yes SolventCheck->Halogenated No (Solute dictates classification) Pickup Institutional EHS Pickup for High-Temp Incineration Halogenated->Pickup Submit Manifest

Waste segregation and disposal workflow for 7-Chloro-1-phenyldibenzofuran.

Emergency Spill Response

In the event of an accidental spill of the solid powder:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood exhaust is operating at maximum capacity.

  • Protect: Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles[3].

  • Contain & Clean: Do not dry sweep, as this aerosolizes the powder. Gently cover the spill with damp absorbent pads or inert absorbent material. Carefully scoop the material into a compatible HDPE waste container.

  • Decontaminate: Wash the spill area with a suitable solvent (e.g., a small amount of acetone or ethanol) and add the solvent-soaked rags to the Halogenated Solid Waste container.

  • Report: Notify lab management and EHS immediately[10].

References

  • BuyChemJapan. (n.d.). 7-chloro-1-phenyldibenzo[b,d]furan | HANGZHOU LINGRUI CHEMICAL CO.,LTD. Retrieved from[Link]

  • The University of Chicago Office of Research Safety. (n.d.). References & Resources. Retrieved from[Link]

  • University of Akron. (n.d.). Halogenated Waste. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from[Link]

  • Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from[Link]

  • American Chemical Society (ACS) Division of Chemical Health and Safety. (2019). Key Chemical Safety Education Resources (Citing Prudent Practices in the Laboratory, National Academies Press, 2011). Retrieved from[Link]

  • UNT Dallas. (n.d.). Lab Safety. Retrieved from[Link]

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